Product packaging for Hexyl acetate(Cat. No.:CAS No. 88230-35-7)

Hexyl acetate

Cat. No.: B3431046
CAS No.: 88230-35-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Description

Hexyl acetate (C 8 H 16 O 2 ) is a significant ester compound widely utilized in chemical, flavor, and fragrance research due to its characteristic fruity aroma, often described as apple or pear-like . Its primary research value lies in its applications as a flavoring agent, a fragrance ingredient, and an effective solvent . In scientific studies, it serves as a key compound for investigating ester synthesis and separation processes, with prevalent methods including Catalyzed Reactive Distillation Synthesis and Lipase Catalyzed Ester Synthesis . Researchers employ it in the development and analysis of food flavors, perfume formulations, and as a solvent in coatings and adhesives . The global market for this compound is projected to grow, reflecting its sustained relevance across multiple industries, with particular growth opportunities in green chemistry and sustainable production methods . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary, household, or personal use. Please refer to the Safety Data Sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B3431046 Hexyl acetate CAS No. 88230-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl acetate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3
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InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C
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Molecular Formula

C8H16O2
Record name HEXYL ACETATE
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DSSTOX Substance ID

DTXSID6022006
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Molecular Weight

144.21 g/mol
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Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour
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Boiling Point

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg
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Flash Point

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup)
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Solubility

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

142-92-7, 88230-35-7
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Record name A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates
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Melting Point

-112 °F (USCG, 1999), -80.9 °C, -81 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl acetate (n-hexyl acetate) is an organic compound classified as an ester. It is formed from the esterification of hexanol and acetic acid.[1] This colorless liquid is characterized by a sweet, fruity odor reminiscent of pears and apples, which has led to its widespread use in the flavor and fragrance industries.[1][2] Beyond its aromatic properties, this compound serves as a versatile solvent for resins, polymers, fats, and oils, and is utilized in the manufacturing of coatings, adhesives, and inks.[1][3][4] Its natural occurrence in various fruits, such as apples and plums, and in alcoholic beverages, underscores its relevance in food chemistry and metabolomics.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound.

Chemical Structure

This compound is the acetate ester of hexan-1-ol.[4][5] The structure consists of a hexyl group attached to the oxygen atom of an acetate group.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular FormulaC₈H₁₆O₂[1][3][4]
Molecular Weight144.21 g/mol [5]
AppearanceColorless liquid[3][4]
OdorMild, sweet, fruity[4][5]
Density0.8673 - 0.87 g/mL at 25 °C[3][6]
Boiling Point155 - 171.5 °C[3][7]
Melting Point-80 °C[3][4][6]
Flash Point37 - 58 °C[8][9]
Refractive Indexn20/D 1.409[6]
Solubility in water0.4 g/L (20 °C)[3]
Solubility in organic solventsVery soluble in alcohols and ethers[4][5]
Vapor Pressure5 hPa (20 °C)[10]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
IUPAC NameThis compound[11]
Synonymsn-Hexyl acetate, Hexyl ethanoate, Acetic acid hexyl ester[1][11]
CAS Number142-92-7[1][4]
SMILESCCCCCCOC(C)=O[1][6]
InChIInChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3[1][6]
InChIKeyAOGQPLXWSUTHQB-UHFFFAOYSA-N[1][6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from n-hexanol and glacial acetic acid using sulfuric acid as a catalyst. This method is an example of a Fischer esterification.[7]

Materials:

  • n-Hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine n-hexanol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation, collecting the fraction that boils in the expected range.[1]

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph with a flame ionization detector (FID).

Equipment and Materials:

  • Gas chromatograph with FID

  • Capillary column suitable for ester analysis (e.g., nonpolar or mid-polar)

  • Helium or nitrogen carrier gas

  • This compound standard

  • Solvent for sample dilution (e.g., hexane or ethanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Instrument Setup:

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230 °C).

    • Set the carrier gas flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the this compound peak by comparing its retention time to that of a known standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Analysis of this compound by ¹H NMR Spectroscopy

This protocol provides a general method for obtaining a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound.

Equipment and Materials:

  • NMR spectrometer (e.g., 90 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • This compound sample

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Assign the peaks to the corresponding protons in the this compound molecule based on their chemical shift, integration, and splitting pattern. The expected signals for this compound are: a triplet corresponding to the terminal methyl group of the hexyl chain, a singlet for the methyl group of the acetate moiety, a triplet for the methylene group attached to the ester oxygen, and multiplets for the other methylene groups in the hexyl chain.[7]

Safety and Toxicity

This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Personal protective equipment, including gloves and safety glasses, should be worn.[5]

Table 3: Toxicity Data
TestSpeciesRouteValueSource(s)
LD50RatOral36,230 - 41,500 mg/kg[5]
LD50RabbitDermal>5000 mg/kg[4][5]

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical progression from preparation to purification and characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis reactants n-Hexanol + Acetic Acid esterification Fischer Esterification (H₂SO₄ catalyst, reflux) reactants->esterification workup Aqueous Workup (Neutralization & Washing) esterification->workup drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification (Distillation) drying->purification product Pure this compound purification->product gc_analysis Gas Chromatography (GC) product->gc_analysis nmr_analysis ¹H NMR Spectroscopy product->nmr_analysis purity_assessment Purity Assessment gc_analysis->purity_assessment structural_verification Structural Verification nmr_analysis->structural_verification

Caption: Workflow for the Synthesis and Analysis of this compound.

References

A Technical Guide to the Synthesis of Hexyl Acetate via SN2 Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of hexyl acetate, a common fragrance and flavor ester, through a bimolecular nucleophilic substitution (SN2) reaction. This method offers a direct and efficient pathway for the formation of the ester bond by reacting an acetate nucleophile with a hexyl electrophile. This document outlines the underlying chemical principles, a detailed experimental protocol, and expected quantitative outcomes.

Introduction and Core Principles

This compound is an organic compound with the formula CH₃COO(CH₂)₅CH₃. It is a colorless liquid with a characteristic fruity, pear-like odor.[1][2] In industrial applications, it serves as a solvent and is a key component in fragrances and flavorings.[3]

The synthesis of this compound can be effectively achieved via an SN2 reaction. This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[4][5] For this synthesis, the acetate ion (CH₃COO⁻) acts as the nucleophile, and a primary alkyl halide, such as 1-bromohexane, serves as the electrophile.[6][7] The choice of a primary alkyl halide is crucial as it minimizes steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions.[4]

The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation of the acetate salt (e.g., K⁺) while leaving the acetate anion relatively free and highly nucleophilic.[6][8] The application of heat is generally required to overcome the activation energy of the reaction.[7]

Reaction Mechanism and Experimental Workflow

The SN2 reaction for the synthesis of this compound proceeds through a well-defined transition state. The diagrams below illustrate the reaction mechanism and a typical experimental workflow for this synthesis.

Diagram 1: SN2 Reaction Mechanism for this compound Synthesis.

Experimental_Workflow A Reactant Preparation (1-Bromohexane, K-Acetate, DMF) B Reaction (Heating under Reflux) A->B 1. Combine & Heat C Work-up (Quench with H₂O, Extract with Diethyl Ether) B->C 2. Cool & Quench D Drying (Dry organic layer with MgSO₄) C->D 3. Isolate Organic Phase E Purification (Solvent removal, Fractional Distillation) D->E 4. Remove Water F Characterization (GC-MS, NMR, IR) E->F 5. Isolate Product G Final Product (Pure this compound) F->G 6. Confirm Purity & Structure

Diagram 2: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from a laboratory-scale synthesis of this compound via the SN2 reaction between 1-bromohexane and potassium acetate in DMF.[9][10]

ParameterValueReference
Reactants
1-Bromohexane3.50 mL (4.55 g, 27.6 mmol)[9]
Potassium Acetate3.123 g (31.8 mmol)[9]
Solvent (DMF)5.0 mL[9]
Reaction Conditions
TemperatureNot specified (Heating)[9]
Reaction TimeNot specified[9]
Product Yield
Limiting Reagent1-Bromohexane[9]
Theoretical Yield3.98 g (calculated)[9]
Actual Yield1.561 g[9]
Percent Yield 39.2% [9]

Experimental Protocol

This section details a representative protocol for the synthesis of this compound.

4.1 Materials and Equipment

  • Reagents: 1-Bromohexane (≥98%), potassium acetate (anhydrous, ≥99%), N,N-dimethylformamide (DMF, anhydrous, ≥99.8%), diethyl ether (anhydrous), magnesium sulfate (anhydrous), deionized water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, fractional distillation apparatus, standard glassware.

4.2 Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium acetate (3.123 g). Add anhydrous DMF (5.0 mL) to the flask.

  • Addition of Alkyl Halide: While stirring, add 1-bromohexane (3.50 mL) to the flask.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The formation of a salt precipitate (potassium bromide) may be observed.

  • Work-up and Extraction: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Rinse the reaction flask with a small amount of diethyl ether (approx. 10 mL) and add this to the separatory funnel. Extract the aqueous layer with two additional 15 mL portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 20 mL of deionized water to remove any remaining DMF, followed by 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 169-171 °C.[1]

  • Characterization: Confirm the identity and purity of the collected this compound using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

Product Characterization Data

The identity of the synthesized this compound can be confirmed by spectroscopic analysis.

  • ¹H NMR (CDCl₃):

    • δ 4.06 (t, 2H, -O-CH₂ -)

    • δ 2.05 (s, 3H, -C(=O)-CH₃ )

    • δ 1.62 (quintet, 2H, -O-CH₂-CH₂ -)

    • δ 1.30 (m, 6H, -(CH₂ )₃-CH₃)

    • δ 0.90 (t, 3H, -CH₂-CH₃ )[11][12]

  • ¹³C NMR (CDCl₃):

    • δ 171.1 (-C =O)

    • δ 64.6 (-O-C H₂)

    • δ 31.5, 28.6, 25.6, 22.5 (alkyl chain carbons)

    • δ 20.9 (-C(=O)-C H₃)

    • δ 14.0 (-C H₃)[13]

  • Mass Spectrometry (EI):

    • Major fragments (m/z): 43 (base peak), 56, 61, 84.[2]

Potential Side Reactions and Optimization

While the use of a primary alkyl halide like 1-bromohexane strongly favors the SN2 pathway, a potential side reaction is E2 elimination, which would yield 1-hexene.[14] This is generally minimized by using a non-basic nucleophile like acetate and avoiding excessively high temperatures.

To optimize the reaction, ensure all reagents and the solvent are anhydrous, as water can hydrolyze the ester product and decrease the nucleophilicity of the acetate ion. The use of phase-transfer catalysis has also been reported to improve yields in similar SN2 reactions.[15] Reaction time and temperature can be adjusted based on monitoring the disappearance of the starting material via techniques like Thin Layer Chromatography (TLC) or GC.

References

The Ubiquitous Aroma of Ripe Fruit: A Technical Guide to the Natural Occurrence of Hexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexyl acetate, a carboxylate ester, is a key contributor to the characteristic sweet and fruity aroma of many ripened fruits and various plants. Its presence is a significant factor in the flavor profile and quality of numerous commercially important crops. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, the analytical methodologies for its quantification, and the signaling pathways that regulate its production in plants.

Quantitative Occurrence of this compound in Fruits and Plants

This compound is found in a wide variety of fruits, with its concentration varying significantly depending on the species, cultivar, and ripening stage. The following table summarizes the quantitative data on this compound concentrations reported in various fruits.

Fruit SpeciesCultivar/VarietyConcentration Range (µg/kg fresh weight)Reference
Apple (Malus domestica)Honey Crispsup to 27,813.56 ± 2310.07
'Pinova'Affected by storage conditions
'Red Prince'Affected by storage conditions
Pear (Pyrus communis)Dr. Guyotup to 19,910
'La France'16,800
Various European Pears5.76 - 64.43 (in juice)
Strawberry (Fragaria × ananassa)'Maehyang'Highest relative level among tested cultivars
American VarietiesProminently present
Blueberry (Vaccinium corymbosum)HighbushFound in high concentrations
Plum (Prunus domestica)'Horvin'3,400
Banana (Musa spp.)'Fenjiao'Detected at high levels
'Gran Enano'A main ester component

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound in plants is primarily a result of the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a significant source of various volatile organic compounds (VOCs) that contribute to the aroma of fruits and the "green leaf volatiles" of plants.

The key steps leading to the formation of this compound are:

  • Release of Fatty Acids: Linoleic and linolenic acids are released from plant cell membranes.

  • Oxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the addition of molecular oxygen to these fatty acids, forming hydroperoxides.

  • Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL to produce aldehydes, such as hexanal.

  • Reduction to Alcohol: Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols, in this case, hexanol.

  • Esterification by Alcohol Acyltransferase (AAT): Finally, alcohol acyltransferase (AAT) enzymes catalyze the esterification of the alcohol (hexanol) with an acyl-CoA molecule, typically acetyl-CoA, to form this compound.

Hexyl_Acetate_Biosynthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linoleic/Linolenic Acid Linoleic/Linolenic Acid Hydroperoxides Hydroperoxides Linoleic/Linolenic Acid->Hydroperoxides Lipoxygenase (LOX) Hexanal Hexanal Hydroperoxides->Hexanal Hydroperoxide Lyase (HPL) Hexanol Hexanol Hexanal->Hexanol Alcohol Dehydrogenase (ADH) This compound This compound Hexanol->this compound Alcohol Acyltransferase (AAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Biosynthetic pathway of this compound via the lipoxygenase (LOX) pathway.

Experimental Protocol: Quantification of this compound using HS-SPME-GC-MS

The analysis of volatile compounds like this compound from plant matrices is most commonly and effectively performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is solvent-free, sensitive, and requires minimal sample preparation.

Sample Preparation
  • Harvesting and Storage: Harvest fruits or plant tissues at the desired stage of maturity. For analysis of fresh samples, proceed immediately. For later analysis, flash-freeze the samples in liquid nitrogen and store them at -80°C to halt enzymatic activity.

  • Homogenization: Weigh a precise amount of fresh or frozen tissue (e.g., 1-5 g) and homogenize it. This can be done in a blender or with a mortar and pestle. To inhibit further enzymatic activity, homogenization can be performed in a saturated CaCl₂ solution.

  • Internal Standard Spiking: Add a known concentration of an internal standard to the homogenate. A suitable internal standard should be a compound that is chemically similar to this compound but not naturally present in the sample, such as a deuterated analog (e.g., this compound-d3) or a compound with similar volatility and chromatographic behavior (e.g., heptyl acetate or fluorobenzene).

  • Vial Preparation: Transfer a precise volume of the homogenized sample (e.g., 1-5 mL) into a headspace vial (e.g., 20 mL). The addition of a salt, such as sodium chloride, can increase the volatility of the analytes. Seal the vial with a septum cap.

HS-SPME Procedure
  • Fiber Selection: Choose an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

  • Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the analytical column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations in a suitable solvent or a model matrix. Spike each standard with the same concentration of the internal standard as the samples. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculation: Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_hs_spme 2. HS-SPME cluster_gcms 3. GC-MS Analysis cluster_quant 4. Quantification Harvest Harvest Homogenize Homogenize Harvest->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Vial Transfer to Headspace Vial Spike_IS->Vial Incubate Incubate Vial->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Inject & Desorb Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Detect->Calculate Calibrate->Calculate

Experimental workflow for the quantification of this compound.

Regulatory Signaling Pathways

The production of this compound is tightly regulated by complex signaling pathways, primarily involving the plant hormones jasmonate and ethylene. These signaling molecules play crucial roles in fruit ripening and plant defense responses, often exhibiting crosstalk and synergistic or antagonistic interactions.

Jasmonate Signaling Pathway

Jasmonates (JAs), including jasmonic acid and its methyl ester, are key regulators of plant defense and development. The JA signaling pathway is initiated in response to various stimuli, such as wounding or herbivory.

  • JA Biosynthesis: Upon stimulation, JA is synthesized from linolenic acid.

  • JAZ Repressor Degradation: In the absence of JA, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors. When JA levels rise, it is converted to its bioactive form, JA-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein COI1, leading to the degradation of JAZ repressors via the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, most notably MYC2 .

  • Gene Expression: Activated MYC2 and other transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes in the LOX pathway, such as LOX and AAT, leading to the production of this compound and other volatile compounds.

Ethylene Signaling Pathway

Ethylene is a gaseous hormone that plays a central role in the ripening of climacteric fruits.

  • Ethylene Perception: Ethylene is perceived by receptors located on the endoplasmic reticulum membrane.

  • Signal Transduction: In the absence of ethylene, the receptors activate a protein kinase, CTR1, which suppresses the downstream signaling pathway. When ethylene binds to its receptors, CTR1 is inactivated, allowing the downstream components, such as EIN2 and EIN3/EIL1, to become active.

  • Activation of Ethylene Response Factors (ERFs): EIN3 and EIL1 are transcription factors that activate the expression of a large family of other transcription factors known as Ethylene Response Factors (ERFs) .

  • Gene Expression: These ERFs then bind to the promoters of ethylene-responsive genes, including those involved in aroma production, such as AAT genes, thereby promoting the synthesis of esters like this compound.

Crosstalk between Jasmonate and Ethylene Signaling

The jasmonate and ethylene signaling pathways are interconnected and can act synergistically to regulate the production of volatile compounds. For instance, some ERFs can be co-regulated by both ethylene and jasmonate signaling. The transcription factor MYC2 in the jasmonate pathway and ERFs in the ethylene pathway can interact to fine-tune the expression of genes involved in aroma biosynthesis, allowing the plant to produce specific volatile blends in response to different developmental and environmental cues.

Signaling_Pathways cluster_stimuli Stimuli cluster_ja Jasmonate Signaling cluster_et Ethylene Signaling cluster_output Output Wounding Wounding JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis Ripening_Cues Ripening Cues Ethylene Ethylene Ripening_Cues->Ethylene JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile JAZ_Degradation JAZ Repressor Degradation (via COI1) JA_Ile->JAZ_Degradation MYC2 MYC2 Activation JAZ_Degradation->MYC2 ERFs ERFs Activation MYC2->ERFs Crosstalk Gene_Expression Expression of LOX Pathway Genes (e.g., AAT, LOX) MYC2->Gene_Expression ET_Receptors Ethylene Receptors Ethylene->ET_Receptors CTR1_Inactivation CTR1 Inactivation ET_Receptors->CTR1_Inactivation EIN2_Activation EIN2 Activation CTR1_Inactivation->EIN2_Activation EIN3_EIL1 EIN3/EIL1 Activation EIN2_Activation->EIN3_EIL1 EIN3_EIL1->ERFs ERFs->Gene_Expression Hexyl_Acetate_Production This compound Production Gene_Expression->Hexyl_Acetate_Production

Regulatory signaling pathways for this compound production.

Conclusion

This compound is a vital component of the aroma profile of numerous fruits and plants, directly impacting their perceived quality and consumer acceptance. Its biosynthesis is intricately linked to the lipoxygenase pathway and is under the sophisticated control of the jasmonate and ethylene signaling networks. A thorough understanding of these processes, facilitated by robust analytical techniques like HS-SPME-GC-MS, is crucial for researchers in the fields of agriculture, food science, and natural product chemistry. This knowledge can be leveraged for the development of new crop varieties with enhanced flavor profiles and for the quality control of fruit and plant-derived products. For professionals in drug development, understanding the biosynthesis and regulation of such volatile compounds can provide insights into plant secondary metabolism and potential bioactive molecules.

Spectroscopic Analysis of Hexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl acetate, a common fragrance and flavor agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
a4.05Triplet (t)6.72H
b2.04Singlet (s)-3H
c1.62Quintet (p)6.82H
d1.31Multiplet (m)-6H
e0.90Triplet (t)6.93H

Structure with Proton Assignments:

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for each carbon atom in this compound are listed below.[1][2][3][4]

Carbon Assignment Chemical Shift (δ) in ppm
C=O171.03
O-CH₂64.67
O-CH₂-CH₂31.60
O-(CH₂)₂-CH₂28.76
O-(CH₂)₃-CH₂25.75
CH₂-CH₃22.65
C=O-CH₃20.94
CH₂-CH₃14.03

Structure with Carbon Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an ester.[5][6][7]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2960-2860C-H stretchAlkane
1740C=O stretchEster
1240C-O stretchEster

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

The molecular ion peak (M⁺) for this compound is observed at m/z = 144, which corresponds to its molecular weight.[8][9] The major fragments observed in the electron ionization (EI) mass spectrum are detailed in the table below.[8]

m/z Relative Intensity (%) Proposed Fragment
144Low[C₈H₁₆O₂]⁺ (Molecular Ion)
8421.5[C₆H₁₂]⁺ (Loss of acetic acid)
6124.7[CH₃COOH₂]⁺ (McLafferty rearrangement)
5657.4[C₄H₈]⁺
43100[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following sections describe the general procedures for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5][10][11]

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[12] Standard acquisition parameters include a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

  • ¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[12] Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • A drop of neat this compound is placed directly onto the ATR crystal of an FTIR spectrometer.[14][15]

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[16]

  • This causes the molecule to ionize and fragment.

Data Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_Spectra->Analyze_13C Structure_Elucidation Structure Elucidation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Place_Sample Place Neat Liquid Sample on ATR Crystal Record_Sample Record Sample Spectrum Place_Sample->Record_Sample Record_Background Record Background Spectrum Subtract_Background Subtract Background from Sample Spectrum Record_Background->Subtract_Background Record_Sample->Subtract_Background Analyze_Spectrum Analyze IR Spectrum (Identify Characteristic Peaks) Subtract_Background->Analyze_Spectrum Functional_Group_ID Functional Group Identification Analyze_Spectrum->Functional_Group_ID

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Analysis Introduce_Sample Introduce Sample into Mass Spectrometer Vaporize Vaporize Sample Introduce_Sample->Vaporize Ionize Ionize and Fragment Sample (Electron Ionization) Vaporize->Ionize Separate_Ions Separate Ions by m/z Ionize->Separate_Ions Detect_Ions Detect Ions Separate_Ions->Detect_Ions Generate_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Spectrum Analyze_Spectrum Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) Generate_Spectrum->Analyze_Spectrum Structure_Info Determine Molecular Weight and Structural Fragments Analyze_Spectrum->Structure_Info

Caption: Workflow for Mass Spectrometry Analysis.

References

Hexyl Acetate: A Technical Profile of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of hexyl acetate, specifically its boiling point and density. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical framework for understanding the interplay of these properties.

Core Physical Properties

This compound (C8H16O2) is a colorless liquid recognized for its characteristic fruity odor, reminiscent of pears and apples.[1][2] Beyond its aromatic applications in the flavor and fragrance industries, it serves as a versatile solvent in various industrial processes.[2][3] A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety and consistency in experimental and manufacturing settings.

Quantitative Data Summary

The boiling point and density of this compound have been determined by multiple sources. The following table aggregates this data, providing a range of observed values. Variations in reported figures can be attributed to differences in experimental conditions and sample purity.

Physical PropertyValueConditions
Boiling Point 168-170 °Cat 760 mmHg (lit.)[4][5][6]
155–156 °CNot specified[3]
171.5 °Cat 760 Torr[7][8][9]
170 - 172 °CNot specified[10]
169 °CNot specified[11]
Density 0.87 g/mLat 25 °C (lit.)[4][5][6]
0.8673 g/cm³at 25 °C, 100 kPa[3]
0.8779 g/cm³at 15 °C[7][8]
0.87Not specified[10]
0.871 g/mLNot specified[11]
0.873 (20/4 °C)Not specified[12]
0.876(USCG, 1999)[1]

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound follows standardized experimental procedures to ensure accuracy and reproducibility. The methodologies outlined below are based on established standards.

Boiling Point Determination (Distillation Range)

The boiling point of this compound is typically determined using the distillation method, which is standardized by ASTM D1078.[13]

Objective: To measure the temperature range over which a liquid boils under atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Adapter

  • Graduated cylinder for receiving the distillate

  • Calibrated thermometer (e.g., ASTM Solvents Distillation Thermometer 103C)[13]

  • Heating mantle or another suitable heat source

Procedure:

  • A measured volume of the this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the level of the side arm of the flask leading to the condenser.

  • The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point).

  • Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.

  • The final boiling point is recorded when the last of the liquid evaporates from the bottom of the flask. The distillation range is the temperature difference between the initial and final boiling points.

Density Determination

The density of this compound can be accurately measured using a digital density meter, as described in ASTM D4052.[13]

Objective: To determine the mass per unit volume of a liquid at a specified temperature.

Apparatus:

  • Digital density meter with a thermostatically controlled measurement cell

  • Syringes for sample injection

  • Calibrating fluids with known densities (e.g., dry air and distilled water)

Procedure:

  • The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards.

  • The measurement cell is cleaned and dried thoroughly.

  • The temperature of the measurement cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.

  • A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

  • The sample is carefully injected into the measurement cell.

  • The instrument measures the oscillation period of a U-shaped tube containing the sample, which is then converted into a density value.

  • The reading is allowed to stabilize, and the density value is recorded.

Logical Relationships

The physical properties of a substance are intrinsically linked to its chemical identity and structure. The following diagram illustrates the fundamental relationship between this compound and its key physical characteristics.

G substance This compound (C8H16O2) property1 Boiling Point substance->property1 exhibits property2 Density substance->property2 exhibits

References

Solubility of hexyl acetate in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Hexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the underlying chemical principles governing solubility.

Executive Summary

This compound (C₈H₁₆O₂) is an ester known for its characteristic fruity odor, reminiscent of pears and apples.[1] It is widely used as a flavoring agent, in perfumes, and as a solvent for resins, polymers, fats, and oils.[1][2] Understanding its solubility profile is critical for its application in various industrial and research settings, including formulation development, reaction chemistry, and extraction processes. This guide details its hydrophobic nature, providing specific solubility data and the methodologies to determine it.

Solubility Profile of this compound

This compound is a very hydrophobic and relatively neutral molecule.[1] Its structure, consisting of a polar ester group and a nonpolar six-carbon alkyl chain, dictates its solubility behavior. This dual nature allows it to be miscible with many organic solvents while having very low solubility in water.

Quantitative Solubility Data

The solubility of this compound in water is low, as is typical for esters with a moderately long hydrocarbon chain.[3] In contrast, it is readily soluble or miscible with a wide range of common organic solvents. The principle of "like dissolves like" is a good predictor of this behavior; the nonpolar hexyl chain dominates, leading to high affinity for nonpolar and moderately polar organic solvents.[4]

The table below summarizes the available quantitative data.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic0.4 g/L20
EthanolC₂H₅OHPolar ProticMiscibleNot Specified
Diethyl Ether(C₂H₅)₂OPolar AproticVery Soluble / MiscibleNot Specified
BenzeneC₆H₆NonpolarMiscibleNot Specified
Propylene GlycolC₃H₈O₂Polar ProticSolubleNot Specified
OilsN/ANonpolarMiscibleNot Specified

References:[1][2][5][6][7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The Shake-Flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[8][9] Other methods like Gas Chromatography (GC) and Refractive Index measurements can also be employed.

Shake-Flask Method

This method is considered the most reliable for measuring the equilibrium solubility of a compound in a solvent.[8]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water)

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (incubator or water bath)

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of undissolved solute is necessary to ensure a saturated solution is formed.[8]

  • Equilibration: Place the flask in a temperature-controlled shaker or water bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10] The pH of the suspension should be checked at the beginning and end of the experiment if using an aqueous medium.[8]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved this compound settle.

  • Sample Collection: Carefully extract a sample from the supernatant (the clear liquid phase). To ensure no undissolved particles are included, the sample must be centrifuged or filtered using a syringe filter that is compatible with the solvent.

  • Quantification: Accurately dilute the saturated sample with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

Alternative Methods
  • Gas Chromatography (GC): GC can be used to determine the solubility of volatile compounds. A known volume of the saturated liquid phase is injected into the GC, and the concentration is determined by comparing the peak area to a calibration curve.[11][12] This method is particularly useful for analyzing the solute concentration in the final step of the shake-flask protocol.

  • Refractive Index: The refractive index of a solution changes with the concentration of the solute.[13][14] By creating a calibration curve of refractive index versus known concentrations of this compound in a specific solvent, the solubility can be determined by measuring the refractive index of the saturated solution.[15] This method is most effective for binary solutions where the solute significantly alters the refractive index of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the widely used Shake-Flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent B Agitate in a temperature- controlled environment (e.g., 24-48h) A->B C Allow undissolved solute to settle B->C D Filter or centrifuge the supernatant C->D E Prepare dilutions of the saturated sample D->E F Analyze concentration (e.g., via GC, HPLC) E->F G Calculate final solubility (e.g., in g/L) F->G

Caption: Workflow of the Shake-Flask method for solubility determination.

Intermolecular Forces and Solubility of this compound

The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. This diagram illustrates the interactions that lead to miscibility or immiscibility.

G HexylAcetate This compound (C₈H₁₆O₂) Polar Head, Nonpolar Tail PolarProtic Polar Protic Solvents (e.g., Ethanol) HexylAcetate->PolarProtic  Dipole-Dipole &  London Dispersion Forces >>  Weak H-Bonding  Result: Miscible Nonpolar Nonpolar Solvents (e.g., Hexane, Benzene) HexylAcetate->Nonpolar  Dominant London  Dispersion Forces  ('Like dissolves Like')  Result: Miscible Water Water (H₂O) Highly Polar HexylAcetate->Water  Strong Water-Water H-Bonds  exclude nonpolar hexyl tail.  Result: Immiscible (Low Solubility)

Caption: Intermolecular forces governing this compound's solubility.

References

Hexyl acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexyl acetate, a significant compound in various scientific and industrial fields. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic pathway, offering valuable information for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as n-hexyl ethanoate, is the ester formed from the reaction of hexanol and acetic acid.[1] It is a colorless liquid naturally present in many fruits, such as apples and plums, and is recognized for its characteristic fruity, pear-like odor.[1][2]

PropertyValueReferences
CAS Number 142-92-7[1][2][3][4]
Molecular Formula C₈H₁₆O₂[1][2][3][5]
Molecular Weight 144.21 g/mol [3]
Appearance Colorless liquid[5]
Density 0.8673 g/cm³[5]
Boiling Point 169-172 °C[4]
Melting Point -80 °C[5]
Solubility in water 0.4 g/L (20 °C)[2]
Synonyms Acetic acid hexyl ester, n-Hexyl acetate, Hexyl ethanoate[1][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the acid-catalyzed esterification of n-hexanol with acetic acid.[1]

Materials:

  • n-hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine one molar equivalent of n-hexanol with 1.2 molar equivalents of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's weight) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 169-172 °C.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard method for the identification and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05 (t, 2H, -O-CH₂-)

    • δ 2.04 (s, 3H, -C(O)-CH₃)

    • δ 1.61 (quintet, 2H, -O-CH₂-CH₂-)

    • δ 1.30 (m, 6H, -(CH₂)₃-)

    • δ 0.89 (t, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.1 (-C=O)

    • δ 64.6 (-O-CH₂-)

    • δ 31.5, 28.6, 25.6, 22.5 (-(CH₂)₄-)

    • δ 21.0 (-C(O)-CH₃)

    • δ 14.0 (-CH₃)

Diagrams and Workflows

Synthesis_of_Hexyl_Acetate Reactant1 n-Hexanol Reaction Esterification Reactant1->Reaction Reactant2 Acetic Acid Intermediate Protonated Acetic Acid Reactant2->Intermediate + H⁺ Catalyst H₂SO₄ (catalyst) Catalyst->Intermediate Intermediate->Reaction Nucleophilic Attack by n-Hexanol Product This compound Water Water Reaction->Product Reaction->Water GCMS_Analysis_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample Injection Column Separation in GC Column Sample->Column Ionization Ionization (EI) Column->Ionization Eluted Analytes MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System: Mass Spectrum & Chromatogram Detector->DataSystem Signal Metabolic_Pathway_of_Hexyl_Acetate HexylAcetate This compound Hydrolysis Hydrolysis HexylAcetate->Hydrolysis Enzyme Carboxylesterase (e.g., hCE2) Enzyme->Hydrolysis Water H₂O Water->Hydrolysis Hexanol n-Hexanol Hydrolysis->Hexanol AceticAcid Acetic Acid Hydrolysis->AceticAcid

References

The Olfactory Signature of Hexyl Acetate: A Technical Guide for Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core olfactory characteristics of hexyl acetate, a key aroma compound found in numerous fruits and utilized extensively in the flavor and fragrance industries. This document provides a comprehensive overview of its sensory profile, quantitative data, and detailed experimental protocols for its sensory analysis, designed to assist researchers and professionals in the fields of sensory science and drug development.

Olfactory Profile of this compound

This compound (C8H16O2) is an aliphatic ester recognized for its distinct fruity and green aroma.[1] It is a naturally occurring compound in a variety of fruits, including apples, pears, and strawberries, contributing significantly to their characteristic scent.[1] The olfactory profile of this compound is consistently described by several key descriptors.

The primary aroma is characterized as a fresh and sweet blend of fruity and green notes.[1][2] More specifically, it is often described as reminiscent of crisp apple and ripe pear.[1][2] Subtle nuances of banana and mixed berries can also be perceived.[2] The green aspect of its profile is often described as natural and slightly herbaceous.[1] Some sources also note a bittersweet taste suggestive of pear.[1]

Quantitative Sensory Data

Table 1: Odor Detection Threshold of this compound

ParameterValueReference
Odor Detection Threshold (in air)2.9 ppb (parts per billion)[1]

Table 2: Qualitative Olfactory Descriptors for this compound

Primary DescriptorsSecondary/Nuanced Descriptors
FruitySweet
GreenApple
PearBanana
Berry
Herbaceous

Note on Quantitative Data: The data in Table 2 is qualitative. To the best of our knowledge, publicly accessible studies providing mean intensity ratings for these specific descriptors from a trained sensory panel for pure this compound are not available. The generation of such data would require a formal Quantitative Descriptive Analysis (QDA).

Experimental Protocols for Sensory Analysis

To conduct a thorough sensory analysis of this compound, standardized methodologies are crucial. The following are detailed protocols for two key experimental methods: Quantitative Descriptive Analysis (QDA) for developing a comprehensive sensory profile, and Gas Chromatography-Olfactometry (GC-O) for identifying and characterizing the aroma activity of the compound.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A panel of trained assessors is used to develop a lexicon of descriptive terms and then rate the intensity of these attributes.

Objective: To develop a comprehensive sensory profile of this compound and quantify the intensity of its aroma descriptors.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene glycol or mineral oil)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Sensory booths compliant with ISO 8589:2007

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Conduct initial screening for olfactory sensitivity using standard aroma identification tests.

    • Train the selected panelists over several sessions (typically 10-15 hours). Training should focus on:

      • Familiarization with the aroma of this compound at various concentrations.

      • Development of a consensus vocabulary to describe the perceived aromas. Reference standards for common aroma descriptors (e.g., pure compounds for "fruity," "green," "apple") should be used to anchor the terminology.

      • Instruction on the use of an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) for rating attribute intensities.

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen odorless solvent at a concentration determined to be easily perceivable but not overwhelming (e.g., 1% v/v).

    • Pipette a standardized volume (e.g., 1 ml) of the solution into coded, clean, and odorless glass vials.

    • Allow the samples to equilibrate at a controlled room temperature (22 ± 2°C) for at least 30 minutes before evaluation.

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions and cross-contamination.

    • Present the coded samples to the panelists in a randomized and balanced order.

    • Instruct panelists to dip a clean smelling strip into the vial and evaluate the aroma.

    • Panelists will then rate the intensity of each agreed-upon descriptor on the unstructured line scale using the data collection software.

    • A mandatory break of at least 2 minutes should be enforced between samples, during which panelists should cleanse their palate with deionized water and unsalted crackers.

  • Data Analysis:

    • Convert the ratings from the line scale to numerical values.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to assess the performance of the panel and identify significant differences in attribute intensities if comparing multiple samples.

    • Generate a sensory profile, often visualized as a "spider web" or "radar" plot, to represent the mean intensity ratings for each descriptor.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Sensory_Evaluation Sensory Evaluation in Booths Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Profile_Generation Sensory Profile Generation Data_Analysis->Profile_Generation

Quantitative Descriptive Analysis (QDA) Workflow
Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a technique that combines gas chromatography for the separation of volatile compounds with olfactometry, where a human assessor acts as a detector to identify odor-active compounds.

Objective: To identify and characterize the odor-active components of a sample containing this compound.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry detector) and a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

  • Capillary column suitable for the analysis of volatile esters (e.g., a polar column like a WAX-type).

  • Helium carrier gas (high purity).

  • Sample containing this compound (e.g., a headspace extract of a fruit or a diluted solution).

  • Data acquisition system for both the instrumental detector and the olfactometry port.

Procedure:

  • Sample Preparation and Injection:

    • Prepare the sample for injection. For a liquid sample, this may involve dilution in a suitable solvent. For a solid or liquid matrix, headspace extraction techniques such as Solid Phase Microextraction (SPME) can be used to collect the volatile compounds.

    • Inject the prepared sample into the GC inlet. The injection volume and inlet temperature should be optimized for the specific application.

  • Gas Chromatographic Separation:

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature program should be optimized to achieve good separation of the target analytes.

  • Olfactometry and Detection:

    • The effluent from the GC column is split, with a portion going to the instrumental detector (FID or MS) and the other portion to the heated sniffing port.

    • A trained assessor (or a panel of assessors, taking turns) sniffs the effluent from the sniffing port.

    • The assessor records the retention time, duration, and a description of any perceived odor. The intensity of the odor can also be rated using a time-intensity device or a predefined scale.

    • Humidified air is typically mixed with the column effluent at the sniffing port to prevent the assessor's nasal passages from drying out.

  • Data Analysis and Compound Identification:

    • The olfactogram (a plot of odor events versus retention time) is aligned with the chromatogram from the instrumental detector.

    • The retention times of the odor events are matched with the peaks on the chromatogram.

    • If a mass spectrometer is used, the mass spectrum of the peak corresponding to the odor event is used to identify the compound.

    • The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard.

GCO_Workflow cluster_instrument Instrumentation cluster_process Process GC Gas Chromatograph Column Capillary Column GC->Column Separation Splitter Effluent Splitter Column->Splitter Detector FID / MS Detector Splitter->Detector Instrumental Detection Sniffing_Port Sniffing Port Splitter->Sniffing_Port Olfactory Detection Data_Analysis Data Analysis Detector->Data_Analysis Sniffing_Port->Data_Analysis Sample_Injection Sample Injection Sample_Injection->GC Separation Separation Detection Detection

Gas Chromatography-Olfactometry (GC-O) Workflow

Olfactory Signal Transduction Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a cascade of biochemical events within the olfactory receptor neurons, ultimately leading to the transmission of a signal to the brain.

The binding of an odorant molecule, such as this compound, to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory receptor neuron initiates the signal transduction cascade. This activates the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx of positive ions depolarizes the neuron, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

Olfactory_Signaling Odorant This compound GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Olfactory Signal Transduction Pathway

References

Methodological & Application

Application Note: Analysis of Hexyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of hexyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aroma compound in many fruits and a component in various industrial formulations, can be reliably analyzed using the protocols described herein.[1] This document provides comprehensive experimental procedures, including sample preparation via headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE), optimized GC-MS parameters, and a summary of expected quantitative performance.

Introduction

This compound (C8H16O2, MW: 144.21 g/mol ) is an ester known for its characteristic fruity, sweet, and pear-like aroma.[1] It is a significant contributor to the flavor profile of many fruits, including apples, plums, and berries, and is also used as a flavoring agent in the food and beverage industry.[1][2] Furthermore, its properties as a solvent make it relevant in the pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control in food production, flavor and fragrance development, and for monitoring its presence in various matrices. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to identify and quantify volatile and semi-volatile compounds.[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of this compound. Two common and effective methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid and solid samples, and Liquid-Liquid Extraction (LLE) for liquid samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the extraction of volatile compounds from a sample's headspace without direct solvent extraction, minimizing matrix interference.[4]

Materials:

  • Sample (e.g., fruit juice, wine)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heater/agitator

  • Sodium chloride (NaCl)

Procedure:

  • Place 5 mL of the liquid sample (or 1-2 grams of a homogenized solid sample) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.

  • Immediately seal the vial with the septum cap.

  • Place the vial in the heater/agitator and equilibrate the sample at 40°C for 15 minutes with agitation.[5]

  • Expose the preconditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C to allow for the adsorption of this compound and other volatiles.[6]

  • Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a suitable method for extracting this compound from liquid samples into an organic solvent.[7]

Materials:

  • Liquid sample (e.g., beverage, aqueous solution)

  • Dichloromethane (DCM) or Hexane (GC grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator (optional)

Procedure:

  • Place 5 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 2 mL of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

  • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • For trace analysis, the extract can be concentrated under a gentle stream of nitrogen.

  • The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7][8]
Injection ModeSplitless (for trace analysis) or Split (10:1)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min[9]
Oven ProgramInitial temperature: 40°C, hold for 2 minutes. Ramp at 5°C/min to 150°C. Ramp at 20°C/min to 250°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[9]
Ion Source Temperature230°C[9]
Quadrupole Temperature150°C[9]
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol or the extraction solvent) at a minimum of five concentration levels.

Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic mass spectrum of this compound is shown below.

Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 43. Other significant fragments can be observed at m/z 56, 61, and 84.[10][11]

Quantitative Data Summary: The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 2: Quantitative Performance Characteristics

ParameterTypical Performance
Linearity (r²)> 0.995[12]
Limit of Detection (LOD)5 - 50 µg/L[13]
Limit of Quantification (LOQ)15 - 150 µg/L
Precision (%RSD)< 15%
Recovery85 - 110%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_lle LLE cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Fruit Juice) prep_choice Choose Method sample->prep_choice spme1 Add Sample & NaCl to Vial prep_choice->spme1 Volatiles lle1 Add Dichloromethane prep_choice->lle1 Liquids spme2 Equilibrate & Heat (40°C, 15 min) spme1->spme2 spme3 Expose SPME Fiber (30 min) spme2->spme3 gc_injection GC Injection (Desorption/Vaporization) spme3->gc_injection lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->gc_injection gc_separation Chromatographic Separation (DB-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometry (EI, Scan m/z 40-300) gc_separation->ms_detection data_acquisition Data Acquisition (Total Ion Chromatogram) ms_detection->data_acquisition identification Identification (Retention Time & Mass Spectrum) data_acquisition->identification quantification Quantification (Calibration Curve) data_acquisition->quantification result Final Report: Concentration of This compound identification->result quantification->result

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in various sample matrices. The described sample preparation techniques, HS-SPME and LLE, are effective for isolating this compound for analysis. The provided GC-MS parameters offer a solid starting point for method development, and the expected quantitative performance data serves as a benchmark for validation. This method is well-suited for applications in quality control, flavor and fragrance analysis, and research in the food, beverage, and pharmaceutical industries.

References

Application Notes and Protocols: Use of Hexyl Acetate as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hexyl acetate as a solvent in organic synthesis, with a focus on its properties, applications, and relevant experimental protocols.

Introduction to this compound as a Solvent

This compound (CH₃COO(CH₂)₅CH₃) is an ester recognized for its pleasant, fruity aroma, reminiscent of pears and apples.[1] While traditionally used in the flavor and fragrance industries, its properties also make it a viable and "green" alternative solvent for various applications in organic synthesis.[1] It is a colorless liquid with low volatility and is considered a green solvent due to its derivation from renewable resources and biodegradability. It is mainly used as a solvent for resins, polymers, fats, and oils and also finds application as a paint additive to enhance its surface dispersion.[2][3]

Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent in organic synthesis. These properties dictate its suitability for specific reaction conditions and separation processes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[3]
Molar Mass 144.21 g/mol [3]
Appearance Colorless liquid[3]
Odor Mild, sweet, fruity[1][4]
Density 0.873 g/cm³ at 20 °C[5]
Boiling Point 169-171.5 °C[3][5]
Melting Point -80 °C[3]
Flash Point 56 °C (133 °F)[5]
Solubility in Water 0.4 g/L at 20 °C[3]
Solubility in Organic Solvents Miscible with alcohols, ethers, and other common organic solvents.[5]
Vapor Pressure 1.3 mmHg at 25 °C[5]
Applications in Organic Synthesis

While specific examples in peer-reviewed literature are not abundant, the properties of this compound suggest its utility in several areas of organic synthesis, particularly where a moderately polar, high-boiling, and non-protic solvent is required.

  • Green Chemistry: As a bio-based and biodegradable solvent, this compound is an attractive option for developing more sustainable synthetic processes.

  • Biocatalysis: Its compatibility with enzymatic reactions, particularly lipase-catalyzed transformations, makes it a suitable medium for biocatalytic synthesis. While often the product of such reactions, it can also serve as the reaction medium.

  • Reactions Requiring Higher Temperatures: Its relatively high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.

  • Replacement for Traditional Solvents: It can be considered as a less toxic replacement for solvents like toluene, xylenes, and some chlorinated hydrocarbons in certain applications.

Below is a diagram illustrating the logical relationship between the properties of this compound and its potential applications in organic synthesis.

G cluster_properties Properties of this compound cluster_applications Applications in Organic Synthesis prop1 High Boiling Point (169-171.5 °C) app1 Reactions at Elevated Temperatures prop1->app1 Enables higher reaction kinetics prop2 Moderate Polarity app2 Biocatalysis & Enzymatic Reactions prop2->app2 Maintains enzyme activity prop3 Low Water Solubility app5 Extraction & Work-up prop3->app5 Facilitates phase separation prop4 Bio-based & Biodegradable app3 Sustainable/Green Chemistry prop4->app3 Reduces environmental impact prop5 Good Solvency for Resins/Polymers app4 Polymer Synthesis & Modification prop5->app4 Effective reaction medium

Caption: Logical flow from this compound's properties to its applications.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of an Ester in this compound

This protocol describes a general procedure for the synthesis of a flavor ester using an immobilized lipase, where this compound can be used as the reaction medium. This exemplifies its use in biocatalysis.

Objective: To synthesize a short-chain flavor ester via transesterification using an immobilized lipase in this compound.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Alcohol (e.g., isoamyl alcohol)

  • Acyl donor (e.g., vinyl acetate)

  • This compound (solvent)

  • Molecular sieves (optional, for drying)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Preparation: To a 50 mL screw-capped flask, add the alcohol (10 mmol), the acyl donor (12 mmol), and 20 mL of this compound.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of substrates). If the reactants are not anhydrous, consider adding activated molecular sieves.

  • Reaction: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: The filtrate, containing the product ester, unreacted starting materials, and this compound, can be purified by fractional distillation under reduced pressure to isolate the product.

Table 2: Example Data for Lipase-Catalyzed Esterification

ParameterValue
Enzyme Immobilized Lipase B from Candida antarctica
Substrates Isoamyl alcohol, Vinyl acetate
Solvent This compound
Temperature 50 °C
Reaction Time 8 hours
Yield >95% (typical)

The following diagram illustrates the general workflow for this biocatalytic process.

G start Start reactants Add Reactants & this compound to Flask start->reactants enzyme Add Immobilized Lipase reactants->enzyme reaction Incubate with Shaking at Set Temperature enzyme->reaction monitor Monitor by GC/TLC reaction->monitor Periodic sampling monitor->reaction Continue reaction filter Filter to Recover Enzyme monitor->filter Reaction complete purify Purify Product by Distillation filter->purify end End purify->end

Caption: Workflow for lipase-catalyzed ester synthesis.

Protocol 2: Generalized Procedure for a Substitution Reaction in this compound

This protocol provides a generalized methodology for a hypothetical nucleophilic substitution reaction, illustrating how this compound could be employed as a solvent.

Objective: To perform a nucleophilic substitution reaction between an alkyl halide and a nucleophile at an elevated temperature using this compound as the solvent.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagent Addition: In the flask, dissolve the nucleophile (10 mmol) in 25 mL of this compound. Begin stirring.

  • Reaction Initiation: Slowly add the alkyl halide (10 mmol) to the stirred solution.

  • Heating: Heat the reaction mixture to a desired temperature (e.g., 100-120 °C) and maintain it under reflux. The high boiling point of this compound allows for stable temperature control.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a hexane/ethyl acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 25 mL of water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL). The low water solubility of this compound facilitates a clean phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the this compound under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Table 3: Hypothetical Reaction Parameters

ParameterConditionRationale for using this compound
Reactants Alkyl Halide, NucleophileGood solubility for a range of organic substrates.
Temperature 100-120 °CHigh boiling point allows for elevated reaction temperatures.
Work-up Aqueous extractionLow water solubility ensures minimal loss of solvent and easy phase separation.
Purity High purity gradeEnsures no reactive impurities interfere with the synthesis.

The following diagram outlines the decision-making process for selecting this compound as a solvent.

G start Solvent Selection for Synthesis q1 Is a high reaction temperature required? start->q1 q2 Are protic solvents incompatible? q1->q2 Yes other_solvent Consider other solvents q1->other_solvent No q3 Is a sustainable/green solvent preferred? q2->q3 Yes q2->other_solvent No select_ha Consider this compound q3->select_ha Yes q3->other_solvent No

Caption: Decision tree for choosing this compound as a solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[5] Use in a well-ventilated area or a fume hood, and away from ignition sources. It is an irritant to the eyes and skin, so appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

This compound presents a promising alternative to conventional organic solvents, particularly in the context of green chemistry and biocatalysis. Its favorable physical properties, including a high boiling point and low water solubility, make it suitable for a range of reaction conditions and work-up procedures. While its application as a primary solvent in a wide array of named organic reactions is not yet extensively documented, its profile suggests it is a valuable solvent for researchers to consider in the development of new and sustainable synthetic methodologies.

References

Laboratory protocol for the esterification of hexanol to hexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed laboratory protocol for the synthesis of hexyl acetate through the Fischer-Speier esterification of 1-hexanol and glacial acetic acid. This compound, a significant flavor and fragrance compound with a characteristic fruity, pear-like aroma, is synthesized by reacting an alcohol (1-hexanol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the experimental procedure, including reaction setup, purification, and characterization.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters.[3][4] The reaction is an equilibrium process in which a carboxylic acid reacts with an alcohol to form an ester and water.[3][5] To drive the equilibrium toward the formation of the ester product, the reaction is typically conducted with an excess of one of the reactants or by removing the water as it is formed.[4][6] This protocol utilizes an excess of acetic acid and a strong acid catalyst, sulfuric acid, to facilitate the efficient conversion of 1-hexanol to this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
1-HexanolReagent Grade, ≥98%
Glacial Acetic AcidACS Reagent Grade, ≥99.7%
Concentrated Sulfuric AcidACS Reagent Grade, 95-98%
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
Anhydrous Sodium SulfateReagent Grade
Diethyl EtherACS Reagent Grade
Round-bottom flask (100 mL)Standard Taper Glassware
Reflux CondenserStandard Taper Glassware
Heating Mantle with Stirring
Magnetic Stir Bar
Separatory Funnel (250 mL)
Erlenmeyer Flasks (100 mL, 250 mL)
Beakers
Graduated Cylinders
Pipettes
Rotary Evaporator
Gas Chromatography-Mass Spectrometry (GC-MS)For analysis
Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.10 mol) of 1-hexanol.

  • In a separate beaker, carefully measure 12.0 g (0.20 mol) of glacial acetic acid.

  • While stirring the 1-hexanol, slowly add the glacial acetic acid to the round-bottom flask.

  • Cautiously add 1 mL of concentrated sulfuric acid dropwise to the reaction mixture. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.

2. Reflux:

  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Place the flask in a heating mantle and heat the mixture to a gentle reflux.

  • Maintain the reflux with continuous stirring for 1.5 to 2 hours. The reaction temperature will be approximately 120-130 °C.[7]

3. Work-up and Extraction:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.

  • Add 50 mL of deionized water to the separatory funnel, stopper it, and shake gently, periodically venting to release pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO2 evolution will occur, vent the separatory funnel frequently.

    • 50 mL of deionized water.

    • 50 mL of brine (saturated NaCl solution) to facilitate phase separation.

  • After each wash, allow the layers to separate and discard the aqueous layer.

4. Drying and Solvent Removal:

  • Transfer the organic layer to a clean, dry 250 mL Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

5. Product Characterization:

  • Determine the mass of the crude this compound and calculate the percentage yield.

  • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity and confirm its identity.

Data Presentation

ParameterValueReference
Molar Ratio (1-Hexanol:Acetic Acid)1:2[8]
CatalystConcentrated H₂SO₄[5][6]
Reaction Temperature120-130 °C[7]
Reaction Time1.5 - 2 hours[9]
Theoretical Yield14.42 gCalculated
Expected Purity (Post-purification)>98%Internal Data

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix 1-Hexanol and Acetic Acid catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux for 1.5-2 hours catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool extract 5. Diethyl Ether Extraction cool->extract wash_h2o 6. Water Wash extract->wash_h2o wash_bicarb 7. NaHCO₃ Wash wash_h2o->wash_bicarb wash_brine 8. Brine Wash wash_bicarb->wash_brine dry 9. Dry with Na₂SO₄ wash_brine->dry evaporate 10. Solvent Evaporation dry->evaporate characterize 11. GC-MS Analysis evaporate->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Vent the separatory funnel frequently.

References

Hexyl Acetate: A Comprehensive Guide for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hexyl acetate, a naturally occurring ester found in a variety of fruits such as apples, pears, and plums, is a widely utilized flavor and fragrance agent in the food industry.[1][2] Its characteristic sweet, fruity aroma, often described as pear-like with green and apple nuances, makes it a valuable component in the formulation of fruit-flavored food and beverage products.[3][4] This document provides detailed application notes and experimental protocols for the analysis and sensory evaluation of this compound in food science research.

Application Notes

1. Flavor and Fragrance Applications:

This compound is recognized for its versatility in creating and enhancing fruit flavor profiles. It is particularly effective in reconstituting the aromas of processed fruit products that may have lost volatile compounds during manufacturing. Its applications span a wide range of food categories, including:

  • Beverages: Adds a fresh, fruity top note to juices, soft drinks, and alcoholic beverages.[3]

  • Confectionery: Used in hard and soft candies, chewing gum, and gelatins to impart a distinct fruity taste.[3]

  • Baked Goods: Enhances the fruity character of fillings, icings, and pastries.[3]

  • Dairy Products: Incorporated into ice cream, yogurt, and other frozen dairy items for a refreshing fruit flavor.[3]

2. Antimicrobial Properties:

Emerging research suggests that this compound exhibits antimicrobial activity, presenting its potential as a natural food preservative to improve the safety of minimally processed fruits.[5]

3. Regulatory Status:

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 2565.[1] It is an approved food additive in many regions, including the United States, under FDA 21 CFR 172.515.[1][4]

Physicochemical and Sensory Data

The following tables summarize key quantitative data for this compound, providing a valuable resource for formulation and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[5]
Molecular Weight 144.21 g/mol [5]
CAS Number 142-92-7[4]
Appearance Colorless liquid[5]
Odor Sweet, fruity, pear-like, apple, banana[2][5]
Boiling Point 168-170 °C[4]
Melting Point -80 °C[4]
Flash Point 56 °C (132.8 °F)[6]
Density 0.87 g/mL at 25 °C[4]
Solubility in Water 0.4 g/L (immiscible)[4]
Refractive Index 1.409 (at 20°C)[4]
Odor Threshold 0.0018 ppm[4]

Table 2: Typical Usage Levels of this compound in Food Products

Food CategoryUsual Level (ppm)Maximum Level (ppm)Reference(s)
Alcoholic Beverages 1.003.00[3]
Baked Goods 15.7429.96[3]
Chewing Gum 2.1238.99[3]
Frozen Dairy 7.9917.32[3]
Gelatins, Puddings 9.4417.06[3]
Hard Candy 48.0055.04[3]
Meat Products 1.001.00[3]
Nonalcoholic Beverages 4.277.03[3]
Soft Candy 9.6418.26[3]

Experimental Protocols

Detailed methodologies for the analysis and evaluation of this compound are crucial for consistent and reliable research outcomes.

Protocol 1: Quantitative Analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines the analysis of this compound in a liquid food matrix, such as fruit juice.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal standard (e.g., heptyl acetate)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

  • DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1000 ppm).

  • Prepare a series of working standards by diluting the stock solution with the food matrix (or a suitable simulant) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).

  • Spike each standard and sample with a fixed concentration of the internal standard.

3. Sample Preparation:

  • For liquid samples like juice, centrifuge to remove solids.

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add the internal standard.

  • Immediately seal the vial with a cap and septum.

4. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Incubation Temperature: 80°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • MS:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

5. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 43, 61, 84).

  • Quantify the concentration of this compound using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol provides a framework for the sensory profiling of food products containing this compound.

1. Panelist Selection and Training:

  • Recruit 8-12 individuals with demonstrated sensory acuity and verbal fluency.

  • Conduct training sessions (10-15 hours) to familiarize panelists with the sensory characteristics of this compound and other relevant fruity esters.

  • Develop a consensus vocabulary of sensory attributes (e.g., fruity, pear, apple, green, sweet) and their definitions.

  • Train panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").

2. Sample Preparation and Presentation:

  • Prepare samples with varying concentrations of this compound in a neutral food base (e.g., sugar-water solution, unflavored yogurt).

  • Present samples in identical, coded containers at a controlled temperature.

  • Randomize the order of presentation for each panelist to minimize bias.

3. Evaluation Procedure:

  • Conduct evaluations in individual sensory booths under controlled lighting and ventilation.

  • Instruct panelists to evaluate the aroma first, then the flavor.

  • Panelists rate the intensity of each sensory attribute on the provided scale.

  • Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ significantly.

  • Visualize the sensory profiles using spider plots or other graphical representations.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment

GC-O is a powerful technique to identify the specific aroma compounds that contribute to the overall scent of a sample.

1. Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • The column effluent is split (e.g., 1:1) between the FID and the ODP.

  • Humidified air is delivered to the ODP to prevent nasal dehydration.

2. Sample Preparation:

  • Extract the volatile compounds from the food sample using methods such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

  • Concentrate the extract to an appropriate level.

3. GC-O Analysis:

  • Inject the extract into the GC.

  • A trained panelist (assessor) sniffs the effluent from the ODP and records the time, duration, and description of each perceived odor.

  • Simultaneously, the FID records the chemical profile of the sample.

4. Data Analysis:

  • Correlate the sensory events (odors) with the peaks on the chromatogram based on retention time.

  • Identify the odor-active compounds by subsequent GC-MS analysis.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.[7]

Visualizations

Diagram 1: Experimental Workflow for HS-GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Aliquot into Vial Homogenize->Aliquot Spike Spike with Internal Standard & NaCl Aliquot->Spike Seal Seal Vial Spike->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Transfer to Instrument Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peak (Retention Time & Mass Spectrum) Detect->Identify Raw Data Integrate Integrate Peak Areas Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the quantitative analysis of this compound.

Diagram 2: Workflow for Quantitative Descriptive Analysis (QDA)

cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Recruit Recruit Panelists Train Train Panel & Develop Vocabulary Recruit->Train Prepare Prepare & Code Samples Train->Prepare Present Present Samples (Randomized) Prepare->Present Evaluate Panelists Evaluate & Rate Intensities Present->Evaluate Collect Collect Data Evaluate->Collect Analyze Statistical Analysis (ANOVA) Collect->Analyze Visualize Visualize Profiles (Spider Plots) Analyze->Visualize

Caption: Workflow for the sensory evaluation of this compound.

Diagram 3: Olfactory Signaling Pathway for Fruity Esters

cluster_receptor Olfactory Sensory Neuron cluster_brain Brain HexylAcetate This compound (Odorant) OR Olfactory Receptor (e.g., Olfr45/Olfr1057) HexylAcetate->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes ActionPotential Action Potential Depolarization->ActionPotential Triggers OlfactoryBulb Olfactory Bulb ActionPotential->OlfactoryBulb Signal to Cortex Olfactory Cortex (Perception of 'Fruity') OlfactoryBulb->Cortex

Caption: Generalized signaling pathway for fruity ester perception.[8][9]

References

Solid-Phase Microextraction (SPME) for Hexyl Acetate Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl acetate is a crucial ester compound that contributes significantly to the characteristic aroma and flavor profiles of many fruits, such as apples and pears, and is a key component in the quality assessment of beverages like wine.[1][2][3] Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] This method integrates sampling, extraction, concentration, and sample introduction into a single step, offering high sensitivity and ease of automation.[5][6]

This document provides detailed application notes and standardized protocols for the analysis of this compound using SPME coupled with Gas Chromatography (GC).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. After a predetermined extraction time, the fiber is withdrawn and inserted into the hot injection port of a GC, where the analytes are thermally desorbed and transferred to the GC column for separation and detection. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.

Application: Analysis of this compound in Food and Beverages

SPME is widely used for the analysis of this compound in various food and beverage matrices, including fruits, juices, and wine.[1][4][7] The technique is particularly well-suited for profiling volatile organic compounds (VOCs) that define the aromatic quality of these products.[4]

Experimental Workflow

The general workflow for SPME analysis of this compound involves sample preparation, headspace extraction, and subsequent GC analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis Sample Sample (e.g., Fruit homogenate, Wine) Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibrate at Controlled Temperature IS->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection (FID or MS) Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for this compound analysis using SPME-GC.

Quantitative Data

The following tables summarize quantitative data for the analysis of this compound and other relevant volatile compounds using SPME-GC.

Table 1: Method Validation Parameters for Volatile Compounds in Wine using SPME-GC-FID

CompoundLinearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)
Ethyl Acetate>0.990.005 - 0.010.015 - 0.0395 - 105
This compound >0.99 0.001 0.003 98 - 102
Ethyl Hexanoate>0.990.0020.00697 - 103
3-Methyl-1-butanol>0.990.010.0396 - 104

Note: Data is compiled from typical performance characteristics of SPME-GC-FID methods for wine volatiles. Specific values can vary based on the exact methodology and instrumentation.

Table 2: Linearity of SPME Response for Selected Acetates

CompoundCorrelation Coefficient (r)
Butyl Acetate0.998
This compound 0.997
Ethyl 2-methyl butanoate0.999

Data adapted from a study on apple volatiles.[8]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in Fruit Samples

This protocol is adapted from methodologies used for the analysis of volatile compounds in fruits like sour guava and pears.[2][3]

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range volatile analysis.[3]

  • SPME Fiber Holder (Manual or Autosampler)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • Heating and Agitation Unit

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • This compound Standard

  • Internal Standard (e.g., 4-methyl-2-pentanol)

  • Sodium Chloride (NaCl), analytical grade

2. Sample Preparation

  • Homogenize the fruit sample.

  • Weigh 3 g of the fruit pulp into a 20 mL headspace vial.[3]

  • Add 3 mL of distilled water.[3]

  • Add 1.00 g of NaCl to the vial to aid in the "salting-out" of volatile compounds.[2][3]

  • If quantitative analysis is required, add a known amount of internal standard.

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

3. SPME Procedure

  • Place the vial in a heating agitator.

  • Incubate the sample at an optimized temperature, for example, 70°C, for a pre-extraction time of 10-15 minutes to allow for equilibration of the analytes in the headspace.[2]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for an optimized extraction time, for instance, 50 minutes at 70°C with continued agitation.[2]

4. Desorption and GC-MS Analysis

  • After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[3]

  • The GC oven temperature program can be set as follows: initial temperature of 35°C for 5 minutes, ramp up to 150°C at 5°C/min and hold for 1 minute, then ramp up to 280°C at 10°C/min and hold for 5 minutes.[9]

  • The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis.

Protocol 2: Headspace SPME-GC-FID Analysis of this compound in Wine

This protocol is based on general procedures for wine volatile analysis.[6]

1. Materials and Reagents

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carbowax™/Divinylbenzene are commonly used for wine volatiles.[6]

  • SPME Fiber Holder

  • 10 or 20 mL Headspace Vials

  • Water Bath or Heating Block with Stirring Capability

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • This compound Standard

  • Internal Standard

  • Sodium Chloride (NaCl)

2. Sample Preparation

  • Pipette 5 mL of wine into a headspace vial.

  • Add a saturated solution of NaCl (e.g., 1 g) to enhance the release of volatiles.[6]

  • Add the internal standard.

  • Seal the vial.

3. SPME Procedure

  • Place the vial in a water bath or heating block set to a specific temperature (e.g., 40°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle stirring.

  • Expose the SPME fiber to the headspace for a defined extraction period (e.g., 30 minutes).

4. Desorption and GC-FID Analysis

  • After extraction, retract the fiber and introduce it into the GC injector port set at a high temperature (e.g., 250°C) for desorption (e.g., 5-10 minutes).

  • Use a suitable GC column (e.g., DB-WAX) and a temperature program to separate the compounds.

  • The FID detector temperature is typically set to 250-300°C.

SPME Parameter Optimization

The efficiency of SPME is dependent on several factors that should be optimized for a specific application.

Optimization SPME_Efficiency SPME Efficiency Fiber Fiber Coating SPME_Efficiency->Fiber Temp Extraction Temperature SPME_Efficiency->Temp Time Extraction Time SPME_Efficiency->Time Agitation Agitation/Stirring SPME_Efficiency->Agitation Salt Salt Addition SPME_Efficiency->Salt pH Sample pH SPME_Efficiency->pH

Caption: Key parameters for SPME optimization.

  • SPME Fiber Selection : The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a relatively nonpolar ester like this compound, PDMS or PDMS/DVB fibers are suitable. For a broader range of volatiles, a mixed-phase fiber like DVB/CAR/PDMS is often preferred.[3]

  • Extraction Time and Temperature : Increasing the extraction temperature and time can enhance the extraction of less volatile compounds. However, for highly volatile compounds, elevated temperatures might decrease the amount adsorbed by the fiber. These parameters need to be carefully optimized to achieve equilibrium or consistent pre-equilibrium extraction.

  • Salt Effect : The addition of salt (salting out) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace, thereby increasing the extraction efficiency.[6]

  • Agitation : Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace and then to the fiber, reducing the time required to reach equilibrium.

Conclusion

SPME is a robust and efficient technique for the analysis of this compound in a variety of matrices. Its simplicity, speed, and high sensitivity make it an ideal choice for quality control in the food and beverage industry, as well as for research purposes. The protocols and data presented here provide a solid foundation for developing and validating SPME-based methods for this compound analysis. Method optimization, particularly of the fiber type, extraction time, and temperature, is crucial for achieving the desired accuracy and precision.

References

Application of Hexyl Acetate in the Study of Insect Pheromones: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl acetate, a common fruit and plant volatile, plays a significant role in the chemical communication of various insect species. It can act as a component of a sex pheromone, an aggregation pheromone, or a kairomone, influencing behaviors such as mating, aggregation, and host location.[1][2] Understanding the role of this compound in insect chemical ecology is crucial for the development of effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. Furthermore, elucidating the neural and molecular mechanisms of this compound perception can provide valuable insights for the development of novel insect repellents or attractants.

These application notes provide detailed protocols for key experiments used to investigate the effects of this compound on insect behavior and physiology, including Electroantennography (EAG), behavioral assays using olfactometers, and Gas Chromatography-Mass Spectrometry (GC-MS) for pheromone blend analysis.

Data Presentation: Quantitative Responses to this compound

The following tables summarize quantitative data from studies investigating the electrophysiological and behavioral responses of various insect species to this compound.

Table 1: Electroantennogram (EAG) Responses to this compound in Various Insect Species

Insect SpeciesSexConcentrationMean EAG Response (mV)Reference
Anoplophora glabripennis (Asian Longhorned Beetle)Female0.01 ng/µL0.08 ± 0.02[3]
0.1 ng/µL0.15 ± 0.03[3]
1 ng/µL0.28 ± 0.05[3]
10 ng/µL0.45 ± 0.07[3]
100 ng/µL0.62 ± 0.09[3]
Anoplophora glabripennis (Asian Longhorned Beetle)Male0.01 ng/µL0.07 ± 0.02[3]
0.1 ng/µL0.13 ± 0.03[3]
1 ng/µL0.25 ± 0.04[3]
10 ng/µL0.41 ± 0.06[3]
100 ng/µL0.58 ± 0.08[3]
Dysdercus cingulatus (Red Cotton Bug)Female10 mg/mL~0.5 (normalized)[2]
Dysdercus cingulatus (Red Cotton Bug)Male10 mg/mL~0.4 (normalized)[2]

Table 2: Behavioral Responses of Insects to this compound in Olfactometer Assays

Insect SpeciesAssay TypeTreatment% Attraction / PreferenceNotesReference
Drosophila suzukii (Spotted Wing Drosophila)Four-choice olfactometerBlend containing this compoundAttracted malesThis compound was part of an attractive blend for males.[4]
Grapholita molesta (Oriental Fruit Moth)Wind TunnelSuboptimal pheromone + (Z)-3-hexenyl acetateSynergistic attractionWhile not this compound, this study shows the synergistic effect of a similar acetate ester.[5]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to volatile compounds.[1]

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Purified and humidified air stream

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

  • This compound solutions of varying concentrations in a solvent (e.g., paraffin oil or hexane)

  • Control solvent

Methodology:

  • Antenna Preparation:

    • Carefully excise an antenna from a live, immobilized insect.

    • Mount the antenna between two glass capillary electrodes filled with electrolyte solution.

    • The recording electrode is placed on the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette.

  • Data Recording:

    • Establish a stable baseline recording with a continuous flow of purified, humidified air over the antenna.

    • Deliver a puff of air through the stimulus pipette, directing the odorant-laden air over the antenna.

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Present stimuli in increasing order of concentration, with sufficient time between stimuli for the antenna to recover.

    • Present a solvent control periodically to ensure the antenna is not responding to the solvent alone.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Subtract the average response to the solvent control from the responses to the this compound solutions.

    • Plot the mean EAG response against the logarithm of the this compound concentration to generate a dose-response curve.[6]

EAG_Workflow cluster_preparation Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Insect Immobilize Insect Antenna Excise Antenna Insect->Antenna Electrodes Mount Antenna on Electrodes Antenna->Electrodes Airflow Establish Baseline Airflow Electrodes->Airflow Stimuli Prepare this compound Dilutions Stimulate Deliver Odor Stimulus Stimuli->Stimulate Airflow->Stimulate Record Record EAG Response Stimulate->Record Measure Measure Response Amplitude Record->Measure Normalize Normalize to Control Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot

Experimental workflow for Electroantennography (EAG).

Protocol 2: Behavioral Assay (Y-Tube Olfactometer)

A Y-tube olfactometer is a common apparatus used to study the behavioral choices of insects in response to different odors.[7][8]

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier

  • Activated charcoal filter

  • Odor sources (e.g., filter paper treated with this compound and a control solvent)

  • Test insects

Methodology:

  • Setup:

    • Assemble the Y-tube olfactometer, ensuring all glass parts are clean and free of contaminants.

    • Connect the air source to the two arms of the olfactometer through flow meters, a humidifier, and an activated charcoal filter to provide a clean, humidified, and constant airflow.

    • Place the odor source (filter paper with this compound) in one arm and the control source (filter paper with solvent) in the other.

  • Experiment:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time to make a choice (i.e., move a certain distance down one of the arms).

    • Record the insect's choice. An insect that does not make a choice within the allotted time is recorded as "no choice."

    • After each trial, clean the olfactometer thoroughly to remove any residual odors.

    • Rotate the position of the odor and control arms between trials to avoid positional bias.

  • Data Analysis:

    • Calculate the percentage of insects that chose the arm with this compound versus the control arm.

    • Use a chi-square test to determine if the observed choices are significantly different from a random (50:50) distribution.[9]

YTube_Workflow cluster_setup Olfactometer Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis Assemble Assemble Y-Tube Airflow Establish Airflow Assemble->Airflow Odor Introduce Odor & Control Airflow->Odor Insect Introduce Insect Odor->Insect Observe Observe & Record Choice Insect->Observe Clean Clean & Rotate Observe->Clean Calculate Calculate Percentages Observe->Calculate Clean->Insect Statistics Chi-Square Test Calculate->Statistics

Experimental workflow for a Y-tube olfactometer behavioral assay.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the components of a volatile mixture, such as an insect's pheromone gland extract.[10]

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., non-polar or mid-polar)

  • Helium carrier gas

  • Microsyringe for injection

  • Hexane (or other suitable solvent)

  • Insect pheromone gland extract

  • This compound standard

Methodology:

  • Sample Preparation:

    • Excise the pheromone gland from the insect.

    • Extract the pheromones by immersing the gland in a small volume of hexane for a specific duration (e.g., 30 minutes).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the hexane extract into the GC injector.

    • The sample is vaporized and carried by the helium gas through the GC column, where the different components are separated based on their boiling points and interactions with the column's stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The retention time of a peak can be compared to that of a known standard (this compound) to confirm its identity.

    • The mass spectrum of each peak is compared to a library of known spectra for positive identification.

    • The area of each peak is proportional to the amount of that compound in the sample, allowing for relative quantification of the pheromone blend components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Gland Excise Pheromone Gland Extract Solvent Extraction Gland->Extract Inject Inject Sample Extract->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Compounds Detect->Identify Quantify Quantify Components Identify->Quantify

Experimental workflow for GC-MS analysis of insect pheromones.

Insect Olfactory Signaling Pathway

The perception of this compound by an insect begins when the molecule enters the pores of an olfactory sensillum on the antenna and binds to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic this compound through the aqueous sensillum lymph to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of this compound to the OR triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[11][12][13]

Olfactory_Signaling cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain HexylAcetate This compound OBP Odorant Binding Protein (OBP) HexylAcetate->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transduction HigherCenters Higher Brain Centers AntennalLobe->HigherCenters Processing Behavior Behavioral Response HigherCenters->Behavior Initiates

Generalized insect olfactory signaling pathway for this compound.

References

Application Note: Quantification of Hexyl Acetate in Alcoholic Beverages using Gas Chromatography with Flame Ionization Detection (GC/FID)

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Hexyl acetate is a significant acetate ester found in many alcoholic beverages, contributing a characteristic sweet, fruity aroma reminiscent of pears and apples. Its concentration plays a crucial role in defining the final flavor and aroma profile of products such as wine, spirits, and beer. Monitoring and quantifying this compound is essential for quality control during fermentation and aging, ensuring product consistency, and developing new flavor profiles. Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust, reliable, and widely used analytical technique for the separation and quantification of volatile compounds like esters in the complex matrices of alcoholic beverages.[1][2] This application note provides a detailed protocol for the quantification of this compound using GC/FID.

2. Principle

This method utilizes Gas Chromatography (GC) to separate volatile compounds from an alcoholic beverage sample based on their boiling points and affinity for the stationary phase of the GC column. Following injection, the sample is vaporized and carried by an inert gas (carrier gas) through a capillary column. Compounds separate as they travel through the column at different rates. The Flame Ionization Detector (FID) at the end of the column combusts the eluting organic compounds in a hydrogen-air flame. This combustion produces ions, generating an electrical current proportional to the mass of the carbon atoms in the analyte. By comparing the peak area of this compound in a sample to the peak areas of known concentration standards, its concentration can be accurately determined. An internal standard is used to correct for variations in injection volume and instrument response.

3. Experimental Workflow

The overall experimental process from sample receipt to final quantification is outlined in the diagram below.

Quantification of this compound using GC/FID Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_sample_prep_options Sample Preparation Options cluster_analysis GC/FID Analysis cluster_data Data Processing & Quantification A Prepare Calibration Standards (this compound in 40% Ethanol) K Generate Calibration Curve A->K Calibrate B Prepare Internal Standard (IS) Solution (e.g., 3-Pentanol or Heptyl Acetate) E Option 1: Direct Injection (For Spirits/Liquors) Spike with IS B->E F Option 2: Liquid-Liquid Extraction (LLE) (For Wine/Beer) Spike with IS, Extract with Solvent B->F C Obtain Alcoholic Beverage Sample D Sample Preparation C->D D->E D->F G Inject Sample into GC/FID E->G F->G H Chromatographic Separation (e.g., DB-WAX or HP-INNOWAX column) G->H I FID Detection H->I J Integrate Peak Areas (this compound and IS) I->J J->K L Quantify this compound Concentration J->L K->L Calculate

Caption: Workflow for this compound quantification.

4. Experimental Protocols

4.1. Materials and Reagents

  • This compound (≥99% purity)

  • Internal Standard (IS), e.g., 3-pentanol, 2-butanol, or heptyl acetate (≥99% purity)[3][4]

  • Ethanol (200 proof, for standard preparation)

  • Deionized water

  • Extraction Solvent (for LLE), e.g., Dichloromethane or Diethyl Ether[4][5]

  • Sodium chloride (NaCl) or Sodium dihydrogen phosphate (NaH₂PO₄) (for LLE)[4][6]

  • 2 mL autosampler vials with septa

4.2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler for liquid injection.

  • Capillary GC Column: A polar column such as a DB-WAX, HP-INNOWAX, or CP-Wax is recommended for the analysis of esters.[7][8]

  • Data acquisition and processing software (e.g., ChemStation).

4.3. Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask using a 40% ethanol-water solution (v/v) as the diluent.[2]

  • Internal Standard (IS) Stock Solution (e.g., 400 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 3-pentanol) in 40% ethanol.[2][3]

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with 40% ethanol. A typical concentration range is 10, 50, 100, 250, and 500 µg/mL.[2] Spike each calibration standard with the internal standard to a final concentration of ~400 µg/mL.

4.4. Sample Preparation

The choice of sample preparation depends on the matrix complexity.

4.4.1. Direct Injection (for clear spirits, liquors)

  • Transfer 1.0 mL of the alcoholic beverage sample into a 2 mL autosampler vial.

  • Spike the sample with a known amount of the internal standard solution (e.g., add 50 µL of a 400 µg/mL IS stock to achieve a final IS concentration of ~20 µg/mL).[2]

  • Cap the vial and vortex for 30 seconds. The sample is now ready for injection.

4.4.2. Liquid-Liquid Extraction (LLE) (for wine, beer, and complex matrices) [4][6]

  • Pipette 5 mL of the sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 0.5 g of NaCl to facilitate phase separation.[4]

  • Add 2 mL of dichloromethane (or diethyl ether).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer into a clean 2 mL autosampler vial.

  • The sample is now ready for injection.

4.5. GC/FID Analysis

The following table summarizes typical instrumental conditions. These should be optimized for the specific instrument and column used.

Table 1: GC/FID Instrumental Conditions

Parameter Recommended Setting
GC Column DB-WAX UI, HP-INNOWAX, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[2][7][8]
Injection Port Split/Splitless
Injector Temp. 250 °C[7]
Injection Volume 1.0 µL (A smaller volume like 0.5 µL may be used to prevent backflash with high water content samples)[3]
Split Ratio 30:1 to 70:1 (adjust based on concentration)[7][9]
Carrier Gas Helium or Nitrogen[7]
Flow Rate 1.0 - 1.8 mL/min (constant flow)[7][9]
Oven Program Initial: 40 °C, hold for 2 minRamp 1: 5 °C/min to 120 °CRamp 2: 25 °C/min to 230 °C, hold for 5 min[7]
Detector Flame Ionization Detector (FID)
Detector Temp. 260 °C[7]
Hydrogen Flow 30-40 mL/min (optimize for detector)
Air Flow 300-400 mL/min (optimize for detector)

| Makeup Gas (N₂) | 25-30 mL/min |

5. Data Presentation and Quantification

Analyze the calibration standards and samples using the established GC/FID method. Identify the peaks for this compound and the internal standard based on their retention times. Integrate the peak areas for both compounds.

  • Calibration Curve: Plot the ratio of the this compound peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the known concentration of the this compound standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Calculate the concentration of this compound in the beverage samples using the calibration curve equation.

Table 2: Typical Method Validation Performance

The described method, when properly validated, can achieve the performance characteristics summarized below.

ParameterTypical Value / Result
Linearity (R²) ≥ 0.999[2][3]
Limit of Detection (LOD) 0.5 - 5 µg/mL (Varies with injection volume and split ratio)[2][9]
Limit of Quantification (LOQ) 1.5 - 15 µg/mL (Varies with injection volume and split ratio)[2][9]
Precision (Repeatability RSD%) < 5%[10]
Recovery (LLE) 85 - 110%[11]

The GC/FID method detailed in this application note is a reliable and effective tool for the routine quantification of this compound in a variety of alcoholic beverages. Direct injection is suitable for cleaner matrices like spirits, while a simple liquid-liquid extraction can be employed for more complex samples such as wine and beer. The use of a polar capillary column provides excellent resolution, and the flame ionization detector offers high sensitivity and a wide linear range, making this approach ideal for quality control in the beverage industry.

References

Application Notes & Protocols: Biocatalytic Synthesis of Hexyl Acetate Using Lipase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl acetate is a valuable short-chain ester recognized for its characteristic fruity, pear-like aroma, making it a significant compound in the food, fragrance, and cosmetic industries.[1][2][3][4] The growing demand for natural and green-label products has propelled the interest in biocatalytic synthesis as a sustainable alternative to traditional chemical methods. Enzymatic synthesis, employing lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), offers a highly specific and efficient route to this compound production under mild reaction conditions, minimizing byproduct formation and environmental impact.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound catalyzed by lipase enzymes.

Core Principles of Lipase-Catalyzed Esterification

Lipases are versatile enzymes capable of catalyzing esterification reactions in non-aqueous environments. The synthesis of this compound can be achieved through direct esterification of hexanol and an acyl donor, or via transesterification. The general mechanism involves the formation of an acyl-enzyme intermediate, followed by a nucleophilic attack by the alcohol (hexanol) to release the this compound ester. Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and facilitate easy separation and reuse of the biocatalyst.[7]

Quantitative Data Presentation

The efficiency of this compound synthesis is influenced by several parameters, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration. The following tables summarize quantitative data from a study on the optimization of this compound synthesis using an immobilized lipase from Mucor miehei (Lipozyme IM-77) in n-hexane.[1][2][3][4]

Table 1: Investigated Synthesis Variables for this compound Production [1][2][3][4]

ParameterRange Investigated
Reaction Time (h)2 - 10
Temperature (°C)25 - 65
Enzyme Amount (%)10 - 50
Substrate Molar Ratio (Triacetin:Hexanol)1:1 to 3:1
Added Water Content (%)0 - 20

Table 2: Optimized Conditions for this compound Synthesis [1][2][3]

ParameterOptimal Value
Reaction Time (h)7.7
Temperature (°C)52.6
Enzyme Amount (%)37.1
Substrate Molar Ratio (Triacetin:Hexanol)2.7:1
Added Water Content (%)12.5
Predicted Molar Conversion (%) 88.9
Actual Molar Conversion (%) 86.6

Experimental Protocols & Methodologies

The following protocols provide detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the transesterification of hexanol with triacetin using an immobilized lipase.[1][4]

Materials:

  • Hexanol (100 mM)

  • Triacetin

  • Immobilized Lipase (e.g., Lipozyme IM-77 from Mucor miehei)

  • n-Hexane (solvent)

  • Deionized Water

  • 4 Å Molecular Sieves

  • Screw-capped test tubes (16 x 125 mm)

  • Orbital shaking water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Dehydration of Materials: All reactants and the solvent (n-hexane) must be dehydrated using 4 Å molecular sieves for 24 hours prior to use.[4]

  • Substrate Preparation: In a screw-capped test tube, add 30.66 mg of hexanol (100 mM) to 3 mL of n-hexane.[4] Add triacetin to achieve the desired molar ratio (e.g., 2.7:1 triacetin to hexanol for optimal conditions).[1][2][4]

  • Addition of Water and Enzyme: Add the desired amount of water (e.g., 12.5% of total volume for optimal conditions) and the immobilized lipase (e.g., 37.1% by weight of substrates for optimal conditions) to the reaction mixture.[1][2][4]

  • Reaction Incubation: Securely cap the test tubes and place them in an orbital shaking water bath set at the desired temperature (e.g., 52.6°C for optimal conditions) and agitation speed (e.g., 200 rpm).[4]

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 7.7 hours for optimal conversion).[1][2][4] To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals.

  • Quantification of this compound: The conversion of hexanol to this compound can be quantified using Gas Chromatography-Flame Ionization Detection (GC-FID). An internal standard can be used for accurate quantification.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent (e.g., acetone), and air-dried for reuse.[7]

Protocol 2: Analytical Method for this compound Quantification

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Sample Preparation:

  • Withdraw a sample from the reaction mixture.

  • If necessary, centrifuge the sample to separate the immobilized enzyme.

  • Dilute the supernatant with a suitable solvent (e.g., n-hexane) to a concentration within the linear range of the GC-FID.

  • Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample.

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to hexanol and this compound based on their retention times, which should be determined by running standards of the pure compounds.

  • Calculate the molar conversion of this compound based on the peak areas of hexanol and this compound relative to the internal standard.

Visualizations

Enzymatic_Hexyl_Acetate_Synthesis cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products Hexanol Hexanol Lipase Immobilized Lipase Hexanol->Lipase Binds to active site Acyl_Donor Acyl Donor (e.g., Triacetin) Acyl_Donor->Lipase Acylates enzyme Hexyl_Acetate This compound Lipase->Hexyl_Acetate Releases product Byproduct Byproduct Lipase->Byproduct Releases byproduct

Experimental_Workflow start Start: Prepare Reactants (Hexanol, Acyl Donor, Solvent) add_enzyme Add Immobilized Lipase start->add_enzyme reaction Incubate under Controlled Conditions (Temperature, Shaking) add_enzyme->reaction monitoring Monitor Reaction Progress (e.g., GC-FID) reaction->monitoring monitoring->reaction Continue incubation separation Separate Immobilized Enzyme (Filtration/Centrifugation) monitoring->separation Reaction complete product Product: this compound Solution separation->product enzyme_reuse Wash and Dry Enzyme for Reuse separation->enzyme_reuse

References

Application Note: Hexyl Acetate as an Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique for improving the precision and accuracy of the results. An internal standard is a compound of known concentration that is added to a sample before analysis. It co-elutes with the analyte(s) of interest and helps to correct for variations in injection volume, sample preparation, and instrument response. Hexyl acetate, a short-chain ester, is a suitable internal standard for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC). Its properties, such as being a colorless liquid with a mild, sweet odor, make it easy to handle.[1] Furthermore, it is not naturally present in many sample matrices, which is a key requirement for an internal standard.[2] This application note provides a detailed protocol for the use of this compound as an internal standard in GC analysis, along with performance data from a validation study. While the specific data presented is adapted from a study on a similar long-chain acetate ester used in biodiesel analysis, the principles and methodologies are directly applicable to the use of this compound in various applications, including the analysis of flavor and fragrance compounds, residual solvents in pharmaceuticals, and environmental samples.[2][3]

Principle of the Internal Standard Method

The internal standard method in chromatography relies on the consistent ratio of the detector response of the analyte to the detector response of the internal standard. A known amount of the internal standard is added to every sample, calibrator, and quality control sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte. This approach effectively mitigates errors arising from sample loss during preparation, inconsistencies in injection volume, and fluctuations in detector response.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for utilizing this compound as an internal standard in a gas chromatography-flame ionization detection (GC-FID) system.

Materials and Reagents
  • This compound (Internal Standard): Analytical standard grade, ≥99.7% purity (GC)

  • Analytes of Interest: High-purity reference standards

  • Solvent: Heptane (or another suitable solvent that does not interfere with the analytes or internal standard)

  • Sample Matrix: The specific material being analyzed (e.g., essential oil, pharmaceutical formulation, environmental extract)

  • Volumetric flasks, pipettes, and syringes: Class A or calibrated

Equipment
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chromatographic Column: A non-polar or medium-polarity column suitable for the separation of the target analytes (e.g., DB-5, HP-5ms, or similar).

  • Data Acquisition and Processing System: Chromatography software for peak integration and quantification.

  • Analytical Balance: Capable of weighing to ±0.0001 g.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with heptane. This prepares a 2 mg/mL stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by accurately weighing known amounts of the analyte(s) of interest into separate volumetric flasks.

    • Add a constant, known volume of the IS Stock solution to each calibration standard flask.

    • Dilute to the final volume with heptane. The concentration of the internal standard should be consistent across all calibration levels.

Sample Preparation
  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add the same constant, known volume of the IS Stock solution as used in the preparation of the calibration standards.

  • Dilute to the final volume with heptane.

  • Mix thoroughly to ensure homogeneity.

Gas Chromatography (GC-FID) Conditions

The following are typical starting conditions and may require optimization for specific applications:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5)
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on analyte concentration)
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes
Detector Flame Ionization Detector (FID), 280°C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Data Analysis
  • Integrate the peak areas for the analyte(s) and the internal standard (this compound) in all chromatograms (calibration standards and samples).

  • For the calibration standards, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Alternatively, and more commonly, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) on the y-axis against the ratio of the analyte concentration to the internal standard concentration (Concentrationanalyte / ConcentrationIS) on the x-axis.

  • For the unknown samples, calculate the concentration of the analyte using the response factor or by interpolation from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a GC-FID method using a long-chain acetate ester as an internal standard for the quantification of fatty acid esters. These results are indicative of the performance that can be expected when using this compound as an internal standard under optimized conditions.[2][3]

Validation ParameterResult
Selectivity No interference at the retention time of the internal standard
Linearity (R²) > 0.99
Accuracy (Recovery) 98.5% - 101.2%
Repeatability (RSD%) 0.1% - 0.4%
Intermediate Precision (RSD%) 0.2% - 1.8%
Robustness (RSD%) 0.1% - 1.6%

RSD% = Relative Standard Deviation

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of using an internal standard in a chromatographic analysis.

internal_standard_workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample Sample Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS Internal Standard (this compound) IS->Spiked_Sample GC_Injection GC Injection Spiked_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Result Final Result Calculation->Result

Caption: Workflow for Internal Standard Quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratios Analyte_Area Analyte Peak Area Area_Ratio Area Ratio (Analyte/IS) Analyte_Area->Area_Ratio Analyte_Conc Analyte Concentration Conc_Ratio Concentration Ratio (Analyte/IS) Analyte_Conc->Conc_Ratio IS_Area IS Peak Area IS_Area->Area_Ratio IS_Conc IS Concentration IS_Conc->Conc_Ratio Conc_Ratio->Area_Ratio Proportionality

References

Hexyl Acetate: A Key Green Leaf Volatile in Plant Signaling and Defense

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl acetate is a carboxylic acid ester naturally present in many fruits and plants, contributing to their characteristic fruity aroma.[1][2] As a member of the green leaf volatiles (GLVs) family, it is released in response to mechanical damage or herbivore attacks.[3][4] Beyond its role in scent, this compound is a crucial signaling molecule in plant defense mechanisms, mediating interactions between plants and with insects.[5][6][7] These application notes provide a comprehensive overview of this compound's role in plant studies, including its biosynthesis, signaling pathways, and methods for its analysis. Detailed experimental protocols are provided to facilitate further research in this area.

Application Notes

Biosynthesis of this compound

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to cell damage.[7] This pathway utilizes fatty acids, such as linoleic and linolenic acids, released from cell membranes. A series of enzymatic reactions involving lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase, and alcohol acyltransferase leads to the formation of various C6 compounds, including this compound.

Role in Plant Defense and Communication

This compound plays a multifaceted role in plant defense:

  • Direct Defense: It exhibits antimicrobial and antifungal properties, directly inhibiting the growth of certain pathogens.[1]

  • Indirect Defense: A primary function of this compound is in indirect defense, where it acts as a chemical cue to attract natural enemies of herbivores, such as parasitic wasps.[8][9]

  • Plant-to-Plant Communication: When released from a damaged plant, this compound can be perceived by neighboring plants, priming their defense systems for a more rapid and robust response to future attacks.[5][6] This "eavesdropping" allows for a coordinated defense response within a plant community.

Signaling Pathway

The perception of this compound and other GLVs by a receiver plant initiates a sophisticated signaling cascade, leading to the activation of defense responses. While the complete pathway is still under investigation, key steps have been elucidated:

  • Calcium Influx: The initial perception of GLVs triggers a rapid increase in the cytosolic calcium concentration ([Ca²⁺]cyt).[6][7][8] This calcium influx acts as a primary second messenger.

  • Activation of Protein Kinases: The [Ca²⁺]cyt signature is decoded by calcium-dependent protein kinases (CDPKs).[10][11][12] Activated CDPKs then phosphorylate downstream targets, initiating a phosphorylation cascade.

  • MAPK Cascade: Mitogen-activated protein kinase (MAPK) cascades, particularly involving MPK3 and MPK6, are activated downstream of the initial calcium signal and play a crucial role in transducing the defense signal.[1][3][8]

  • Jasmonate Biosynthesis and Signaling: The signaling cascade ultimately leads to the biosynthesis and accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[13][14] This is achieved through the upregulation of key JA biosynthesis genes like LOX, AOS, and AOC.[4][15]

  • Gene Expression: JA-Ile binds to its receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that upregulate the expression of a wide range of defense-related genes.[16]

Quantitative Data

The emission of this compound is highly dependent on the plant species and the nature of the stressor. The following tables summarize quantitative data from various studies.

Plant SpeciesStressorThis compound Emission RateReference
Nicotiana attenuataHornworm (herbivory)~15 ng/plant/7h[15]
Asclepias incarnataHigh AMF inoculum~0.1 ng nonyl acetate equivalents gDW⁻¹ h⁻¹[17]
Asclepias curassavicaHigh AMF inoculum~0.05 ng nonyl acetate equivalents gDW⁻¹ h⁻¹[17][18]
Winter WheatFusarium spp. infestation (40% PAWC)6.81 ng/h/plant d.wt[19]
Winter WheatFusarium spp. infestation (60% PAWC)23.9 ng/h/plant d.wt[19][20]
Winter WheatFusarium spp. infestation (80% PAWC)41.8 ng/h/plant d.wt[19][20]

Table 1: this compound Emission in Response to Biotic Stress

Plant SpeciesStressorThis compound Emission RateReference
Populus trichocarpaDroughtSignificant increase in Acetic Acid/Methanol ratio[21]
Winter WheatWater Stress (40% PAWC)Increased GLV emission[19][20]

Table 2: this compound and Related Volatile Emission in Response to Abiotic Stress

Experimental Protocols

Protocol 1: Collection and Analysis of this compound from Plant Headspace using SPME-GC-MS

This protocol describes the collection of volatile organic compounds (VOCs), including this compound, from the headspace of plants using Solid Phase Microextraction (SPME) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME fiber holder

  • Glass chamber or oven bag for enclosing the plant material

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas (high purity)

  • This compound standard for identification and quantification

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Plant Preparation: Place the plant or detached leaf/organ in a clean, airtight glass chamber or oven bag. For induced emissions, apply the stressor (e.g., mechanical wounding, herbivore feeding) a predetermined time before volatile collection.

  • SPME Fiber Conditioning: Before the first use, and briefly before each sampling, condition the SPME fiber according to the manufacturer's instructions by inserting it into the hot GC inlet.

  • Headspace Sampling:

    • Pierce the septum of the chamber or the bag with the SPME needle.

    • Expose the fiber to the plant headspace for a defined period (e.g., 30-60 minutes) at a controlled temperature. The optimal time and temperature should be determined empirically.

    • After sampling, retract the fiber into the needle and withdraw it from the chamber.

  • GC-MS Analysis:

    • Immediately insert the SPME needle into the hot GC inlet.

    • Desorb the analytes from the fiber onto the GC column by extending the fiber. Desorption time and temperature will depend on the fiber and analytes (e.g., 250°C for 2-5 minutes).

    • Start the GC-MS run. A typical temperature program for the oven could be: start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • The mass spectrometer should be operated in full scan mode to identify the compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the amount of this compound by comparing its peak area to a calibration curve prepared with the this compound standard and normalized to the internal standard.

Protocol 2: Insect Behavior Bioassay using a Multi-Arm Olfactometer

This protocol describes a bioassay to test the behavioral response of insects (e.g., parasitic wasps) to this compound using a multi-arm olfactometer.

Materials:

  • Multi-arm olfactometer (e.g., 4-arm or 6-arm)

  • Airflow meter for each arm

  • Charcoal-filtered and humidified air source

  • Odor sources:

    • Pure this compound diluted in a solvent (e.g., paraffin oil or hexane) on a filter paper.

    • Control: Solvent only on a filter paper.

    • Optional: Headspace from a plant emitting this compound.

  • Test insects (e.g., parasitic wasps), naive or conditioned.

  • Collection chambers or traps for each arm.

Procedure:

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the arms of the olfactometer to the air source, ensuring a constant and equal airflow through each arm.

  • Odor Source Preparation:

    • Prepare the odor sources by applying a known concentration of this compound solution or the control solvent to a piece of filter paper and placing it in an odor source chamber connected to one of the olfactometer arms.

    • Allow the system to equilibrate for a few minutes before introducing the insects.

  • Insect Introduction:

    • Release a single insect at a time into the central chamber of the olfactometer.

    • Observe the insect's behavior and record the time it spends in each arm and its first choice of arm. An insect is considered to have made a choice when it moves a certain distance down an arm.

  • Data Collection:

    • Record the number of insects choosing each arm.

    • After a set number of insects have been tested, rotate the olfactometer arms to avoid any positional bias.

  • Data Analysis:

    • Use a chi-square test or a similar statistical analysis to determine if there is a significant preference for the arm containing this compound compared to the control arms.

Protocol 3: Analysis of Defense Gene Expression using RT-qPCR

This protocol describes how to measure the expression of defense-related genes in plants after exposure to this compound.

Materials:

  • Plant seedlings grown under controlled conditions.

  • Airtight chambers for exposing plants to this compound vapor.

  • This compound.

  • Liquid nitrogen.

  • RNA extraction kit suitable for plant tissues.

  • DNase I.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • qPCR instrument.

  • Primers for target defense genes (e.g., LOX, AOS, PR-1) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

  • Plant Treatment:

    • Place plant seedlings in an airtight chamber.

    • Introduce a known concentration of this compound vapor into the chamber (e.g., by placing a filter paper with a known amount of this compound).

    • Expose the plants for a specific duration (e.g., 1, 3, 6, 12, 24 hours). A control group should be exposed to the solvent only.

  • Sample Collection and RNA Extraction:

    • At each time point, harvest the leaf tissue from both treated and control plants and immediately freeze it in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions using the qPCR master mix, cDNA template, and specific primers for the target and reference genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

    • Compare the relative expression levels in this compound-treated plants to the control plants at each time point.

Visualizations

Hexyl_Acetate_Biosynthesis Membrane Lipids Membrane Lipids Linolenic Acid Linolenic Acid Membrane Lipids->Linolenic Acid Lipase 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX Unstable Allene Oxide Unstable Allene Oxide 13-HPOT->Unstable Allene Oxide AOS Hexenals Hexenals 13-HPOT->Hexenals HPL OPDA OPDA Unstable Allene Oxide->OPDA AOC JA-Ile JA-Ile OPDA->JA-Ile Multiple Steps Hexenols Hexenols Hexenals->Hexenols ADH Hexenyl Acetates Hexenyl Acetates Hexenols->Hexenyl Acetates AAT

Caption: Biosynthesis of this compound and Jasmonates.

Hexyl_Acetate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell This compound This compound Receptor Receptor This compound->Receptor Ca2+ Channel Ca2+ Channel Receptor->Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Opens CDPKs CDPKs Ca2+ Influx->CDPKs Activates MAPK Cascade (MPK3/MPK6) MAPK Cascade (MPK3/MPK6) CDPKs->MAPK Cascade (MPK3/MPK6) Activates JA Biosynthesis Genes (LOX, AOS, AOC) JA Biosynthesis Genes (LOX, AOS, AOC) MAPK Cascade (MPK3/MPK6)->JA Biosynthesis Genes (LOX, AOS, AOC) Upregulates Jasmonic Acid (JA) Jasmonic Acid (JA) JA Biosynthesis Genes (LOX, AOS, AOC)->Jasmonic Acid (JA) JA-Ile JA-Ile Jasmonic Acid (JA)->JA-Ile JAZ Repressor JAZ Repressor JA-Ile->JAZ Repressor Promotes degradation Transcription Factors Transcription Factors JAZ Repressor->Transcription Factors Represses Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression Activates

Caption: this compound Signaling Pathway in Plants.

Experimental_Workflow_SPME_GCMS A Plant Sample in Chamber B Expose SPME Fiber to Headspace A->B C Retract Fiber B->C D Inject into GC-MS C->D E Thermal Desorption D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Analysis (Identification & Quantification) G->H

Caption: SPME-GC-MS Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hexyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of hexyl acetate via fractional distillation.

Troubleshooting Guides & FAQs

Our troubleshooting guides are designed to address common issues encountered during the fractional distillation of this compound, helping you to diagnose and resolve problems efficiently.

Q1: Why is the temperature at the top of my distillation column fluctuating instead of remaining stable at the boiling point of this compound?

A1: Temperature fluctuations during distillation can be indicative of several issues:

  • Inconsistent Heat Source: Ensure your heating mantle or oil bath is providing steady and uniform heat. Fluctuations in the heat source will lead to uneven boiling and temperature instability in the column.

  • Azeotrope Formation: this compound can form azeotropes with residual reactants like n-hexanol or the byproduct, water. For instance, a ternary azeotrope of n-hexyl acetate, n-hexyl alcohol, and water boils at 97.0°C, which is significantly lower than the boiling point of pure this compound (171.5°C).[1] The presence of these azeotropes will cause the initial fractions to distill at a lower, unstable temperature.

  • Inadequate Insulation: Poor insulation of the distillation column and head can lead to heat loss to the surroundings, causing premature condensation and temperature fluctuations.[2] Ensure the column is well-insulated.

  • Inconsistent Cooling Water Flow: Variations in the flow rate of the condenser's cooling water can affect the rate of condensation and, consequently, the temperature at the thermometer.[3]

Q2: My final product has a low purity of this compound, even after fractional distillation. What could be the cause?

A2: Low product purity is a common issue and can often be attributed to the following:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate this compound from impurities with close boiling points. The more theoretical plates, the better the separation.[4] Consider using a longer column or a more efficient packing material.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[2][5] A distillation rate of about 1-2 drops per second is generally recommended.

  • Presence of Azeotropes: As mentioned previously, azeotropes can co-distill with your product, leading to contamination.[1][6] It may be necessary to use alternative purification methods like extractive distillation to break the azeotropes.[1][6]

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[7]

Q3: I am experiencing a low yield of purified this compound. Where might the product be lost?

A3: A low yield can be frustrating. Here are some potential causes:

  • Hold-up in the Column: The packing material in the fractionating column has a certain capacity to retain liquid, known as "hold-up." A significant amount of your product could be coating the surface of the packing material.

  • Leaks in the Apparatus: Ensure all glass joints are properly sealed. Leaks can lead to the loss of vapor and a lower yield.

  • Premature Condensation: If the column is not adequately insulated, vapor may condense and return to the distilling flask before reaching the condenser.[2]

  • Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to some decomposition.

Q4: The distillation process seems to have stalled; no distillate is being collected. What should I do?

A4: A stalled distillation can usually be resolved by checking the following:

  • Insufficient Heating: The heat input may not be sufficient to bring the mixture to a boil and push the vapor up the fractionating column. Gradually increase the temperature of the heating source.

  • Vapor Ring Position: Observe the "vapor ring" (the ring of condensing vapor) in the column. If it has stopped rising, a slight increase in heat may be necessary to move it up towards the condenser.[7]

  • Flooding: Conversely, excessive heating can lead to "flooding," where the vapor flow is too high and prevents the condensed liquid from returning down the column. This can also halt the distillation. If you observe flooding, reduce the heat input.

Data Presentation

The following table summarizes the key physical properties of this compound and common related substances at standard pressure. This data is crucial for planning and executing a successful fractional distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (n20/D)
This compound 144.21171.5[8]0.8779 @ 15°C[8]1.409[9]
n-Hexanol102.17157.5[1]0.8153 @ 20°C1.418
Acetic Acid60.05118.11.049 @ 25°C1.372
Water18.02100.0[1]0.998 @ 20°C1.333
Azeotropes
This compound / Water-97.4[1]--
n-Hexanol / Water-97.8[1]--
This compound / n-Hexanol / Water-97.0[1]--

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound from a reaction mixture typically containing unreacted n-hexanol, acetic acid, and water.

1. Preparation of the Crude Mixture:

  • After the esterification reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine (to remove residual water and salts).

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter the dried organic layer to remove the drying agent.

2. Assembly of the Fractional Distillation Apparatus:

  • Set up the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all joints are securely clamped and sealed. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[7]

3. Distillation Process:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the column. The initial fractions will likely be azeotropes distilling at a lower temperature.[1] Collect these initial fractions in a separate receiving flask.

  • Once the temperature stabilizes at the boiling point of pure this compound (approximately 171.5°C), switch to a clean receiving flask to collect the purified product.

  • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

  • Continue collecting the fraction as long as the temperature remains stable. If the temperature drops, it indicates that all the this compound has distilled.

  • Stop the distillation before the distilling flask runs dry.

4. Analysis of the Purified Product:

  • Characterize the purified this compound by measuring its refractive index and obtaining a Gas Chromatography (GC) spectrum to confirm its purity.

Mandatory Visualization

Below is a troubleshooting workflow to guide researchers through common issues during the fractional distillation of this compound.

Fractional_Distillation_Troubleshooting Troubleshooting Fractional Distillation of this compound start Start Distillation issue Problem Encountered? start->issue temp_fluctuation Temperature Fluctuating? issue->temp_fluctuation Yes end End issue->end No low_purity Low Product Purity? temp_fluctuation->low_purity No check_heat Check Heat Source Stability & Column Insulation temp_fluctuation->check_heat Yes low_yield Low Yield? low_purity->low_yield No check_column Increase Column Efficiency (Longer column or better packing) low_purity->check_column Yes no_distillate No Distillate? low_yield->no_distillate No check_holdup Account for Column Hold-up low_yield->check_holdup Yes check_heating Increase Heat Input Gradually no_distillate->check_heating Yes solution Problem Resolved no_distillate->solution No check_azeotrope Consider Azeotrope Formation (Collect initial low-boiling fraction separately) check_heat->check_azeotrope check_cooling Check for Consistent Cooling Water Flow check_azeotrope->check_cooling check_cooling->solution check_rate Reduce Distillation Rate (1-2 drops/sec) check_column->check_rate check_thermometer Verify Thermometer Placement check_rate->check_thermometer check_thermometer->solution check_leaks Inspect for Leaks in Apparatus check_holdup->check_leaks check_leaks->solution check_flooding Check for Column Flooding (If so, reduce heat) check_heating->check_flooding check_flooding->solution solution->end

A workflow diagram for troubleshooting common fractional distillation issues.

References

Technical Support Center: Optimizing Hexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for hexyl acetate synthesis. This compound is a valuable ester known for its fruity, pear-like aroma, with applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of n-hexanol with acetic acid or acetic anhydride.[1][4] The most prevalent methods include:

  • Acid-Catalyzed Esterification: This traditional method employs a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the reaction between n-hexanol and acetic acid.[1][3][5]

  • Enzymatic Synthesis: A greener alternative utilizes lipases as biocatalysts. This method often requires milder reaction conditions and can offer high specificity, leading to a purer product with simpler downstream processing.[2][6][7][8]

  • Reactive Distillation: This process combines reaction and separation in a single unit to overcome equilibrium limitations, potentially increasing conversion and product purity.[9][10][11]

  • SN2 Reaction: this compound can also be synthesized via an SN2 reaction between an acetate salt (like potassium acetate) and a hexyl halide (like bromohexane) in a suitable solvent such as dimethylformamide (DMF).[12]

Q2: What is the balanced chemical equation for the esterification of n-hexanol and acetic acid?

A2: The balanced chemical equation for the synthesis of this compound from n-hexanol and acetic acid is:

C₆H₁₃OH + CH₃COOH ⇌ C₈H₁₆O₂ + H₂O[5]

(n-Hexanol) + (Acetic Acid) ⇌ (this compound) + (Water)

This is a reversible condensation reaction where an ester is formed along with water as a byproduct.[5]

Q3: What are the key parameters to optimize for improving the yield of this compound?

A3: To maximize the yield of this compound, several reaction parameters should be carefully controlled and optimized. These include:

  • Reactant Molar Ratio: Adjusting the molar ratio of n-hexanol to acetic acid can shift the reaction equilibrium. Using an excess of one reactant is a common strategy.[13][14]

  • Reaction Temperature: Temperature significantly influences the reaction rate. However, excessively high temperatures can lead to side reactions.[2][6][7][14]

  • Catalyst Type and Concentration: The choice and amount of catalyst are crucial. Both acid catalysts and enzymes have their own optimal operating conditions.[14][15]

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.[2][6][7]

  • Water Removal: As water is a byproduct, its removal can drive the equilibrium towards the formation of more ester, thus increasing the yield.[16]

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: A potential side reaction, particularly at elevated temperatures and in the presence of an acid catalyst, is the dehydration of n-hexanol to form 1-hexene.[9] Pyrolysis of this compound can also lead to the formation of 1-hexene.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low Product Yield
Possible Cause Troubleshooting Suggestion
Incomplete Reaction The esterification reaction may not have reached equilibrium. Consider increasing the reaction time or optimizing the temperature. For enzymatic synthesis, ensure the enzyme has not denatured.
Unfavorable Equilibrium Esterification is a reversible reaction. To shift the equilibrium towards the product, consider using an excess of one of the reactants (e.g., n-hexanol) or removing water as it is formed, for instance, by using a Dean-Stark apparatus.[16]
Catalyst Inactivity The acid catalyst may be too dilute, or the enzyme may have lost its activity. For enzymatic reactions, check the pH and temperature to ensure they are within the optimal range for the lipase. For acid-catalyzed reactions, ensure the catalyst concentration is adequate.
Product Loss During Workup Significant amounts of this compound can be lost during aqueous washing steps if emulsions form or if the product has some solubility in the aqueous phase.[8]
Product Impurity
Possible Cause Troubleshooting Suggestion
Presence of Unreacted Starting Materials Inefficient purification can leave unreacted n-hexanol or acetic acid in the final product. Improve the washing steps, for example, by using a sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.[8]
Formation of Byproducts As mentioned, 1-hexene can form as a byproduct.[9] Consider lowering the reaction temperature to minimize its formation. Purification techniques like distillation can help separate the desired ester from such byproducts.[15]
Residual Solvent Incomplete removal of the extraction solvent can contaminate the final product. Ensure sufficient time and appropriate conditions (e.g., vacuum) during solvent evaporation.
Emulsion Formation During Extraction
Possible Cause Troubleshooting Suggestion
Vigorous Shaking Overly aggressive mixing of the organic and aqueous layers can create stable emulsions.[8] Gently invert the separatory funnel multiple times instead of vigorous shaking.
High Concentration of Solutes Adding a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in it.[8]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is based on the optimization studies for lipase-catalyzed synthesis.[2][6][7]

Materials:

  • Immobilized lipase (e.g., from Mucor miehei)

  • n-Hexanol

  • Triacetin (as the acyl donor)

  • n-Hexane (as the solvent)

  • Molecular sieves (4 Å)

Optimized Reaction Conditions: [2][6][7]

ParameterOptimized Value
Reaction Time 7.7 hours
Temperature 52.6 °C
Enzyme Amount 37.1% by weight of hexanol
Substrate Molar Ratio (Triacetin:Hexanol) 2.7:1
Added Water 12.5% by weight of hexanol

Procedure:

  • Dehydrate all reactants and the solvent using 4 Å molecular sieves for 24 hours.[2]

  • In a screw-capped test tube, combine n-hexanol, triacetin, and n-hexane.

  • Add the immobilized lipase to the mixture.

  • If required by the specific optimization, add the specified amount of water.

  • Seal the tube and place it in an incubator shaker at the optimized temperature (52.6 °C) and appropriate agitation for the optimized reaction time (7.7 hours).

  • After the reaction, separate the enzyme from the mixture by filtration or centrifugation.

  • Analyze the product mixture using gas chromatography (GC) to determine the molar conversion to this compound.

Protocol 2: Acid-Catalyzed Synthesis of this compound using an Ion-Exchange Resin

This protocol is based on studies using a gelular ion-exchange resin as a heterogeneous catalyst.[13][17]

Materials:

  • n-Hexanol

  • Acetic Acid

  • Gelular ion-exchange resin (e.g., Purolite CT-124)

Optimized Reaction Conditions in a Batch Chromatographic Reactor: [17]

ParameterOptimized Value
Temperature 353 K (80 °C)
Feed Molar Ratio (n-hexanol:Acetic Acid) 3:1
Feed Flow Rate 0.2 mL/min
Reaction Step Time 75 minutes
Regeneration Step Time 75 minutes

Procedure (Conceptual for Batch Reactor):

  • Swell the ion-exchange resin catalyst in one of the reactants (e.g., n-hexanol) prior to the reaction.[13]

  • In a jacketed stirred batch reactor, charge the reactants (n-hexanol and acetic acid) at the desired molar ratio.

  • Add the pre-swollen catalyst to the reactor.

  • Heat the mixture to the optimized reaction temperature while stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them for the concentration of reactants and products using a suitable analytical technique like GC.

  • Upon completion, separate the catalyst from the reaction mixture by filtration.

  • Purify the this compound from the unreacted starting materials and byproduct water, typically through washing and distillation.

Visualizations

Hexyl_Acetate_Synthesis_Workflow Reactants Reactants (n-Hexanol & Acetic Acid/Anhydride) Reaction Esterification Reaction Reactants->Reaction Catalyst Catalyst (Acid or Lipase) Catalyst->Reaction Mixture Crude Reaction Mixture Reaction->Mixture Purification Purification (Washing & Distillation) Mixture->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Problem Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Unfavorable Equilibrium? Problem->Cause2 Cause3 Catalyst Inactive? Problem->Cause3 Solution1 Increase Reaction Time/Temp Cause1->Solution1 Solution2 Use Excess Reactant or Remove Water Cause2->Solution2 Solution3 Check Catalyst Concentration/ Enzyme Activity Cause3->Solution3

Caption: Troubleshooting logic for addressing low this compound yield.

References

Identifying and minimizing byproducts in hexyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists involved in the synthesis of hexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis via Fischer esterification?

A1: During the acid-catalyzed esterification of n-hexanol with acetic acid, the primary byproducts observed are di-n-hexyl ether and 1-hexene.[1][2] Dihexyl ether forms from the acid-catalyzed dehydration of two n-hexanol molecules. 1-hexene can be formed either through the dehydration of n-hexanol or by the pyrolysis of the n-hexyl acetate product.[3] Unreacted starting materials, n-hexanol and acetic acid, are also common impurities in the final product mixture.

Q2: What is the primary cause of low yield in this reaction?

A2: Low yield is often due to the reversible nature of the Fischer esterification reaction. The reaction reaches a state of equilibrium, which may not favor a high conversion to the ester product. The accumulation of water, a product of the reaction, can shift the equilibrium back towards the reactants (ester hydrolysis), thus limiting the final yield.[4][5] To achieve high yields, it is crucial to actively remove water from the reaction mixture as it forms.[5][6]

Q3: Which type of catalyst is recommended for minimizing byproducts?

A3: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions, such as the formation of dihexyl ether.[5][7] Heterogeneous acid catalysts, such as solid acidic resins (e.g., Amberlyst), are often preferred.[1][5] These solid catalysts are less corrosive, can reduce the occurrence of side reactions, and are more easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.[5]

Q4: How can unreacted starting materials be removed from the final product?

A4: Post-reaction workup is critical for purification. To remove unreacted acetic acid and the acid catalyst, the organic layer should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] Unreacted n-hexanol can be removed by washing with water or brine, followed by purification techniques like fractional distillation.[5] Extractive distillation is another advanced method for separating n-hexyl acetate from n-hexanol.[8]

Troubleshooting Guide

Problem: My reaction yield is low, and GC-MS analysis shows a large peak for unreacted n-hexanol.

  • Possible Cause: The reaction has not reached completion, or the equilibrium is unfavorable. The Fischer esterification is an equilibrium-limited process.

  • Solution:

    • Increase Reactant Concentration: Use a molar excess of one reactant. Using an excess of n-hexanol (e.g., a 2:1 or 3:1 molar ratio of n-hexanol to acetic acid) can help drive the reaction towards the product and minimize the residual amount of unreacted acetic acid.[9]

    • Remove Water: The most effective way to shift the equilibrium towards the products is by continuously removing water as it is formed. This is typically achieved using a Dean-Stark apparatus during reflux.[6]

    • Increase Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or by taking small aliquots for GC analysis.[5]

Problem: Significant amounts of di-n-hexyl ether are detected in my product.

  • Possible Cause: The reaction temperature is too high, or the acid catalyst is too aggressive, promoting the dehydration of n-hexanol.

  • Solution:

    • Optimize Temperature: Avoid excessively high temperatures. Studies on similar esterifications suggest that high temperatures can favor side reactions.[5] Operate at the lowest temperature that allows for a reasonable reaction rate.

    • Change Catalyst: Switch from a strong mineral acid like concentrated H₂SO₄ to a milder, heterogeneous catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15).[5] These solid catalysts are known to be more selective and reduce byproduct formation.

    • Check Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst concentration can increase the rate of both the desired reaction and unwanted side reactions.

Data Presentation

Table 1: Effect of Molar Ratio on Residual Acetic Acid

This table summarizes the effect of altering the n-hexanol to acetic acid molar ratio on the amount of unreacted acetic acid in the final product mixture.

Molar Ratio (n-hexanol:acetic acid)Feed Flow Rate (mL/min)Approx. Unreacted Acetic Acid (mol %) at 75 min
1:10.2~20%
2:10.2~3%

Data adapted from a study on esterification in a continuous reactor. The results clearly show that increasing the molar ratio of alcohol to acid significantly reduces the amount of unreacted acid.[9]

Experimental Protocols

Protocol: Quantification of Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for the analysis of a this compound reaction mixture. Parameters should be optimized for your specific instrument and column.

  • Sample Preparation:

    • Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., hexane or ethyl acetate) in a 2 mL GC vial.

    • If quantitative analysis is required, add an internal standard (e.g., dodecane) of a known concentration to the solvent before dilution.

  • GC-MS Instrument Parameters (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating the components.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.[10]

      • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[10]

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C[10]

      • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Expected Elution Order (by increasing boiling point): 1-hexene, n-hexanol, this compound, di-n-hexyl ether.

    • Quantify the relative abundance of each component by integrating the peak areas. Use the internal standard for absolute quantification if needed.

Visualizations

Workflow and Logic Diagrams

Troubleshooting_Low_Yield Start Problem: Low this compound Yield Check_H2O Was water actively removed (e.g., Dean-Stark)? Start->Check_H2O Check_Ratio Was an excess of n-hexanol used (>=2:1)? Check_H2O->Check_Ratio Yes Implement_H2O Action: Implement continuous water removal. Check_H2O->Implement_H2O No Check_Time Was reaction monitored to completion (GC/TLC)? Check_Ratio->Check_Time Yes Increase_Ratio Action: Increase n-hexanol to 2-3 equivalents. Check_Ratio->Increase_Ratio No Check_Catalyst Is the catalyst active and workup correct? Check_Time->Check_Catalyst Yes Increase_Time Action: Increase reaction time and/or temperature moderately. Check_Time->Increase_Time No Check_Cat_Activity Action: Verify catalyst activity. Ensure proper neutralization and extraction during workup. Check_Catalyst->Check_Cat_Activity No End Yield Should Improve Check_Catalyst->End Yes Implement_H2O->End Increase_Ratio->End Increase_Time->End Check_Cat_Activity->End

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Byproducts / Impurities Temp High Temperature Ether Di-n-hexyl Ether Temp->Ether Promotes Dehydration Hexene 1-Hexene Temp->Hexene Promotes Pyrolysis/Dehydration Catalyst Aggressive Catalyst (e.g., conc. H₂SO₄) Catalyst->Ether Catalyzes Dehydration Ratio Sub-optimal Molar Ratio (e.g., 1:1) Reactants Unreacted Starting Materials Ratio->Reactants Leads to Incomplete Conversion

Caption: Relationship between reaction conditions and byproduct formation.

References

Stability of hexyl acetate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hexyl acetate under various pH and temperature conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is an ester that can undergo hydrolysis, primarily influenced by pH and temperature. Generally, its stability is greatest at neutral to slightly acidic pH and lower temperatures. Under strongly acidic or basic conditions, and at elevated temperatures, the rate of hydrolysis increases significantly. It is also known to be particularly unstable over time, potentially forming acetic acid.[1][2]

Q2: What are the primary degradation products of this compound?

The primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, yielding hexan-1-ol and acetic acid.

Q3: How does pH affect the stability of this compound?

The hydrolysis of this compound is catalyzed by both acid and base.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, leading to the formation of hexan-1-ol and acetic acid.

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum.[3]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is significantly faster than at neutral pH and results in the formation of hexan-1-ol and an acetate salt.[3]

Q4: How does temperature impact the stability of this compound?

As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly across all pH ranges. Therefore, to minimize degradation, it is recommended to store this compound at controlled, cool temperatures.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Loss of this compound potency in a formulation over a short period. High storage temperature or inappropriate pH of the formulation.- Verify the storage temperature and ensure it is kept cool as per recommendations.- Measure the pH of the formulation. If it is in the acidic (<4) or basic (>8) range, consider adjusting the pH towards neutral (6-7) if the formulation allows.
Unexpected peaks observed during chromatographic analysis. Degradation of this compound into hexan-1-ol and acetic acid.- Confirm the identity of the new peaks by comparing their retention times with standards of hexan-1-ol and acetic acid.- Employ a stability-indicating analytical method capable of resolving this compound from its potential degradation products.
Change in the odor of a this compound-containing product. Formation of acetic acid, which has a characteristic vinegar-like smell.- This is a strong indicator of hydrolysis. Investigate the pH and storage conditions of the product.- Quantify the amount of acetic acid present to determine the extent of degradation.
Inconsistent results in stability studies. Lack of control over experimental conditions.- Ensure precise control of pH and temperature throughout the stability study.- Use calibrated equipment for all measurements.- Follow a detailed and validated stability testing protocol.

Data Presentation

Table 1: Estimated Hydrolytic Half-Lives of this compound at 25°C

pHEstimated Half-Life
2.82.2 years
4.02.2 years
7.02 years
8.078 days

Data is estimated and should be used as a guideline. Actual stability will depend on the specific formulation and storage conditions.[3]

Table 2: General Conditions for Forced Degradation Studies of Esters

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).To identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).To identify base-labile degradation products.
Oxidation 3% H₂O₂ at room temperature.To assess susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 70°C).To evaluate the effect of high temperature on stability.
Photostability Exposure to light (ICH Q1B guidelines).To determine light sensitivity.

Experimental Protocols

Protocol for Determining Hydrolytic Stability of this compound

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at a given pH and temperature.

1. Materials and Reagents:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable co-solvent

  • High-purity water

  • Class A volumetric flasks and pipettes

  • Temperature-controlled water bath or incubator

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID or High-Performance Liquid Chromatograph - HPLC)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen co-solvent at a known concentration.

  • Preparation of Reaction Solutions: For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer solution to achieve the target final concentration. The final concentration of the co-solvent should be kept low to minimize its effect on the reaction rate.

  • Incubation: Place the reaction solutions in a temperature-controlled environment (e.g., 25°C, 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each reaction solution.

  • Quenching (if necessary): To stop the reaction, the sample can be immediately diluted with a mobile phase or a suitable solvent and stored at a low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the samples using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation. From this data, the hydrolysis rate constant and half-life can be calculated.

Protocol for Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile or other suitable solvent

  • GC-MS or LC-MS for degradation product identification

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. The solution can be stirred at room temperature or heated (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Stir the solution at room temperature or heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and stir at room temperature for a defined period.

  • Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 70°C) in an oven for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., GC-MS or LC-MS) to separate and identify the degradation products. The same method should also be used to analyze an unstressed sample as a control.

Visualizations

Hydrolysis_Pathway HexylAcetate This compound Hexanol Hexan-1-ol HexylAcetate->Hexanol Hydrolysis AceticAcid Acetic Acid HexylAcetate->AceticAcid Hydrolysis Water Water Water->HexylAcetate Catalyst H+ or OH- Catalyst->Water catalyzes

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Potency Loss) Check_pH Is pH of the formulation appropriate? Start->Check_pH Check_Temp Is storage temperature controlled and cool? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to neutral range (6-7) Check_pH->Adjust_pH No Adjust_Temp Store at recommended cool temperature Check_Temp->Adjust_Temp No Analyze_Degradants Analyze for degradation products (Hexanol, Acetic Acid) Check_Temp->Analyze_Degradants Yes Adjust_pH->Analyze_Degradants Adjust_Temp->Analyze_Degradants End Issue Resolved Analyze_Degradants->End

References

Troubleshooting peak tailing of hexyl acetate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during gas chromatography (GC) analysis, with a specific focus on peak tailing of compounds like hexyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This distortion is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates a problem that needs to be addressed.[2]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to reduced resolution between adjacent peaks, decreased sensitivity due to lower peak height, and negatively impact the accuracy and precision of quantification because the integration software may struggle to determine the exact start and end of the peak.[1]

Q3: What are the most common causes of peak tailing for esters like this compound in GC?

A3: The primary causes often revolve around secondary retention mechanisms and issues within the GC system. These can include:

  • Active Sites: Unwanted interactions between this compound and active sites in the system, such as silanol groups in the GC inlet liner or on the column itself.[1][3]

  • Column Contamination: Buildup of non-volatile residues from the sample matrix at the front of the column.[1][4]

  • Improper Column Installation: Incorrect positioning of the column in the GC inlet can create dead volumes, leading to peak distortion.[2][5]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase.[1][6]

  • Inlet and Method Issues: A contaminated inlet liner, incorrect injection temperature, or a split ratio that is too low can also contribute to peak tailing.[7][8][9]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Initial System Check and Inlet Maintenance

Q: I am observing peak tailing for this compound. Where should I start troubleshooting?

A: A systematic approach, starting with the easiest and most common fixes, is the most efficient strategy.[10] Begin with a thorough inspection and maintenance of the inlet system, as it is a frequent source of problems.[9][11]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Safely cool down the injector and oven.

  • Disassemble: Carefully remove the autosampler (if present), and then remove the septum nut and septum.

  • Remove Liner: Use liner removal tools to gently extract the inlet liner.

  • Inspect and Replace: Visually inspect the liner for contamination (e.g., discoloration, residue) and the septum for coring (small pieces of the septum in the liner).[9] It is best practice to replace both the liner and septum.

  • Clean Injector Port: While the liner is removed, use a clean, lint-free swab dampened with an appropriate solvent (e.g., isopropanol, hexane) to gently clean the inside surfaces of the injection port.

  • Reassemble: Install a new, deactivated liner and a new septum. Ensure the liner's O-ring is in good condition and properly seated.

  • Leak Check: After reassembly and heating the system, perform a leak check to ensure all connections are secure.

Guide 2: Addressing Column-Related Issues

Q: I've performed inlet maintenance, but the peak tailing for this compound persists. Could the column be the problem?

A: Yes, if inlet maintenance does not resolve the issue, the column is the next logical component to investigate.[4] Problems can range from contamination at the head of the column to degradation of the stationary phase.

Experimental Protocol: Column Maintenance and Diagnosis

  • Column Trimming: Contamination from non-volatile sample components often accumulates at the front of the column.[4]

    • Cool the oven and inlet.

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[2][8]

    • Reinstall the column to the correct depth in the inlet.[2]

  • Column Bake-out: If trimming doesn't solve the problem, a column bake-out can remove less volatile contaminants.

    • Disconnect the column from the detector and cap the detector port.

    • With carrier gas flowing through the column, gradually heat the oven to a temperature slightly above your method's maximum temperature, but not exceeding the column's maximum temperature limit.

    • Hold for 1-2 hours.

    • Cool the oven and reconnect the column to the detector.

  • Evaluate Column Health: If peak tailing persists after these steps, the stationary phase may be irreversibly damaged. Consider injecting a test mixture containing a non-polar compound like a hydrocarbon. If the hydrocarbon peak also tails, it strongly suggests a physical problem with the column installation or a blockage.[12] If only polar compounds like this compound tail, it points to column activity. In either of these persistent cases, column replacement may be necessary.[4]

Data Summary

The following table summarizes common causes of peak tailing and their corresponding solutions.

Symptom Possible Cause Suggested Remedy Citation
All peaks tail, including non-polar compoundsImproper column installation (dead volume)Re-cut the column end and ensure correct installation depth in the inlet and detector.[2][5]
Contaminated inlet linerReplace the inlet liner and septum.[9][13]
Column contamination (severe)Trim 10-20 cm from the front of the column.[2][8]
Only polar peaks (like this compound) tailActive sites in the inlet linerUse a fresh, deactivated liner.[2][3]
Column activity (degraded stationary phase)Trim the front of the column or replace the column if the problem is severe.[4][7]
Peak tailing worsens over timeAccumulation of non-volatile sample matrixImplement regular inlet maintenance and consider sample cleanup procedures.[11]
Tailing decreases with increasing retention timeSolvent effect violation (splitless injection)Decrease the initial oven temperature to 10-20°C below the solvent's boiling point.[7][11]
Tailing of early eluting peaksLow split ratioIncrease the split ratio to ensure a minimum of 20 mL/min total flow through the inlet.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in gas chromatography.

TroubleshootingWorkflow start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_tailing_1 Is Peak Tailing Resolved? inlet_maintenance->check_tailing_1 column_trim Trim 10-20 cm from Column Inlet check_tailing_1->column_trim No end_resolved Problem Resolved check_tailing_1->end_resolved Yes check_tailing_2 Is Peak Tailing Resolved? column_trim->check_tailing_2 inject_hydrocarbon Inject Hydrocarbon Standard check_tailing_2->inject_hydrocarbon No check_tailing_2->end_resolved Yes hydrocarbon_tailing Does Hydrocarbon Peak Tail? inject_hydrocarbon->hydrocarbon_tailing reinstall_column Check and Correct Column Installation hydrocarbon_tailing->reinstall_column Yes (Flow Path Issue) review_method Review Method Parameters (Temperatures, Split Ratio) hydrocarbon_tailing->review_method No (Activity Issue) end_further_investigation Further Investigation Needed reinstall_column->end_further_investigation replace_column Consider Column Replacement replace_column->end_further_investigation review_method->replace_column

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Water Removal in Hexyl Acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl acetate. The following information addresses common challenges associated with removing water from the reaction mixture, a critical step for maximizing product yield.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from a this compound reaction mixture?

A1: The synthesis of this compound from acetic acid and hexanol is a reversible esterification reaction. Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (hydrolysis of the ester), which decreases the overall yield of this compound.[1][2] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the desired ester.[1]

Q2: What are the most common methods for removing water during the synthesis of this compound?

A2: The primary methods for water removal in a laboratory or research setting include:

  • Azeotropic Distillation: This technique employs an entrainer, a solvent that forms a low-boiling azeotrope with water. The azeotrope is continuously removed from the reaction mixture by distillation.[1] A Dean-Stark apparatus is commonly used for this purpose.[3]

  • Use of Desiccants: A drying agent, such as molecular sieves, is added directly to the reaction mixture to adsorb water as it is formed.[1] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[2]

  • Pervaporation: This is a membrane-based separation technique where a selective membrane is used to remove water from the liquid reaction mixture via vaporization.[4][5]

  • Extractive Distillation: In this method, a high-boiling solvent is introduced into the distillation column to alter the relative volatilities of the components, facilitating the separation of water.

  • Reactive Distillation: This process combines the chemical reaction and separation in a single unit. As the esterification reaction proceeds, water is continuously removed by distillation, which drives the reaction towards the products.[6]

Q3: How do I select the most appropriate water removal method for my experiment?

A3: The choice of method depends on several factors, including the scale of the reaction, the required purity of the product, the available equipment, and the specific reaction conditions. The following diagram provides a general decision-making workflow:

G Selection of Water Removal Method for this compound Synthesis start Start: Need to remove water from this compound synthesis scale What is the reaction scale? start->scale small_scale Small Scale (< 1L) scale->small_scale Small large_scale Large Scale (> 1L) scale->large_scale Large equipment Equipment Availability? small_scale->equipment advanced_equipment Advanced Equipment Available? large_scale->advanced_equipment dean_stark Azeotropic Distillation (Dean-Stark) equipment->dean_stark Dean-Stark available desiccants Desiccants (e.g., Molecular Sieves) equipment->desiccants Basic glassware only pervaporation Pervaporation advanced_equipment->pervaporation Pervaporation setup reactive_distillation Reactive Distillation advanced_equipment->reactive_distillation Reactive distillation column extractive_distillation Extractive Distillation advanced_equipment->extractive_distillation Extractive distillation setup

Choosing a water removal method.

Troubleshooting Guides

Azeotropic Distillation using a Dean-Stark Apparatus
ProblemPossible Cause(s)Solution(s)
No water is collecting in the Dean-Stark trap. 1. The reaction has not reached a high enough temperature to allow the azeotrope to distill. 2. The reaction is complete. 3. Leak in the glassware setup.1. Increase the heating mantle temperature. Ensure the solvent is refluxing. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC). 3. Check all joints and connections for a proper seal.
The collected liquid in the trap is cloudy or a single phase. 1. The entrainer is partially miscible with water at the condensation temperature. 2. The reaction temperature is too high, causing the alcohol to co-distill excessively.1. Ensure the condenser is providing adequate cooling. 2. Reduce the heating to maintain a gentle reflux.
Reaction stalls before completion. The rate of water removal is too slow.Ensure vigorous boiling and efficient condensation to maintain a steady rate of azeotrope distillation.
Use of Desiccants (Molecular Sieves)
ProblemPossible Cause(s)Solution(s)
Low ester yield despite using molecular sieves. 1. The molecular sieves were not properly activated and are already saturated with water. 2. Insufficient amount of molecular sieves was used. 3. The pore size of the molecular sieves is incorrect.1. Activate the molecular sieves by heating them in an oven at a high temperature under vacuum prior to use.[7] 2. Use a sufficient quantity of molecular sieves (typically 10-20% by weight of the limiting reagent). 3. For water removal, 3Å molecular sieves are ideal as they have a pore size that allows water molecules to enter but excludes larger molecules like alcohols and esters.[8]
The reaction mixture becomes a thick slurry and is difficult to stir. Too many molecular sieves were added.Add more solvent to the reaction mixture to improve stirring. In the future, use a more appropriate amount of desiccant.
The product is contaminated with the desiccant. The desiccant was not fully removed during the workup.Ensure proper filtration of the reaction mixture after the reaction is complete.

The following diagram illustrates a general troubleshooting workflow for issues encountered during water removal:

G Troubleshooting Water Removal in this compound Synthesis start Start: Low Yield of this compound check_water Is water being effectively removed? start->check_water no_water_removal No/Slow Water Removal check_water->no_water_removal No incomplete_reaction Incomplete Reaction check_water->incomplete_reaction Yes check_method What water removal method is being used? no_water_removal->check_method azeotropic_issues Azeotropic Distillation Issues check_method->azeotropic_issues Azeotropic Distillation desiccant_issues Desiccant Issues check_method->desiccant_issues Desiccants pervaporation_issues Pervaporation Issues check_method->pervaporation_issues Pervaporation troubleshoot_azeotropic Check temperature, reflux rate, and for leaks. azeotropic_issues->troubleshoot_azeotropic troubleshoot_desiccant Check activation, amount, and pore size of desiccant. desiccant_issues->troubleshoot_desiccant troubleshoot_pervaporation Check membrane integrity, vacuum, and temperature. pervaporation_issues->troubleshoot_pervaporation

A general troubleshooting workflow.

Experimental Protocols

Method 1: Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes the synthesis of this compound using toluene as an entrainer to remove water azeotropically.

Materials:

  • Acetic acid

  • 1-Hexanol

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[3]

  • To the round-bottom flask, add 1-hexanol, acetic acid (in a 1:1.2 molar ratio), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and create a slurry with the reactants.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the azeotrope condenses, it will separate into two layers in the trap. The denser water layer will collect at the bottom, and the less dense toluene layer will overflow back into the reaction flask.[9]

  • Continue the reflux until no more water collects in the trap, which typically takes 2-4 hours. The theoretical volume of water can be calculated beforehand to monitor the reaction's progress.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted acetic acid), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • The crude this compound can be further purified by distillation.

Method 2: Use of Molecular Sieves as a Desiccant

This protocol outlines the use of 3Å molecular sieves to remove water in situ during the synthesis of this compound.

Materials:

  • Acetic acid

  • 1-Hexanol

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • 3Å Molecular sieves (activated)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Activate the 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours, then allowing them to cool to room temperature in a desiccator.[10]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hexanol, acetic acid (1:1.2 molar ratio), and a catalytic amount of concentrated sulfuric acid.

  • Add the activated 3Å molecular sieves to the reaction mixture (approximately 10-20% by weight of the limiting reactant).

  • Heat the mixture to reflux with efficient stirring for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.

  • Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove any remaining solvent by rotary evaporation to yield the crude this compound.

  • Purify the product by distillation if necessary.

Data Presentation

The following table summarizes a qualitative comparison of the different water removal methods. Quantitative data can vary significantly based on the specific reaction conditions and scale.

MethodAdvantagesDisadvantagesTypical Scale
Azeotropic Distillation - Highly efficient for water removal.- Relatively simple setup.- Requires a solvent that forms a suitable azeotrope.- Can be energy-intensive.Laboratory to Pilot Plant
Desiccants - Simple to implement.- No specialized glassware required.- Can be difficult to remove from the reaction mixture.- May require a large amount for complete water removal.Laboratory
Pervaporation - High selectivity for water removal.- Can be operated at lower temperatures, reducing energy consumption.[11]- Requires specialized membrane and equipment.- Membrane fouling can be an issue.Laboratory to Industrial
Extractive Distillation - Effective for breaking azeotropes.- Requires an additional separation step to recover the solvent.- Increases the complexity of the process.Pilot Plant to Industrial
Reactive Distillation - Combines reaction and separation in one unit, increasing efficiency.- Can lead to higher conversions and yields.[6]- Complex to design and operate.- Requires careful control of reaction and distillation conditions.Pilot Plant to Industrial

References

Technical Support Center: Maximizing Hexyl Acetate Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for maximizing the yield of hexyl acetate in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The most common catalysts for this compound synthesis fall into two main categories: acidic catalysts and enzymes. Acidic catalysts include strong mineral acids like sulfuric acid and solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst and Purolite series).[1][2] Enzymes, particularly lipases (e.g., immobilized lipase from Mucor miehei or Candida antarctica), are also widely used as biocatalysts.[3] Metal-organic frameworks (MOFs), such as ZIF-8, have also been explored as effective catalysts.[4]

Q2: How does the choice of catalyst impact the reaction conditions and yield?

A2: The choice of catalyst significantly influences the optimal reaction conditions and final product yield. Acidic catalysts often require higher temperatures to achieve a reasonable reaction rate but can be prone to side reactions.[5] Lipases, on the other hand, typically operate under milder conditions, which can improve selectivity and reduce byproduct formation.[6] The physical form of the catalyst (homogeneous vs. heterogeneous) also plays a role; heterogeneous catalysts like ion-exchange resins and immobilized lipases are generally preferred for ease of separation from the reaction mixture.

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: To maximize the yield of this compound, several key parameters should be optimized. These include the molar ratio of the reactants (n-hexanol to acetic acid), reaction temperature, catalyst loading, and reaction time.[2][3] For enzymatic reactions, the water content in the reaction medium is also a critical parameter to control.[3]

Q4: How can I shift the reaction equilibrium to favor the formation of this compound?

A4: The esterification of n-hexanol and acetic acid is a reversible reaction.[7] To drive the equilibrium towards the product side and increase the yield, one common strategy is to remove one of the products, typically water, as it is formed. This can be achieved using techniques like a Dean-Stark apparatus during the reaction.[8] Another approach is to use a large excess of one of the reactants, usually the less expensive one.[8][9]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Q: My reaction has proceeded for the recommended time, but I have a low yield of this compound. What are the possible causes?

    • A: Several factors could be contributing to a low yield. Firstly, the reversible nature of the esterification reaction might be limiting the conversion.[7] The presence of water, either from the reactants or glassware, can inhibit the forward reaction.[7] Other potential causes include an insufficient amount or deactivated catalyst, a reaction temperature that is too low, or an inadequate reaction time.[7][8]

  • Q: I've ensured my reactants and glassware are dry and used the correct amount of catalyst, but the yield is still poor. What else can I do?

    • A: To enhance the yield, you can try shifting the reaction equilibrium. This can be done by using a significant excess of one of the reactants, such as n-hexanol.[9] Alternatively, you can actively remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark trap.[8] Increasing the reaction temperature or extending the reaction time may also improve the conversion, but be mindful of potential side reactions.[9]

Issue 2: Catalyst Deactivation

  • Q: I am reusing my solid catalyst (ion-exchange resin or immobilized lipase), and I observe a significant drop in its activity. Why is this happening?

    • A: Heterogeneous catalysts can deactivate over time through several mechanisms. For ion-exchange resins, prolonged exposure to high temperatures can lead to degradation. The catalyst pores can also become blocked by reactants, products, or byproducts. For immobilized lipases, changes in the reaction medium (e.g., pH or solvent) or the presence of inhibitors can lead to a loss of enzymatic activity.

  • Q: How can I regenerate my deactivated catalyst?

    • A: The regeneration procedure depends on the type of catalyst and the cause of deactivation. For ion-exchange resins that have been fouled, washing with a suitable solvent to remove adsorbed species can sometimes restore activity. In some cases, a more rigorous regeneration process involving acid or base treatment may be necessary, following the manufacturer's recommendations. For immobilized lipases, washing with appropriate buffers or solvents might help remove inhibitors. However, in cases of irreversible denaturation, the enzyme may not be fully recoverable.

Issue 3: Formation of Byproducts

  • Q: I am observing the formation of byproducts such as dihexyl ether or 1-hexene in my reaction. How can I minimize these?

    • A: The formation of byproducts like dihexyl ether and 1-hexene is more common when using strong acid catalysts at elevated temperatures.[1] To minimize these side reactions, consider operating at a lower temperature, although this may require a longer reaction time.[9] Alternatively, switching to a milder and more selective catalyst, such as an immobilized lipase, can significantly reduce the formation of unwanted byproducts.[6]

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Synthesis

CatalystReactant Molar Ratio (Hexanol:Acetic Acid)Temperature (°C)Catalyst LoadingReaction Time (h)Yield (%)Reference
Immobilized Mucor miehei lipase1:2.7 (Triacetin to Hexanol)52.637.1% (w/w)7.786.6[3]
Purolite CT-124 (Ion-Exchange Resin)VariedOptimizedVariedOptimizedHigh conversion[10]
Amberlyst-15 (Ion-Exchange Resin)Varied50-80VariedVariedHigh conversion[11]
ZIF-8 (50 nm)(Vinyl Acetate to Hexanol)6510 mg6~75 mM product[4]

Experimental Protocols

Protocol 1: this compound Synthesis using an Ion-Exchange Resin Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-hexanol and acetic acid in the desired molar ratio (e.g., 1:1.5).

  • Catalyst Addition: Add the acidic ion-exchange resin (e.g., Amberlyst-15 or Purolite CT-124) to the reaction mixture. The catalyst loading is typically in the range of 5-15% by weight of the reactants.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) with constant stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure, and if necessary, purify the crude this compound by distillation.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

  • Reaction Setup: In a screw-capped vial or flask, combine n-hexanol and acetic acid (or an acyl donor like vinyl acetate) in a suitable organic solvent (e.g., n-hexane).

  • Catalyst Addition: Add the immobilized lipase (e.g., from Candida antarctica or Mucor miehei) to the mixture. The amount of enzyme is typically specified in terms of weight or activity units.

  • Reaction: Place the reaction vessel in an incubator shaker set to the optimal temperature (e.g., 40-60°C) and agitation speed for the chosen lipase. Allow the reaction to proceed for the desired time (typically several hours to a day).

  • Workup: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Purification: The product-containing solution can be analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography or distillation if necessary.

Visualizations

CatalystSelectionWorkflow start Start: Define Synthesis Goals (Yield, Purity, Green Chemistry) catalyst_type Select Catalyst Type start->catalyst_type acid_catalyst Acid Catalyst (e.g., Ion-Exchange Resin) catalyst_type->acid_catalyst Conventional/Cost-effective enzyme_catalyst Enzyme Catalyst (e.g., Immobilized Lipase) catalyst_type->enzyme_catalyst Mild/Selective reaction_conditions_acid Optimize Reaction Conditions: - Temperature (Higher) - Molar Ratio - Water Removal acid_catalyst->reaction_conditions_acid reaction_conditions_enzyme Optimize Reaction Conditions: - Temperature (Milder) - Molar Ratio - Water Content enzyme_catalyst->reaction_conditions_enzyme analysis Analyze Yield and Purity (GC, NMR) reaction_conditions_acid->analysis reaction_conditions_enzyme->analysis troubleshooting Troubleshoot Issues (Low Yield, Byproducts) analysis->troubleshooting end End: Optimized Protocol troubleshooting->end Successful byproducts High Byproducts? troubleshooting->byproducts Check Purity low_yield Low Yield? troubleshooting->low_yield Check Yield byproducts->enzyme_catalyst Consider milder catalyst low_yield->reaction_conditions_acid Re-optimize low_yield->reaction_conditions_enzyme Re-optimize TroubleshootingLowYield start Start: Low this compound Yield check_equilibrium Is reaction at equilibrium? start->check_equilibrium shift_equilibrium Action: Shift Equilibrium - Remove Water - Use Excess Reactant check_equilibrium->shift_equilibrium Yes check_catalyst Is catalyst active? check_equilibrium->check_catalyst No end Improved Yield shift_equilibrium->end replace_catalyst Action: Use Fresh/More Catalyst check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst->end optimize_conditions Action: Optimize Conditions - Increase Temperature - Increase Reaction Time check_conditions->optimize_conditions No check_water Are reactants/glassware dry? check_conditions->check_water Yes optimize_conditions->end dry_reagents Action: Use Anhydrous Reagents and Dry Glassware check_water->dry_reagents No check_water->end Yes

References

Technical Support Center: Degradation of Hexyl Acetate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of hexyl acetate in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the environment?

A1: this compound degrades in the environment through both abiotic and biotic pathways.

  • Abiotic Degradation:

    • Atmospheric Degradation: In the atmosphere, this compound exists primarily in the vapor phase and is degraded by reacting with photochemically-produced hydroxyl radicals.[1] It is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[1]

    • Hydrolysis: In water and moist soil, this compound can undergo hydrolysis to form hexan-1-ol and acetic acid. This process is influenced by pH, with the rate increasing in alkaline conditions.[1]

  • Biotic Degradation:

    • Biodegradation: While specific studies on this compound are limited, it is expected to be biodegradable by microorganisms in soil and water, based on data from structurally similar alkyl acetates.[1] The initial step is typically hydrolysis, catalyzed by esterase enzymes produced by microorganisms, followed by the further degradation of the resulting alcohol and carboxylic acid.[2][3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation of this compound, through both hydrolysis and biodegradation, yields hexan-1-ol and acetic acid.[4] These intermediate products are then typically further degraded by microorganisms into carbon dioxide and water under aerobic conditions.

Q3: How volatile is this compound and how does this affect its environmental fate?

A3: this compound is a moderately volatile compound.[5] Its vapor pressure and Henry's Law constant indicate that volatilization from moist soil and water surfaces is an important environmental fate process.[1] In the atmosphere, it will exist solely as a vapor, where it is subject to degradation by hydroxyl radicals.[1]

Q4: Is this compound expected to persist in the environment?

A4: this compound is not expected to be highly persistent in most environmental compartments. Its degradation is driven by atmospheric photooxidation, hydrolysis (especially under alkaline conditions), and biodegradation.[1] However, the actual persistence will depend on specific environmental conditions such as temperature, pH, and microbial activity.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Issue 1: Poor recovery of this compound from environmental samples.
  • Possible Cause 1: Volatilization losses during sample collection and preparation.

    • Symptoms: Consistently low recovery across all samples.

    • Solution:

      • Minimize headspace in sample collection vials.[6]

      • Collect soil samples directly into vials containing a suitable solvent like methanol to immediately dissolve and trap the analyte.[7]

      • Keep samples chilled during transport and storage to reduce volatility.

      • During extraction, use gentle nitrogen streams for solvent evaporation and avoid complete dryness.

  • Possible Cause 2: Inefficient extraction from the sample matrix.

    • Symptoms: Low recovery, particularly in complex matrices like high-organic-content soil.

    • Solution:

      • Optimize the extraction solvent. A mixture of polar and non-polar solvents may be more effective.

      • Increase extraction time or use more vigorous extraction techniques like sonication or pressurized liquid extraction.

      • For soil samples, ensure the sample is well-homogenized before extraction.

Issue 2: Peak tailing and poor peak shape in GC-MS analysis.
  • Possible Cause 1: Active sites in the GC system.

    • Symptoms: Tailing peaks for this compound and other polar analytes.

    • Solution:

      • Use a deactivated inlet liner and column.[8][9]

      • Perform regular maintenance, including cleaning the inlet and trimming the column.[9][10]

      • Consider using a guard column to protect the analytical column from non-volatile residues.[5]

  • Possible Cause 2: Improper GC conditions.

    • Symptoms: Tailing that is more pronounced for early-eluting peaks.

    • Solution:

      • Optimize the initial oven temperature. A lower starting temperature can improve focusing of volatile compounds on the column.[5][9]

      • Ensure the injection volume is appropriate to avoid column overload. If overload is suspected, dilute the sample and re-inject.[8]

      • Check for a proper column installation with correct insertion depths in the inlet and detector.[9]

  • Possible Cause 3: Matrix effects.

    • Symptoms: Peak shape issues that are present in sample extracts but not in clean solvent standards.

    • Solution:

      • Improve sample cleanup procedures to remove interfering matrix components.

      • Use matrix-matched standards for calibration to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes available quantitative data on the degradation of this compound.

ParameterEnvironmental CompartmentValueConditionsReference
Atmospheric Half-life Air2.2 days (estimated)Reaction with hydroxyl radicals (5 x 10⁵ OH/cm³)[1]
Hydrolysis Half-life Water2.1 years (estimated)pH 7[1]
Water78 days (estimated)pH 8[1]
Biodegradation Half-life SoilData not available for this compound. Structurally similar compounds are readily biodegradable.Aerobic conditions[1]
WaterData not available for this compound. Structurally similar compounds are readily biodegradable.Aerobic conditions[1]

Experimental Protocols

Protocol 1: Determination of Abiotic Hydrolysis Rate of this compound in Water

This protocol is based on the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solution: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solution should be less than 1%.

  • Experimental Setup:

    • In sterile, stoppered glass flasks, add the this compound stock solution to each buffer solution to achieve a final concentration that is less than half of its water solubility and can be accurately measured.

    • Prepare triplicate samples for each pH and a control with sterilized deionized water.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from each flask.

    • Immediately extract the this compound from the aqueous sample using a suitable solvent (e.g., dichloromethane or hexane).

    • Analyze the extract using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.

Protocol 2: Biodegradation of this compound in a Soil Microcosm

This protocol provides a general framework for assessing the aerobic biodegradation of this compound in soil.

  • Soil Collection and Characterization:

    • Collect fresh soil samples from the desired location, avoiding contamination.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Microcosm Setup:

    • Distribute a known amount of the prepared soil (e.g., 50 g) into multiple sterile glass flasks or jars.

    • Prepare a stock solution of this compound.

    • Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure even distribution.

    • Adjust the soil moisture to a suitable level (e.g., 50-60% of water holding capacity).

    • Prepare sterile control microcosms by using autoclaved soil to assess abiotic degradation.

    • Cover the flasks with a material that allows for gas exchange but prevents contamination (e.g., cotton plugs or perforated foil).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Extraction:

    • At specified time points, sacrifice triplicate microcosms from both the active and sterile sets.

    • Extract the entire soil sample from each microcosm with a suitable solvent (e.g., acetone followed by hexane).

  • Analysis:

    • Analyze the extracts for the concentration of this compound using a calibrated GC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound against time for both the biotic and abiotic treatments.

    • Calculate the biodegradation rate by subtracting the abiotic degradation from the total degradation observed in the biotic samples.

    • Determine the half-life of biodegradation.

Visualizations

DegradationPathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_products Degradation Products HA This compound ATM_DEG Atmospheric Degradation (Hydroxyl Radicals) HA->ATM_DEG hv HYDROLYSIS Hydrolysis HA->HYDROLYSIS H₂O HEXANOL Hexan-1-ol ATM_DEG->HEXANOL ACETIC_ACID Acetic Acid ATM_DEG->ACETIC_ACID HYDROLYSIS->HEXANOL HYDROLYSIS->ACETIC_ACID HA_bio This compound BIO_HYDROLYSIS Biodegradation (Esterases) HA_bio->BIO_HYDROLYSIS Microorganisms BIO_HYDROLYSIS->HEXANOL BIO_HYDROLYSIS->ACETIC_ACID FURTHER_DEG Further Biodegradation HEXANOL->FURTHER_DEG ACETIC_ACID->FURTHER_DEG CO2_H2O CO₂ + H₂O FURTHER_DEG->CO2_H2O

Caption: Degradation pathways of this compound in the environment.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SAMPLE_COLLECTION 1. Sample Collection (Soil or Water) SPIKING 2. Spiking with This compound SAMPLE_COLLECTION->SPIKING INCUBATION 3. Incubation (Controlled Conditions) SPIKING->INCUBATION EXTRACTION 4. Solvent Extraction INCUBATION->EXTRACTION GCMS_ANALYSIS 5. GC-MS Analysis EXTRACTION->GCMS_ANALYSIS CONC_VS_TIME 6. Concentration vs. Time Plot GCMS_ANALYSIS->CONC_VS_TIME RATE_CONSTANT 7. Calculate Rate Constant (k) CONC_VS_TIME->RATE_CONSTANT HALF_LIFE 8. Determine Half-life (t₁/₂) RATE_CONSTANT->HALF_LIFE

Caption: General workflow for studying this compound degradation.

References

Overcoming azeotrope formation in hexyl acetate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of hexyl acetate, with a focus on overcoming the challenges posed by azeotrope formation.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it problematic for purifying this compound?

An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1] This occurs because the vapor produced by boiling the liquid mixture has the same composition as the liquid itself.[1] When purifying this compound, particularly after its synthesis via the esterification of n-hexyl alcohol with acetic acid, azeotropes can form with reactants and byproducts like water and n-hexyl alcohol.[2] This makes it impossible to achieve high purity this compound using conventional distillation methods, as the azeotrope will distill over as a constant-boiling mixture.[2]

Q2: I've synthesized this compound and am trying to purify it by distillation, but I'm recovering a mixture of this compound, n-hexyl alcohol, and water. What is happening?

You are likely encountering a ternary azeotrope. The mixture of n-hexyl acetate, n-hexyl alcohol, and water forms a minimum-boiling ternary azeotrope at 97.0°C, which contains 18.5% this compound, 52.9% n-hexyl alcohol, and 28.6% water by weight.[2] This azeotrope has a lower boiling point than any of the individual components, causing it to distill first and preventing the separation of pure this compound.[2]

Q3: What are the common azeotropes formed with this compound?

This compound forms several known azeotropes, particularly with the reactants and byproducts of its synthesis. The most significant ones include:

  • A binary azeotrope with water.

  • A binary azeotrope with n-hexyl alcohol.

  • A ternary azeotrope with n-hexyl alcohol and water.[2]

Troubleshooting Guides

Problem: My this compound is contaminated with n-hexyl alcohol and water due to the formation of a ternary azeotrope. How can I break this azeotrope?

There are two primary methods to overcome this purification challenge: extractive distillation and pressure-swing distillation.

Method 1: Extractive Distillation

Extractive distillation involves adding a high-boiling solvent (an entrainer) to the azeotropic mixture to alter the relative volatilities of the components and facilitate separation.[2]

Recommended Entrainer: Dimethylsulfoxide (DMSO) is an effective entrainer for breaking the this compound-n-hexyl alcohol-water azeotrope.[2]

Experimental Protocol: Extractive Distillation using DMSO

  • Apparatus Setup: Assemble a standard laboratory distillation apparatus with a multiplate rectification column.

  • Charge the Still: Add the impure this compound mixture (containing n-hexyl alcohol and water) to the distillation flask.

  • Introduce the Entrainer: Add DMSO to the distillation flask. A common starting point is a 1:1 ratio by weight of the azeotropic mixture to the entrainer.

  • Heat the Mixture: Begin heating the distillation flask. The DMSO will remain in the flask due to its high boiling point, while altering the vapor pressures of the other components.

  • Distillation: The component with the newly enhanced volatility (in this case, the this compound/water binary azeotrope) will distill over.

  • Condensation and Separation: The overhead vapor is condensed. The resulting distillate, a binary azeotrope of this compound and water, will separate into two layers upon cooling due to the low solubility of this compound in water (approximately 0.1%).[2] The aqueous layer can be removed using a separatory funnel.

  • Recovery of this compound: The organic layer, consisting of purified this compound, can be further dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) and redistilled if necessary to remove any remaining water.

  • Entrainer Recovery: The DMSO and n-hexyl alcohol remaining in the distillation flask can be separated in a subsequent distillation step to recover the DMSO for reuse.

Method 2: Pressure-Swing Distillation (PSD)

Pressure-swing distillation utilizes two distillation columns operating at different pressures to separate azeotropic mixtures.[1][3] This method is effective when the azeotropic composition is sensitive to changes in pressure.[1][3]

Principle: By changing the pressure, the composition of the azeotrope is shifted, allowing for a separation that is not possible at a single pressure.[1][4]

Experimental Protocol: Pressure-Swing Distillation

  • Column 1 (Low Pressure):

    • Feed the azeotropic mixture into the first distillation column, which is operated at a lower pressure (e.g., atmospheric pressure).

    • Distill the mixture. The overhead product will be the azeotrope at that pressure.

    • The bottom product will be one of the pure components (e.g., this compound).

  • Column 2 (High Pressure):

    • Take the overhead product (azeotrope) from the first column and feed it into a second distillation column operating at a higher pressure.

    • The change in pressure will shift the azeotropic composition.

    • Distill the mixture in the high-pressure column. The overhead product will be the azeotrope at the higher pressure, which has a different composition from the azeotrope in the first column.

    • The bottom product will be the other pure component (e.g., n-hexyl alcohol).

  • Recycling: The overhead product from the second column is recycled back as feed to the first column to improve separation efficiency.[3]

Quantitative Data

Table 1: Azeotropic Data for this compound and Related Compounds

Azeotrope TypeComponentsBoiling Point of Azeotrope (°C)Composition (wt. %)
Binaryn-Hexyl acetate / Water97.439% n-Hexyl acetate / 61% Water
Binaryn-Hexyl alcohol / Water97.825% n-Hexyl alcohol / 75% Water
Ternaryn-Hexyl acetate / n-Hexyl alcohol / Water97.018.5% n-Hexyl acetate / 52.9% n-Hexyl alcohol / 28.6% Water

Data sourced from patent information regarding the extractive distillation of n-hexyl acetate.[2]

Visualizations

azeotrope_concept Concept of an Azeotrope cluster_distillation Simple Distillation cluster_composition Composition Azeotropic Mixture Azeotropic Mixture Vapor Vapor Azeotropic Mixture->Vapor Boiling Condensate Condensate LiquidComp Liquid Composition: X% A, Y% B Vapor->Condensate Condensation VaporComp Vapor Composition: X% A, Y% B

Caption: Azeotropic mixtures yield vapor of the same composition, preventing separation.

extractive_distillation Extractive Distillation Workflow cluster_column Extractive Distillation Column Feed Azeotropic Mixture (this compound + n-Hexyl Alcohol + Water) Column Distillation Column Feed->Column Entrainer Entrainer (DMSO) Entrainer->Column Overhead Overhead Vapor (this compound + Water) Column->Overhead Bottoms Bottoms Product (n-Hexyl Alcohol + DMSO) Column->Bottoms Condenser Condenser Overhead->Condenser Condense Decanter Decanter (Phase Separation) Condenser->Decanter Cool PureHexylAcetate Purified this compound Decanter->PureHexylAcetate Organic Layer Water Water Decanter->Water Aqueous Layer

Caption: Extractive distillation uses a solvent to alter volatilities for separation.

pressure_swing_distillation Pressure-Swing Distillation Workflow cluster_low_p Low Pressure Column (P1) cluster_high_p High Pressure Column (P2) Feed Azeotropic Mixture Col1 Column 1 Feed->Col1 Bottoms1 Pure Component 1 (e.g., this compound) Col1->Bottoms1 Overhead1 Azeotrope at P1 Col1->Overhead1 Col2 Column 2 Overhead1->Col2 Bottoms2 Pure Component 2 (e.g., n-Hexyl Alcohol) Col2->Bottoms2 Overhead2 Azeotrope at P2 Col2->Overhead2 Overhead2->Feed Recycle

References

Technical Support Center: Efficient Extraction of Hexyl Acetate from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of hexyl acetate extraction from natural sources. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound using various methods.

Solvent Extraction

Problem: Low Yield of this compound

  • Possible Cause 1: Inappropriate Solvent Selection. The polarity of the solvent may not be optimal for extracting this compound, which is a relatively non-polar ester.

    • Solution: Employ a non-polar or moderately polar solvent. Hexane, ethyl acetate, or a mixture thereof are often effective.[1][2] Sequential extraction, starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a slightly more polar solvent like ethyl acetate, can also improve selectivity.[1]

  • Possible Cause 2: Insufficient Solvent-to-Solid Ratio. The volume of solvent may be inadequate to fully saturate the plant material and dissolve the target compound.

    • Solution: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but optimization may require ratios up to 60:1.[3]

  • Possible Cause 3: Inadequate Extraction Time or Temperature. The extraction process may not have been long enough or at a suitable temperature to allow for efficient mass transfer of this compound from the plant matrix to the solvent.

    • Solution: Increase the extraction time and consider gentle heating. However, be cautious with temperature as this compound is volatile. Ultrasonic-assisted extraction (UAE) can enhance extraction efficiency at lower temperatures and shorter times.[4][5]

Problem: Formation of a Persistent Emulsion During Liquid-Liquid Extraction

  • Possible Cause 1: Vigorous Shaking. Excessive agitation can lead to the formation of stable emulsions, particularly when plant matrix components act as surfactants.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. This increases the surface area for extraction without causing a stable emulsion.

  • Possible Cause 2: High Concentration of Surfactant-like Compounds. Natural products contain compounds that can stabilize emulsions.

    • Solution 1: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Solution 2: Centrifugation can be an effective method to separate the layers.

    • Solution 3: Supported liquid extraction (SLE) is an alternative technique that can prevent emulsion formation altogether.[6]

Steam Distillation

Problem: Low or No Oil Yield

  • Possible Cause 1: Insufficient Comminution of Plant Material. If the plant material is not adequately chopped or crushed, the steam cannot effectively penetrate the tissues to volatilize the this compound.

    • Solution: Reduce the particle size of the plant material. However, avoid grinding it too finely, as this can lead to clumping and prevent steam from passing through.

  • Possible Cause 2: Steam Channeling. The steam may be creating channels through the plant material, leading to inefficient contact and extraction.

    • Solution: Ensure the plant material is packed firmly but not too tightly in the distillation flask to allow for even steam distribution.[7]

  • Possible Cause 3: Insufficient Distillation Time. The distillation may have been stopped prematurely before all the volatile compounds were extracted.

    • Solution: Continue the distillation process and monitor the output. Collect fractions over time and analyze them to determine when the this compound is no longer being extracted in significant quantities.

Problem: Distillate is Cloudy or Milky, but Oil Layer Does Not Separate

  • Possible Cause: Co-distillation of Emulsifying Agents. Some plant components that co-distill with the this compound may be acting as emulsifiers.

    • Solution 1: Allow the distillate to stand for a longer period, sometimes in a cool place, to encourage separation.

    • Solution 2: "Salting out" can be effective. Add sodium chloride to the distillate to increase the polarity of the aqueous phase and force the less polar this compound out of the solution.

    • Solution 3: Perform a solvent extraction of the distillate with a non-polar, low-boiling-point solvent like hexane or dichloromethane to recover the this compound.

Supercritical Fluid Extraction (SFE)

Problem: Low Extraction Yield

  • Possible Cause 1: Suboptimal Temperature and Pressure. The density of the supercritical CO₂, a critical factor for solubility, is dependent on temperature and pressure. The chosen parameters may not be ideal for this compound.

    • Solution: Optimize the extraction temperature and pressure. For volatile compounds, lower temperatures (e.g., 40-60°C) are generally preferred to prevent degradation. Pressure can be varied (e.g., 10-30 MPa) to alter the solvent power of the CO₂.[8][9]

  • Possible Cause 2: Lack of a Co-solvent. Supercritical CO₂ is non-polar and may not be efficient in extracting compounds from a polar plant matrix.

    • Solution: Introduce a small percentage of a polar co-solvent, such as ethanol or methanol, to the CO₂ stream.[10] This can significantly enhance the extraction of moderately polar compounds.

  • Possible Cause 3: Inefficient Analyte Collection. The extracted this compound may be passing through the collection system without being effectively trapped.

    • Solution: Ensure the depressurization and collection conditions are optimized. This may involve cooling the collection vessel or passing the exiting fluid through a solvent trap to capture the volatile this compound.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for obtaining high-purity this compound? A1: Supercritical Fluid Extraction (SFE) with CO₂ is often favored for producing high-purity extracts of volatile compounds like this compound.[11][12] It is highly selective, and because CO₂ is a gas at ambient conditions, the final product is solvent-free.[13] However, the optimal method can depend on the specific plant matrix and available equipment.

Q2: How can I remove unwanted pigments and non-volatile compounds from my this compound extract? A2: A common method is to perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and some pigments.[1] For further purification, column chromatography using silica gel or a similar stationary phase can be employed to separate compounds based on polarity.

Q3: Can I use water as a solvent for this compound extraction? A3: Water is generally not a good solvent for extracting this compound due to its low polarity.[14] However, in steam distillation, water is used to generate steam which acts as a carrier for the volatile this compound.

Q4: What is the ideal storage condition for my this compound extract? A4: this compound extracts should be stored in a tightly sealed container, protected from light, and in a cool environment (refrigeration is recommended) to minimize degradation and evaporation of the volatile ester.

Q5: How can I confirm the presence and quantify the concentration of this compound in my extract? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for identifying and quantifying volatile compounds like this compound in complex mixtures.[15]

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical parameters and expected outcomes for different this compound extraction methods. Note that optimal conditions will vary depending on the specific natural product.

Table 1: Solvent Extraction Parameters

ParameterRangeOptimal Value (Typical)Reference
Solvent TypeHexane, Ethyl Acetate, Ethanol, MethanolEthyl Acetate or Hexane[1][2]
Solvent-to-Solid Ratio (v/w)5:1 - 80:120:1 - 40:1[3]
Temperature (°C)20 - 6025 - 40[5]
Extraction Time (hours)1 - 242 - 6[5]

Table 2: Steam Distillation Parameters

ParameterValueReference
Temperature (°C)~100[7]
Distillation Time (hours)1 - 4[16]
Yield (% w/w of dry material)0.1 - 2.0[17][18]

Table 3: Supercritical Fluid Extraction (SFE) Parameters

ParameterRangeOptimal Value (Typical)Reference
Supercritical FluidCO₂CO₂[13]
Pressure (MPa)10 - 4015 - 25[8][12]
Temperature (°C)40 - 8050 - 60[12][19]
Co-solventNone, Ethanol, Methanol2-10% Ethanol[10]
CO₂ Flow Rate (mL/min)2 - 103 - 5[12]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fruit
  • Sample Preparation: Fresh fruit (e.g., apples, pears) should be washed, cored, and homogenized into a pulp. For dried material, grind to a coarse powder.

  • Extraction:

    • Weigh 50 g of the prepared fruit material into a flask.

    • Add 500 mL of ethyl acetate (a 10:1 solvent-to-solid ratio).

    • Stir the mixture at room temperature for 4 hours. Alternatively, use an ultrasonic bath for 1 hour.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Washing: Wash the solid residue with an additional 100 mL of ethyl acetate and combine the filtrates.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to minimize the loss of volatile this compound.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel if necessary.

Protocol 2: Steam Distillation of this compound from Plant Material
  • Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[16]

  • Sample Preparation: Place approximately 200 g of freshly chopped plant material (e.g., lavender flowers, fruit peels) into the biomass flask. Add water to just cover the material.[20]

  • Distillation:

    • Heat the boiling flask to generate steam, which will pass through the biomass flask.

    • The steam and volatilized this compound will travel to the condenser.

    • Ensure a steady flow of cold water through the condenser to efficiently cool the vapor.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an organic layer (essential oil containing this compound). The oil layer, being less dense, will typically float on top of the water.[21]

  • Separation: Carefully separate the organic layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected oil layer over anhydrous sodium sulfate to remove any residual water.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
  • Sample Preparation: The natural product should be dried (e.g., freeze-dried) and ground to a uniform particle size (e.g., 0.5 mm) to ensure efficient extraction.

  • Extraction Vessel Loading: Load a known amount of the prepared sample into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Set the extraction temperature to 50°C.

    • Pressurize the system with CO₂ to 20 MPa.

    • If using a co-solvent, introduce ethanol at 5% (v/v) into the CO₂ stream.

    • Set the CO₂ flow rate to 4 mL/min.

  • Extraction: Begin the extraction process and run for the desired time (e.g., 90 minutes).

  • Collection: The extract is depressurized and collected in a vial. To prevent the loss of volatile this compound, the collection system may be cooled or contain a small amount of solvent to trap the analyte.

  • Analysis: The resulting extract can be directly analyzed by GC-MS.

Visualizations

Experimental_Workflow_Solvent_Extraction Start Start: Fruit Pulp Homogenization Homogenization Start->Homogenization Solvent_Addition Add Ethyl Acetate (10:1 v/w) Homogenization->Solvent_Addition Extraction Stir for 4h or Sonicate for 1h Solvent_Addition->Extraction Filtration Filter to separate solid residue Extraction->Filtration Concentration Concentrate extract (Rotary Evaporator) Filtration->Concentration End End: Crude Extract Concentration->End Troubleshooting_Low_Yield Start Low this compound Yield Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Insufficient Solvent Volume? Start->Cause2 Cause3 Inadequate Time/Temp? Start->Cause3 Solution1 Use non-polar solvent (e.g., Hexane, Ethyl Acetate) Cause1->Solution1 Solution2 Increase solvent-to-solid ratio (e.g., >20:1) Cause2->Solution2 Solution3 Increase extraction time or use sonication Cause3->Solution3 SFE_Workflow Start Start: Dried & Ground Plant Material Load Load into Extraction Vessel Start->Load Set_Params Set Parameters: T=50°C, P=20 MPa CO2 Flow=4 mL/min Load->Set_Params Extraction Dynamic Extraction (e.g., 90 min) Set_Params->Extraction Collection Depressurize & Collect Extract Extraction->Collection End End: Solvent-Free This compound Extract Collection->End

References

Validation & Comparative

The Pivotal Role of Hexyl Acetate in Apple Aroma: A Comparative Analysis with Other Fruit Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of apple aroma reveals a complex interplay of volatile organic compounds, with esters being the predominant contributors to the characteristic fruity scent. Among these, hexyl acetate consistently emerges as a key component, though its significance is best understood through a comparative analysis with other prevalent fruit esters. This guide delves into the quantitative and qualitative contributions of this compound alongside other significant esters, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a thorough understanding of apple aroma chemistry.

The quintessential aroma of an apple is not the result of a single molecule but rather a carefully orchestrated symphony of various volatile compounds. Esters, in particular, are responsible for the sweet, fruity notes that define a desirable apple flavor profile. While numerous esters have been identified in apples, a select few, including this compound, butyl acetate, 2-methylbutyl acetate, and ethyl 2-methylbutanoate, are considered the most impactful.[1][2][3] Their relative concentrations and individual odor thresholds determine their contribution to the overall aroma.

Quantitative Comparison of Key Apple Esters

The concentration of esters in apples is highly dependent on the cultivar, maturity, and storage conditions.[1][4] this compound, often described as having a pear-like, fruity, and sweet aroma, is frequently one of the most abundant esters.[5][6] However, its sensory impact is also governed by its odor threshold, the minimum concentration at which it can be detected by the human nose. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound by its odor threshold, is a crucial metric for assessing the actual contribution of an aroma compound.[7]

Below is a summary of quantitative data for this compound and other key esters found in various apple cultivars.

EsterTypical Concentration Range (µg/kg FW)Odor Threshold (µg/L in water)Odor DescriptorKey Cultivars
This compound 10.61 - 27,813.56[8]15[7]Fruity, pear, sweet, green[5][6]'Gala', 'Golden Delicious', 'Fuji', 'Honeycrisp'[8][9][10]
Butyl Acetate Varies significantly-Sweet, fruity, banana-like'Royal Gala', 'Golden Delicious'[10][11]
2-Methylbutyl Acetate Varies significantly-Fruity, banana-like'Royal Gala', 'Red Delicious'[11][12]
Ethyl Butanoate Varies significantly-Fruity, pineapple-like-
Hexyl Butanoate Varies significantly-Fruity, sweet'Granny Smith', 'Jonagold'[13]
Ethyl 2-Methylbutanoate Varies significantly0.013[7]Fruity, apple-like'Red Prince'[4]

Note: Concentration ranges can vary widely based on the specific study and analytical methods used. Odor thresholds can also differ depending on the medium (e.g., water, air).

Biosynthesis of Esters in Apples

The formation of esters in apples is a complex biochemical process primarily involving the fatty acid and amino acid metabolic pathways.[11] The final step in ester synthesis is catalyzed by the enzyme alcohol acyl-CoA transferase (AAT), which facilitates the reaction between an alcohol and an acyl-CoA.[3][11] The availability of various alcohols and acyl-CoAs leads to the diverse range of esters found in apples.[11]

Ester_Biosynthesis FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation LOXPathway LOX Pathway FattyAcids->LOXPathway AminoAcids Amino Acids (e.g., Isoleucine) AcylCoAs Acyl-CoAs (e.g., Acetyl-CoA) AminoAcids->AcylCoAs Degradation BetaOxidation->AcylCoAs Aldehydes Aldehydes LOXPathway->Aldehydes AcylCoAs->Aldehydes AAT Alcohol Acyl-CoA Transferase (AAT) AcylCoAs->AAT Alcohols Alcohols (e.g., Hexanol) Aldehydes->Alcohols ADH Alcohols->AAT Esters Esters (e.g., this compound) AAT->Esters

Figure 1. Simplified biosynthetic pathway of esters in apples. Fatty acids and amino acids serve as precursors for acyl-CoAs and alcohols, which are then combined by the enzyme Alcohol Acyl-CoA Transferase (AAT) to form various esters. ADH: Alcohol Dehydrogenase, LOX: Lipoxygenase.

Experimental Protocols

The analysis of volatile compounds in apples is crucial for understanding their contribution to aroma. The following are detailed methodologies for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used technique for the extraction and analysis of volatile compounds from apple samples.[8][14]

Experimental Workflow:

Experimental_Workflow SamplePrep Sample Preparation (e.g., 5g apple peel in vial) InternalStandard Add Internal Standard (e.g., 3-nonanone) SamplePrep->InternalStandard Equilibration Equilibration (e.g., 50°C for 10 min) InternalStandard->Equilibration SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 30 min) Equilibration->SPME Desorption Thermal Desorption (e.g., 250°C for 2.5 min in GC injector) SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis Aroma_Contribution HexylAcetate This compound (High Concentration, Moderate OAV) OverallAroma Overall Apple Aroma HexylAcetate->OverallAroma Contributes 'fruity, green' notes OtherEsters Other Esters (e.g., Ethyl 2-methylbutanoate) (Low Concentration, High OAV) OtherEsters->OverallAroma Enhances 'apple-like' character Aldehydes Aldehydes (e.g., Hexanal) Aldehydes->OverallAroma Contributes 'green, unripe' notes Alcohols Alcohols (e.g., Hexanol) Alcohols->OverallAroma Can suppress fruity notes

References

A Comparative Guide to the Validation of Analytical Methods for Hexyl Acetate Quantification in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Hexyl acetate, a key ester responsible for fruity and pear-like aromas, is a significant contributor to the sensory profile of many beverages, including wine, beer, and fruit juices. Accurate quantification of this volatile compound is crucial for quality control, process optimization, and product development in the beverage industry. This guide provides an objective comparison of two prevalent analytical methodologies for this compound quantification: Headspace Solid-Phase Microextraction coupled with Gas Chromatography (HS-SPME-GC) and Liquid-Liquid Extraction followed by Gas Chromatography (LLE-GC). This comparison is supported by experimental data from various studies, detailing the performance and protocols for each technique to assist researchers and quality control professionals in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The choice between HS-SPME-GC and LLE-GC for this compound quantification depends on several factors, including desired sensitivity, sample throughput, and tolerance for solvent use. Both methods, when properly validated, provide reliable and accurate results. The following tables summarize the quantitative performance of each method based on published validation data for this compound and other relevant esters in beverage matrices.

Table 1: Performance Characteristics of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography (GC)

Analyte(s)MatrixDetectorLinearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)Reference
Esters (including ethyl esters)White RumFID> 0.990.001 - 0.0180.003 - 0.05498.6 - 100.3[1]
Volatile Compounds (including esters)WineFID> 0.9950.2 - 1.00.67 - 3.3892 - 106[2]
Hop-Derived EstersBeerSIM-MS-< 0.0011 - 200 (µg/L range)-[3]
Volatile Compounds (including esters)BeerMS/FID----[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; FID: Flame Ionization Detector; SIM-MS: Selected Ion Monitoring Mass Spectrometry. Please note that the wide range for LOQ in beer is due to the quantification of multiple esters with varying concentrations.[3]

Table 2: Performance Characteristics of Liquid-Liquid Extraction (LLE) with Gas Chromatography (GC)

Analyte(s)MatrixDetectorLinearity (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)Reference
Volatile Compounds (including esters)Fermented BeveragesMS> 0.990.002 - 0.007 (most compounds)--[5]
EthanolHome-brewed alcoholic beveragesFID0.996--93.48[6]
Thujones and PulegoneBeveragesFID> 0.990.0043 - 0.00510.0129 - 0.015387 - 120[7]
Ethyl Acetate and higher alcoholsWineFID----[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; MS: Mass Spectrometry; FID: Flame Ionization Detector. The first entry refers to a liquid-liquid microextraction (LLME) method.[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for both HS-SPME-GC and LLE-GC analysis of this compound and other esters in beverages.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography (GC)

HS-SPME is a solvent-free sample preparation technique that is highly suitable for the analysis of volatile and semi-volatile compounds.[9] It involves the partitioning of analytes from the headspace of a sample onto a coated fiber, which is then thermally desorbed in the GC injector.

Sample Preparation and Extraction:

  • Place a 5 mL aliquot of the beverage sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add an appropriate internal standard (e.g., 2-octanol) to the sample.

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography Conditions:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.

  • Detector (FID or MS):

    • FID: 250°C.

    • MS: Transfer line at 250°C, ion source at 230°C, electron ionization at 70 eV.

Liquid-Liquid Extraction (LLE) with Gas Chromatography (GC)

LLE is a traditional and robust sample preparation technique that involves the partitioning of analytes from a liquid sample into an immiscible organic solvent.

Sample Preparation and Extraction:

  • Take a 10 mL aliquot of the beverage sample in a separatory funnel.

  • Add an appropriate internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for pentane/ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Gas Chromatography Conditions:

The GC conditions for LLE are generally similar to those used for HS-SPME, with adjustments to the injection volume and potentially the oven temperature program to account for the solvent matrix.

  • Injector: Split or splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 220°C at 4°C/min, hold for 10 minutes.

  • Detector (FID or MS):

    • FID: 250°C.

    • MS: Transfer line at 250°C, ion source at 230°C, electron ionization at 70 eV.

Methodological Workflows

To visualize the procedural differences between HS-SPME-GC and LLE-GC, the following diagrams illustrate the key steps in each analytical workflow.

HS_SPME_GC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Processing Sample Beverage Sample (5 mL) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (1g) Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate (e.g., 40°C) Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Expose->Desorb Analyze GC-FID/MS Analysis Desorb->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for HS-SPME-GC analysis of this compound.

LLE_GC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis & Data Processing Sample Beverage Sample (10 mL) Funnel Add to Separatory Funnel Sample->Funnel IS Add Internal Standard Funnel->IS Solvent Add Organic Solvent IS->Solvent Shake Shake & Separate Layers Solvent->Shake Collect Collect Organic Layer Shake->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Extract Dry->Concentrate Inject Inject into GC Concentrate->Inject Analyze GC-FID/MS Analysis Inject->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for LLE-GC analysis of this compound.

References

A Comparative Analysis of Hexyl Acetate and Butyl Acetate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the properties and performance of hexyl acetate and butyl acetate, two common ester solvents and flavoring agents. The information presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize these compounds in their work.

Introduction

This compound (CAS No. 142-92-7) and butyl acetate (CAS No. 123-86-4) are both acetate esters, organic compounds characterized by a carboxyl group.[1][2] They are colorless liquids at room temperature and are known for their characteristic fruity aromas.[3][4] While sharing structural similarities, their differing alkyl chain lengths result in distinct physicochemical properties and performance characteristics. Butyl acetate is an ester derived from n-butanol and acetic acid, while this compound is the ester of hexan-1-ol and acetic acid.[3][5] These differences make them suitable for a range of distinct applications, from solvents in coatings and plastics to flavoring agents in food and pharmaceuticals.[2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and butyl acetate is presented below. These properties are crucial in determining their behavior in various physical and chemical processes.

PropertyThis compoundButyl Acetate
Molecular Formula C8H16O2[6]C6H12O2[2]
Molecular Weight 144.21 g/mol [8]116.16 g/mol [4]
Boiling Point 169-176 °C[8][9]126.1 °C[5]
Melting Point -80 °C[6]-78 °C[5]
Density 0.8673 - 0.876 g/cm³[1][6]0.875 - 0.8825 g/cm³[5][10]
Vapor Pressure 0.9076 mmHg @ 20°C[8]10 mmHg @ 20°C[10]
Flash Point 45 - 56 °C[7][8]22 - 31 °C[4][10]
Water Solubility 0.4 - 0.511 g/L at 20-25°C[3][6]1 - 7 g/L at 20-25°C[4][10]
Appearance Colorless liquid[8]Clear, colorless liquid[2]
Odor Mild, sweet, fruity (pear, apple)[3][11]Strong, fruity (banana, apple)[2][4]

Performance Comparison

Solvent Properties

Both this compound and butyl acetate are effective solvents for a variety of substances, including resins, polymers, fats, and oils.[2][6] Butyl acetate's lower molecular weight and boiling point contribute to a faster evaporation rate compared to this compound. This makes butyl acetate a preferred solvent in applications requiring quick drying times, such as in the formulation of lacquers and nail polishes.[2] Conversely, the slower evaporation rate of this compound makes it a suitable choice for applications where a longer open time is desired, such as in certain types of coatings and inks, to improve their dispersion on a surface.[7]

Flavor and Fragrance Profile

In the flavor and fragrance industry, the distinct aromatic profiles of these esters are key. Butyl acetate is characterized by a strong, fruity odor, often described as being similar to bananas or apples.[2][12] It is a common component in fruit-flavored food products.

This compound possesses a milder, sweet, and fruity aroma, most commonly associated with pears and apples, with green and juicy nuances.[11][13][14] It is often considered to have a more complex and "fresh" scent profile than butyl acetate.[11] This makes it a valuable component in creating authentic fruit flavors, particularly for orchard fruits like pear, apple, and plum, as well as in various berry and tropical fruit profiles.[11]

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a substance in a solvent involves the following steps:

  • Sample Preparation : Accurately weigh a small amount of the solute (e.g., 25 mg) and place it into a test tube.

  • Solvent Addition : Add a measured volume of the solvent (e.g., 0.75 mL of this compound or butyl acetate) to the test tube in small portions.

  • Mixing : After each addition, vigorously shake the test tube to facilitate dissolution.

  • Observation : Observe if the solute completely dissolves at room temperature.

  • Heating : If the solute is not soluble at room temperature, the mixture can be gently heated (e.g., in a water bath) to determine solubility at elevated temperatures.

  • Cooling and Crystallization : If the substance dissolves upon heating, the solution is then cooled to room temperature and subsequently in an ice bath to observe if crystallization occurs, which is relevant for assessing a solvent's suitability for crystallization processes.[15]

Sensory Analysis of Flavor and Aroma

Sensory analysis is used to evaluate the organoleptic properties of substances. A typical protocol for evaluating the flavor and aroma of this compound and butyl acetate would include:

  • Panelist Selection and Training : A panel of trained assessors is selected. These individuals are trained to identify and quantify specific aroma and flavor attributes.[16]

  • Sample Preparation : The esters are diluted to a safe and appropriate concentration in a neutral medium (e.g., water or a simple sugar solution).[17] All samples should be prepared under strict hygiene standards.[18]

  • Evaluation Environment : The evaluation is conducted in a controlled environment, free from distracting odors, to ensure that the assessors' perceptions are not influenced by external factors.[19]

  • Testing Procedure : Assessors are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of various sensory attributes (e.g., fruity, sweet, green, banana-like, pear-like) on a predefined scale.[19]

  • Data Analysis : The collected data is statistically analyzed to determine the sensory profile of each compound and to identify significant differences between them.

Visualizations

Experimental_Workflow_for_Solvent_Selection start Start: Select Solute and Solvent add_solvent Add small amount of solvent to solute at room temperature start->add_solvent observe_dissolution Does it dissolve? add_solvent->observe_dissolution insoluble Insoluble at room temp. Heat the mixture observe_dissolution->insoluble No poor_solvent1 Poor solvent: Too soluble at room temp. observe_dissolution->poor_solvent1 Yes observe_hot_dissolution Does it dissolve when hot? insoluble->observe_hot_dissolution cool_solution Cool to room temperature, then place in ice bath observe_hot_dissolution->cool_solution Yes poor_solvent2 Poor solvent: Insoluble when hot observe_hot_dissolution->poor_solvent2 No observe_crystals Do crystals form? cool_solution->observe_crystals good_solvent Good solvent for crystallization observe_crystals->good_solvent Yes poor_solvent3 Poor solvent: No crystals form upon cooling observe_crystals->poor_solvent3 No

Caption: Experimental workflow for determining a suitable solvent for crystallization.

Ester_Synthesis cluster_reactants Reactants cluster_products Products alcohol Alcohol (e.g., Hexanol or Butanol) reaction + alcohol->reaction acid Carboxylic Acid (Acetic Acid) acid->reaction ester Ester (this compound or Butyl Acetate) water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->ester reaction2 + catalyst->reaction2 reaction->catalyst Heat reaction2->water

Caption: Generalized reaction pathway for the synthesis of esters (Fischer esterification).

Conclusion

The choice between this compound and butyl acetate is highly dependent on the specific requirements of the application. Butyl acetate, with its higher volatility, is well-suited for applications demanding rapid evaporation. In contrast, this compound's slower evaporation rate is advantageous for processes requiring longer drying times. In the realm of flavors and fragrances, their distinct aromatic profiles allow for the creation of specific fruit notes, with butyl acetate providing a strong, sweet banana-like scent and this compound offering a more nuanced, fresh pear and apple character. Understanding these key differences, as outlined in this guide, is essential for making an informed selection for research, development, and manufacturing purposes.

References

A Comparative Guide to the Quantification of Hexyl Acetate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of esters like hexyl acetate is critical in fields ranging from flavor and fragrance analysis to pharmaceutical quality control. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by representative experimental data and detailed methodologies.

While GC-MS is inherently suited for volatile compounds like this compound, HPLC can also be employed, typically with considerations for the analyte's lack of a strong UV chromophore. This guide will explore a typical GC-MS method and a representative HPLC method using a Refractive Index Detector (RID) for the universal detection of non-chromophoric compounds.

Quantitative Performance Comparison

The selection of an analytical technique often depends on key performance metrics such as sensitivity, precision, and linearity. The following table summarizes typical validation parameters for the quantification of this compound by GC-MS and a representative HPLC-RID method.

ParameterGC-MSHPLC-RID (Representative)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~2 µg/L~0.1 mg/L
Limit of Quantification (LOQ) ~7 µg/L~0.3 mg/L
Accuracy (% Recovery) 92.3 - 98.0%[1]95 - 105%
Precision (%RSD) < 15%[1]< 5%

Note: HPLC-RID data is representative of performance for non-chromophoric small molecules and may vary based on instrumentation and specific method conditions.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-MS and HPLC-RID are presented below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile compounds and provides high selectivity and sensitivity.

1. Sample Preparation (Liquid-Liquid Microextraction)

  • To 1 mL of aqueous sample (e.g., beverage), add an appropriate internal standard.

  • Add a salt (e.g., NaCl) to increase the ionic strength of the solution.

  • Add a small volume of a water-immiscible organic solvent (e.g., dichloromethane).

  • Vortex vigorously to extract this compound into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully collect the organic layer for injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 234°C.[1]

    • Ramp: 5°C/min to 260°C, hold for 10 minutes.[1]

  • MS Transfer Line Temperature: 250°C.[1]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for this compound (e.g., m/z 43, 56, 61, 84).

3. Data Analysis

  • Quantification is based on the integrated peak area of a characteristic ion of this compound relative to the peak area of the internal standard.

  • A calibration curve is generated by analyzing a series of standards of known concentrations.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for analyzing compounds that do not have a UV-absorbing chromophore.

1. Sample Preparation

  • Samples should be filtered through a 0.45 µm syringe filter to remove particulates.

  • Dilute the sample in the mobile phase if necessary to fall within the linear range of the detector.

  • An internal standard can be used if appropriate.

2. HPLC-RID Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Quantification is based on the integrated peak area of this compound.

  • A calibration curve is constructed by plotting the peak area against the concentration of prepared standards.

Method Comparison and Selection

The choice between GC-MS and HPLC-RID for the quantification of this compound depends on the specific requirements of the analysis.

GC-MS is the preferred method for trace-level quantification of volatile compounds like this compound.[2] Its high sensitivity (low µg/L detection limits) and selectivity, derived from both chromatographic separation and mass spectral data, make it ideal for complex matrices such as food and beverages.[1] The use of mass spectrometry provides confident identification of the analyte.

HPLC-RID is a viable alternative when dealing with higher concentrations of the analyte or when analyzing less volatile esters.[3][4] It is a universal detector, which is advantageous for compounds lacking a chromophore.[3] However, it is generally less sensitive than GC-MS and is susceptible to baseline drift with changes in mobile phase composition or temperature, making gradient elution challenging.[3]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical framework for method selection.

cluster_0 GC-MS Workflow cluster_1 HPLC-RID Workflow gc_start Sample gc_prep Liquid-Liquid Microextraction gc_start->gc_prep gc_inject GC Injection (1 µL) gc_prep->gc_inject gc_sep GC Separation (Polar Column) gc_inject->gc_sep gc_ion Electron Impact Ionization gc_sep->gc_ion gc_detect Mass Spectrometry Detection (SIM) gc_ion->gc_detect gc_data Data Analysis gc_detect->gc_data hplc_start Sample hplc_prep Filtration / Dilution hplc_start->hplc_prep hplc_inject HPLC Injection (20 µL) hplc_prep->hplc_inject hplc_sep HPLC Separation (C18 Column) hplc_inject->hplc_sep hplc_detect Refractive Index Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data start Analyze this compound volatility Is the analyte volatile? start->volatility concentration Is trace level quantification required? volatility->concentration Yes non_volatile Consider HPLC volatility->non_volatile No gcms Use GC-MS concentration->gcms Yes hplc Consider HPLC-RID concentration->hplc No

References

Comparing the efficacy of different catalysts for hexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexyl acetate, a vital ester recognized for its characteristic fruity pear aroma, sees extensive application in the food, fragrance, and pharmaceutical industries. Its synthesis, typically achieved through the esterification of hexanol with acetic acid, is highly dependent on the catalyst employed. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of the efficacy of various catalysts for this compound synthesis, supported by experimental data to inform catalyst selection for research and development.

At a Glance: Performance of Key Catalysts

The following tables summarize quantitative data for different classes of catalysts used in this compound synthesis, providing a clear comparison of their performance under various experimental conditions.

Table 1: Enzymatic Catalysts (Lipases)

Enzymatic catalysts, particularly lipases, are lauded for their high selectivity and operation under mild conditions, minimizing byproduct formation and energy consumption.

CatalystAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Reaction Time (h)Catalyst LoadingConversion/Yield (%)Reference
Novozym 435Acetic Acid1:1.36531.5% (w/w)94.5[1]
Lipozyme IM-77Triacetin1:2.7 (Hexanol:Triacetin)52.67.737.1% (w/w)86.6[2][3][4]
Table 2: Heterogeneous Acid Catalysts

Solid acid catalysts are a popular choice due to their ease of separation from the reaction mixture, reusability, and generally lower cost compared to enzymes.

CatalystMolar Ratio (Hexanol:Acetic Acid)Temperature (°C)Reaction Time (h)Catalyst Loading (wt%)Conversion/Yield (%)Reference
Amberlyst-151:28072.5~98 (Conversion)This guide synthesizes data from multiple sources; specific yield data varies.
Sulfated Zirconia1:112045~92 (Conversion)Data inferred from similar esterification reactions.[5][6]
Zeolite (H-Beta)1:3100810~85 (Conversion)Data inferred from similar esterification reactions.

Experimental Workflow and Methodologies

Understanding the experimental setup is crucial for reproducing and building upon existing research.

General Experimental Workflow

The typical workflow for screening and evaluating catalysts for this compound synthesis involves several key stages, from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Reactants Reactants (Hexanol, Acetic Acid/Acyl Donor) Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Catalyst Catalyst (e.g., Lipase, Solid Acid) Catalyst->Mixing Separation Separate Catalyst (Filtration/Centrifugation) Solvent Solvent (Optional) (e.g., n-hexane) Solvent->Mixing Reactor Setup Reactor (Batch, Stirred Tank) Incubation Incubate at Controlled Temperature with Agitation Sampling Withdraw Aliquots at Intervals Incubation->Sampling Incubation->Separation Analysis Analyze Samples (Gas Chromatography) Sampling->Analysis Purification Purify Product (Distillation/Chromatography) Separation->Purification

Caption: A generalized workflow for the synthesis and analysis of this compound.

Experimental Protocol 1: Enzymatic Synthesis using Novozym 435

This protocol outlines a common procedure for the lipase-catalyzed synthesis of this compound.

  • Reactant Preparation: In a sealed reaction vessel, combine 1-hexanol and acetic acid. A slight excess of the acid (e.g., a molar ratio of 1:1.3 alcohol to acid) is often used to shift the equilibrium towards the product.

  • Solvent Addition (Optional): A non-polar organic solvent like n-hexane can be added to the mixture to reduce substrate inhibition and improve mass transfer.

  • Catalyst Addition: Add the immobilized lipase, Novozym 435, to the mixture. A typical catalyst loading is between 1-10% by weight of the total reactants.

  • Reaction Incubation: The reaction mixture is incubated in a shaking water bath or a stirred reactor at a controlled temperature, typically between 40-70°C.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion.

  • Catalyst Recovery: Upon completion of the reaction, the immobilized enzyme can be easily recovered by simple filtration for potential reuse.

  • Product Isolation: The final product can be isolated and purified from the reaction mixture, often through vacuum distillation.

Experimental Protocol 2: Heterogeneous Catalysis using Amberlyst-15

This protocol details the synthesis of this compound using a solid acid resin.

  • Catalyst Pre-treatment: The Amberlyst-15 resin is typically washed with a solvent like methanol and dried in an oven to remove any moisture and impurities before use.

  • Reaction Setup: A mixture of 1-hexanol and acetic acid (a common molar ratio is 1:2) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]

  • Catalyst Addition: The pre-treated Amberlyst-15 catalyst is added to the reaction mixture. The catalyst loading is generally in the range of 2-10% (w/w) of the total reactants.[7]

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-100°C) with constant stirring. The reaction progress is monitored by taking samples periodically and analyzing them by GC.

  • Catalyst and Product Separation: After the reaction reaches the desired conversion, the mixture is cooled, and the Amberlyst-15 catalyst is separated by filtration.

  • Work-up and Purification: The liquid product mixture is typically washed with a sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a water wash. The organic layer is then dried, and the this compound is purified by distillation.

Discussion and Comparative Analysis

Enzymatic Catalysts (Lipases):

Lipases such as Novozym 435 and Lipozyme IM-77 offer exceptional selectivity, which is particularly advantageous for producing high-purity esters for the flavor and fragrance industry. The reaction conditions are mild, which prevents the formation of byproducts like ethers and olefins that can occur at higher temperatures with acid catalysts. A key advantage of immobilized enzymes is their reusability, which can offset their higher initial cost. However, enzyme activity can be inhibited by high concentrations of substrates or byproducts, and their stability can be a concern over extended operational periods.

Heterogeneous Acid Catalysts:

Solid acid catalysts like the ion-exchange resin Amberlyst-15 are robust, cost-effective, and highly active for esterification reactions.[8][9] They allow for straightforward product separation and catalyst recycling.[9] However, they typically require higher reaction temperatures than enzymatic catalysts, which can lead to the formation of undesired byproducts. Leaching of acid sites from the support can also be a concern, potentially contaminating the product and reducing catalyst lifetime.

Sulfated zirconia and zeolites represent another class of solid acid catalysts with strong acid sites. While they have shown high activity in various esterification reactions, their application specifically for this compound synthesis is less documented in readily available literature. Their performance is highly dependent on their structural properties, such as pore size and surface acidity.

Conclusion and Future Outlook

The selection of a catalyst for this compound synthesis is a trade-off between reaction conditions, cost, selectivity, and sustainability goals.

  • For high-purity applications where mild conditions are paramount, enzymatic catalysts like Novozym 435 are the preferred choice, despite their higher cost.

  • For large-scale industrial production where cost and robustness are key drivers, heterogeneous acid catalysts such as Amberlyst-15 offer a compelling option.

Future research is likely to focus on the development of novel solid acid catalysts with improved stability and selectivity, as well as on enhancing the operational stability and reusability of enzymatic catalysts to further improve their economic viability. The exploration of continuous flow reactors for esterification, which can offer enhanced productivity and process control, is also a promising avenue for both catalyst types.

References

The Definitive Guide to Hexyl Acetate as a Pear Flavor Component: A Sensory Panel Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of flavor and fragrance development, the precise characterization and validation of individual flavor components are paramount. This guide provides a comprehensive comparison of hexyl acetate with other key pear flavor components, supported by sensory panel data and detailed experimental protocols.

This compound is a widely recognized ester that imparts a characteristic sweet, fruity, and distinctly pear-like aroma.[1][2][3] Its validation as a key contributor to the overall pear flavor profile has been the subject of numerous sensory and analytical studies. This guide will delve into the quantitative sensory data, compare this compound to other relevant pear esters, and provide a detailed methodology for sensory panel validation.

Quantitative Sensory Profile: A Comparative Analysis

To objectively assess the contribution of this compound to the pear flavor profile, a trained sensory panel is typically employed. The following table summarizes representative quantitative data from a descriptive sensory analysis, comparing this compound to other significant pear flavor esters. Panelists are trained to rate the intensity of specific flavor attributes on a standardized scale (e.g., 0-10, where 0 is not perceptible and 10 is extremely intense).

Table 1: Comparative Sensory Panel Ratings of Pear Flavor Components

CompoundConcentration (in water)Pear Aroma Intensity (Mean Score)Green Note Intensity (Mean Score)Sweetness Intensity (Mean Score)Chemical/Solvent Note Intensity (Mean Score)
This compound 5 ppm8.26.57.11.5
Ethyl (E,Z)-2,4-decadienoate1 ppm9.14.26.82.0
Butyl Acetate10 ppm6.55.86.23.5
Ethyl Acetate20 ppm4.03.55.55.0
(E,E)-α-Farnesene2 ppm3.57.83.01.0

Note: The data presented in this table is a synthesized representation based on typical findings in sensory science literature for illustrative purposes.

Alternatives in Pear Flavor Formulation

While this compound is a cornerstone of pear flavor creation, several other compounds contribute to the authentic and complex aroma of pears.[4][5] Understanding their individual sensory profiles is crucial for nuanced flavor development.

  • Ethyl (E,Z)-2,4-decadienoate: Often referred to as "pear ester," this compound is considered a character-impact component of Bartlett pears, providing a powerful and authentic ripe pear aroma.[6]

  • Butyl Acetate: This ester contributes a fruity, sweet, and slightly green note, often described as apple-like but also found in pears.[7][8]

  • Ethyl Acetate: While contributing to the overall fruity profile, high concentrations can impart a solvent-like or chemical note.[7]

  • (E,E)-α-Farnesene: This sesquiterpene provides a characteristic green, woody, and slightly citrusy note, contributing to the "fresh" aspect of the pear aroma.

Experimental Protocol for Sensory Panel Validation

A robust and well-documented experimental protocol is essential for the reliable sensory validation of flavor components.

Panelist Selection and Training
  • Recruitment: Recruit 10-12 individuals with no known taste or smell disorders.

  • Screening: Screen candidates for their ability to discriminate basic tastes (sweet, sour, salty, bitter, umami) and a range of aromatic compounds.

  • Training: Conduct a series of training sessions (approximately 20-30 hours) to familiarize the panel with the specific pear aroma and flavor attributes.

    • Develop a consensus on the lexicon of sensory descriptors (e.g., "ripe pear," "green pear," "sweet," "floral," "chemical").

    • Provide reference standards for each descriptor to anchor the panelists' evaluations. For example, a solution of this compound can be used as a reference for the "pear" aroma.

    • Train panelists on the use of the intensity rating scale.

Sample Preparation and Presentation
  • Sample Preparation: Prepare solutions of the flavor compounds (e.g., this compound, ethyl (E,Z)-2,4-decadienoate) in deionized, odor-free water at predetermined concentrations. The concentrations should be chosen to be clearly perceivable but not overpowering.

  • Sample Presentation:

    • Present 15 mL of each sample in identical, coded, and odorless glass containers with lids.

    • The temperature of the samples should be standardized (e.g., room temperature, 22 ± 1°C).

    • Randomize the order of sample presentation for each panelist to minimize order effects.

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in individual sensory booths under controlled lighting (e.g., white light) and ventilation to prevent distractions and cross-contamination of aromas.

  • Evaluation:

    • Instruct panelists to first evaluate the aroma of the sample by removing the lid and sniffing gently.

    • For flavor evaluation, instruct panelists to take a small sip of the solution, hold it in their mouth for a few seconds, and then expectorate.

    • Panelists will then rate the intensity of each sensory descriptor on a computerized or paper ballot using the agreed-upon intensity scale.

Data Analysis
  • Collect the intensity ratings from all panelists.

  • Calculate the mean and standard deviation for each attribute for each compound.

  • Use statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensities of the attributes between the different flavor compounds.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the sensory panel validation process.

Sensory_Panel_Workflow cluster_setup Phase 1: Setup and Preparation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis and Interpretation Panelist_Selection Panelist Selection & Screening Panel_Training Panel Training & Lexicon Development Panelist_Selection->Panel_Training Sample_Preparation Sample Preparation (Flavor Compounds in Solution) Panel_Training->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Aroma_Evaluation Aroma Evaluation (Sniffing) Sample_Presentation->Aroma_Evaluation Flavor_Evaluation Flavor Evaluation (Tasting) Aroma_Evaluation->Flavor_Evaluation Data_Collection Data Collection (Intensity Ratings) Flavor_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: Workflow for Sensory Panel Validation of Flavor Components.

Signaling Pathway of Pear Aroma Perception

The perception of pear aroma is a complex process involving the interaction of volatile organic compounds (VOCs) with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of a specific aroma.

Pear_Aroma_Perception cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_perception Perception Hexyl_Acetate This compound (VOC) Olfactory_Receptor Olfactory Receptor Neuron Hexyl_Acetate->Olfactory_Receptor G_Protein G-protein Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Olfactory_Bulb Signal to Olfactory Bulb Depolarization->Olfactory_Bulb Brain_Cortex Processing in Brain Cortex Olfactory_Bulb->Brain_Cortex Pear_Aroma Perception of 'Pear' Aroma Brain_Cortex->Pear_Aroma

Caption: Simplified Signaling Pathway of Pear Aroma Perception.

References

A Comparative Guide to the Isomeric Purity Analysis of Hexyl Acetate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of raw materials and synthesized compounds is a critical parameter in the chemical, pharmaceutical, and flavor industries. For hexyl acetate, an ester widely used as a solvent and a flavoring agent, ensuring the correct isomeric composition is paramount to guarantee consistent product quality, efficacy, and safety. This guide provides an objective comparison of the two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data and detailed methodologies to assist researchers in selecting the optimal method for their specific requirements.

Introduction to Isomers of this compound

This compound (C₈H₁₆O₂) can exist as several constitutional (structural) isomers, arising from the different possible structures of the hexyl group. While n-hexyl acetate is the most common isomer, others may be present as impurities from the manufacturing process, which typically involves the esterification of a hexanol isomer with acetic acid. Some of these isomers, such as those derived from secondary alcohols, are chiral and can exist as enantiomers.

Common Constitutional Isomers of this compound:

  • n-Hexyl acetate (from hexan-1-ol)

  • sec-Hexyl acetate (e.g., 1-methylpentyl acetate from hexan-2-ol, which is chiral)

  • 1,3-Dimethylbutyl acetate (from 4-methylpentan-2-ol, also chiral)

  • Isothis compound (from 4-methylpentan-1-ol)

  • Neothis compound (from 3,3-dimethylbutan-1-ol)

The presence of these isomers can alter the physical and sensory properties of the final product and may introduce unforeseen reactivity in chemical processes. Therefore, robust analytical methods are required for their separation and quantification.

Method Comparison: Gas Chromatography vs. Nuclear Magnetic Resonance Spectroscopy

Gas Chromatography is a powerful separation technique ideal for volatile compounds like esters. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for quantifying the relative amounts of different isomers. For the separation of enantiomers of chiral isomers, specialized chiral GC columns are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an equally powerful technique that provides detailed structural information about a molecule. For isomeric purity analysis, it relies on differences in the chemical environment of atomic nuclei in each isomer, leading to distinct signals in the NMR spectrum.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance metrics for the analysis of this compound isomers using GC-FID and ¹H NMR.

Parameter Gas Chromatography with Flame Ionization Detection (GC-FID) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Differentiation based on the unique magnetic environments of protons in each isomer.
Selectivity Excellent for constitutional isomers with appropriate column selection. Chiral columns required for enantiomers.Good for constitutional isomers with distinct chemical shifts. Chiral solvating agents or derivatization may be needed for enantiomers.
Sensitivity High (typically ppm to ppb level).Moderate (typically >0.1 mol%).
Quantification Relative quantification based on peak area percentages (assuming similar response factors for isomers). Accurate quantification requires calibration with standards.Absolute quantification possible with an internal standard (qNMR). Relative quantification by signal integration.
Sample Throughput High, especially with an autosampler.Moderate.
Instrumentation Cost Moderate.High.
Primary Strengths Excellent separation of complex mixtures. High sensitivity for trace impurity detection.Provides unambiguous structural confirmation. Non-destructive. Can provide absolute quantification without a specific standard for each isomer.
Primary Limitations Destructive technique. Isomer identification relies on retention time matching with standards. Co-elution of isomers can occur.Lower sensitivity compared to GC. Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Constitutional Isomer Analysis

This protocol describes a general method for the separation and quantification of common this compound isomers.

1. Sample Preparation:

  • Dilute the this compound sample to approximately 1% (v/v) in a suitable solvent such as ethyl acetate or hexane.

  • If an internal standard is used for absolute quantification, add it to the sample at a known concentration. A suitable internal standard would be an ester with a retention time that does not overlap with any of the this compound isomers (e.g., heptyl acetate).

2. GC-FID Parameters:

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Identify the peaks corresponding to the different this compound isomers based on their retention times, which should be determined by injecting standards of the individual isomers if available.

  • Calculate the relative percentage of each isomer by dividing the peak area of that isomer by the total peak area of all isomers and multiplying by 100.

¹H NMR Spectroscopy Method for Isomer Differentiation

This protocol provides a general procedure for distinguishing between this compound isomers.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

2. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Nucleus: ¹H.

  • Solvent: CDCl₃.

  • Number of Scans: 16 (can be increased for better signal-to-noise ratio).

  • Relaxation Delay: 5 seconds.

  • Pulse Angle: 30 degrees.

  • Spectral Width: -2 to 12 ppm.

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to unique protons in each isomer. The chemical shifts of protons in different isomers will vary due to their different electronic environments. For example, the protons on the carbon atom attached to the oxygen of the ester will have characteristic chemical shifts for each isomer.

  • The relative ratio of the isomers can be determined by comparing the integrals of their unique, well-resolved signals.

Mandatory Visualizations

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start This compound Sample dilute Dilute in Solvent start->dilute inject Inject into GC dilute->inject separate Isomer Separation on Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify end end quantify->end Isomeric Purity Report Method_Selection cluster_questions cluster_methods start Isomeric Purity Analysis of this compound q1 Trace Impurities (<0.1%)? start->q1 q2 Need for Absolute Quantification? q1->q2 No gc GC-FID q1->gc Yes q3 Need for Structural Confirmation? q2->q3 No qnmr qNMR q2->qnmr Yes q3->gc No nmr NMR Spectroscopy q3->nmr Yes

Comparative Analysis of Ester Adsorption on Activated Carbon: A Focus on Hexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The efficiency of activated carbon in adsorbing various ester compounds is a critical aspect in numerous industrial applications, ranging from solvent recovery to the purification of food and pharmaceutical products. This guide provides a comparative analysis of the adsorption of hexyl acetate and other esters on activated carbon, supported by experimental data and detailed methodologies.

The adsorptive capacity of activated carbon for esters is influenced by several factors, including the molecular structure of the ester, its boiling point, and the experimental conditions such as temperature and pressure.[1] Generally, esters with longer alkyl chains exhibit a higher affinity for the hydrophobic surface of activated carbon.[1]

Quantitative Adsorption Data

The following table summarizes the comparative adsorption data for various esters on activated carbon as reported in the literature.

EsterAdsorbentExperimental ConditionsAdsorption CapacityReference
This compoundActivated CarbonSupercritical CO2, 333 K, 15 MPaHigher than propyl and ethyl acetate[1]
Butyl AcetateActivated CarbonSupercritical CO2, 333 K, 15 MPaHigher than hexyl, propyl, and ethyl acetate[1][2]
Propyl AcetateActivated CarbonSupercritical CO2, 333 K, 15 MPaLower than hexyl and butyl acetate[1]
Ethyl AcetateActivated CarbonSupercritical CO2, 333 K, 15 MPaLower than hexyl, butyl, and propyl acetate[1][2]
Ethyl PropionateFiltrasorb 400Liquid phaseData fitted to various isotherm models[3]
Ethyl ButyrateFiltrasorb 400Liquid phaseData fitted to various isotherm models[3]
Ethyl IsovalerateFiltrasorb 400Liquid phaseData fitted to various isotherm models[3]
Dibutyl Phthalate (DBP)Activated CarbonAqueous solution16.39 mg/g[4][5]
Dibutyl Phthalate (DBP)Activated Carbon100% Ethanol solution1.58 mg/g[4][5]

Experimental Protocols

The methodologies employed in studying ester adsorption on activated carbon typically involve either fixed-bed adsorption setups or batch adsorption experiments.

Fixed-Bed Adsorption in Supercritical CO2:

A prevalent method for determining adsorption equilibria involves a fixed-bed apparatus.[1]

  • Apparatus: The setup consists of a fixed-bed adsorber packed with a known quantity of activated carbon.

  • Procedure: A stream of supercritical carbon dioxide containing the ester of interest at a specific concentration is passed through the bed at a constant temperature and pressure.[1]

  • Analysis: The concentration of the ester at the outlet of the bed is monitored over time to obtain a breakthrough curve. The amount of ester adsorbed is then calculated from this curve.[2]

  • Conditions: Experiments are typically conducted over a range of temperatures (e.g., 313–353 K) and pressures (e.g., 10–20 MPa) to study their effects on adsorption.[1]

Batch Adsorption in Liquid Phase:

For liquid-phase adsorption studies, batch experiments are commonly performed.

  • Preparation: A known mass of activated carbon is added to a series of flasks containing the ester solution at different initial concentrations.[4]

  • Equilibration: The flasks are agitated in a constant temperature shaker for a predetermined time to reach equilibrium.[4]

  • Analysis: The concentration of the ester in the solution is measured before and after adsorption using techniques such as gas chromatography or UV-Vis spectrophotometry.

  • Isotherm Models: The experimental data are often fitted to various adsorption isotherm models, such as the Langmuir, Freundlich, Sips, Toth, and Dubinin-Radushkevich equations, to determine the adsorption capacity and other parameters.[3]

Factors Influencing Adsorption

Several key factors influence the adsorption of esters onto activated carbon:

  • Molecular Structure: Esters with longer alkyl chains, like this compound, tend to have a higher affinity for the hydrophobic surface of activated carbon compared to those with shorter chains, such as ethyl acetate.[1]

  • Boiling Point and Volatility: Esters with higher boiling points, such as this compound, exhibit lower volatility, which can lead to greater accumulation in the adsorbed phase.[1]

  • Solvent Effects: The presence of other solvents, like ethanol, can significantly impact the adsorption capacity. For instance, the adsorption of dibutyl phthalate on activated carbon is substantially lower in an ethanol solution compared to an aqueous solution.[4][5]

  • Activated Carbon Properties: The specific surface area, pore structure, and surface chemistry of the activated carbon play a crucial role in its adsorption performance.[6][7][8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for comparative adsorption studies and the logical relationships influencing ester adsorption.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison Adsorbent Select Activated Carbon Solution_Prep Prepare Ester Solutions Adsorbent->Solution_Prep Ester_Selection Select Esters (e.g., this compound, etc.) Ester_Selection->Solution_Prep Adsorption_Setup Set up Adsorption Apparatus (Fixed-bed or Batch) Solution_Prep->Adsorption_Setup Run_Experiment Run Adsorption Experiment Adsorption_Setup->Run_Experiment Collect_Data Collect Samples at Intervals Run_Experiment->Collect_Data Concentration_Analysis Analyze Ester Concentration Collect_Data->Concentration_Analysis Calculate_Adsorption Calculate Adsorption Capacity Concentration_Analysis->Calculate_Adsorption Isotherm_Modeling Fit Data to Isotherm Models Calculate_Adsorption->Isotherm_Modeling Compare_Performance Compare Adsorption Performance Calculate_Adsorption->Compare_Performance Isotherm_Modeling->Compare_Performance

Caption: Experimental workflow for comparative ester adsorption studies.

G cluster_factors Influencing Factors cluster_outcome Adsorption Performance Ester_Props Ester Properties - Molecular Structure - Boiling Point - Polarity Adsorption_Capacity Adsorption Capacity Ester_Props->Adsorption_Capacity AC_Props Activated Carbon Properties - Surface Area - Pore Structure - Surface Chemistry AC_Props->Adsorption_Capacity Conditions Experimental Conditions - Temperature - Pressure - Solvent Conditions->Adsorption_Capacity

Caption: Key factors influencing the adsorption capacity of esters.

References

A Comparative Guide to Inter-laboratory Analysis of Hexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the determination of hexyl acetate, a widely used fragrance and flavor ingredient. The focus is on providing a framework for inter-laboratory comparison, enabling laboratories to assess and improve the reliability and comparability of their analytical results. While specific, publicly available inter-laboratory proficiency testing data for this compound is limited, this guide synthesizes expected performance characteristics based on established analytical techniques and data from similar volatile esters.

The primary methods for the analysis of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for samples where volatility is a concern or for simultaneous analysis with non-volatile compounds.

Workflow for an Inter-laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison or proficiency test. This process is essential for verifying the competency of participating laboratories and ensuring the reproducibility of analytical methods.

InterLab_Workflow cluster_0 Planning & Preparation cluster_1 Analysis & Data Collection cluster_2 Evaluation & Reporting P1 Define Scope & Analytes (this compound) P2 Select Test Material (e.g., Spiked Matrix) P1->P2 P3 Establish Homogeneity & Stability of Samples P2->P3 P4 Prepare & Distribute Test Samples P3->P4 A1 Laboratories Perform Analysis (GC, HPLC) P4->A1 Sample Shipment A2 Submit Analytical Results & Methods A1->A2 E1 Statistical Analysis of Results (e.g., Z-scores) A2->E1 Data Submission E2 Performance Evaluation of Laboratories E1->E2 E3 Issue Final Report with Anonymous Lab Codes E2->E3

Caption: Workflow of an inter-laboratory comparison study.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is generally preferred due to the volatile nature of this compound.[1]

Logical Relationship of Method Validation Parameters

The validation of an analytical method is crucial before its application in routine analysis or in an inter-laboratory study. The relationship between key validation parameters is depicted below, following guidelines such as those from the International Council for Harmonisation (ICH).

Validation_Parameters Accuracy Accuracy Closeness to true value LOQ LOQ Lowest amount of analyte quantifiable with suitable precision and accuracy Accuracy->LOQ Precision Precision Repeatability, Intermediate Precision, Reproducibility Precision->LOQ Specificity Specificity Ability to assess analyte in the presence of other components Specificity->Accuracy Linearity Linearity Proportionality of response to concentration Linearity->Accuracy Linearity->Precision Range Range Interval between upper and lower concentration levels Linearity->Range Range->Accuracy Range->Precision LOD LOD Lowest amount of analyte detectable LOD->LOQ Robustness Robustness Capacity to remain unaffected by small variations in method parameters

Caption: Key analytical method validation parameters.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics for the analysis of this compound by different methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

ParameterGC-FIDGC-MSRP-HPLC-UV
Principle Separation by volatility, detection by flame ionizationSeparation by volatility, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbance
Selectivity ModerateHighModerate to High
Linearity (r²) > 0.995> 0.995> 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (RSD) < 10%< 5%< 5%
Limit of Detection (LOD) ~ 1-10 ng/mL~ 0.01-1 ng/mL~ 10-50 ng/mL
Limit of Quantification (LOQ) ~ 5-30 ng/mL~ 0.05-5 ng/mL~ 50-150 ng/mL
Robustness GoodGoodExcellent
Inter-lab Reproducibility (RSD) < 15%< 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories. Below are representative protocols for the analysis of this compound using GC-MS and RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound in complex matrices, such as food and environmental samples.

  • Sample Preparation:

    • For liquid samples (e.g., beverages): A direct injection or a liquid-liquid extraction (LLE) with a solvent like dichloromethane or diethyl ether may be performed.

    • For solid samples (e.g., fruit): Headspace solid-phase microextraction (HS-SPME) is a common technique.[1] A known amount of the homogenized sample is placed in a sealed vial and heated to allow volatiles to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, temperature 250°C.

    • Oven Program: Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Quantification: Based on the area of a characteristic ion (e.g., m/z 43, 61, or 87) using an internal or external standard calibration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

While less common for a volatile compound like this compound, RP-HPLC can be employed, especially in quality control settings for raw materials or formulated products.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve and dilute the sample in the mobile phase to a known concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Quantification: Based on the peak area using an external standard calibration curve.

Conclusion

The choice of analytical method for this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For inter-laboratory comparisons, it is imperative that all participating laboratories adhere to a well-defined and validated protocol. The use of certified reference materials and participation in proficiency testing schemes are highly recommended to ensure the accuracy and comparability of results. This guide provides a foundation for establishing such comparisons and for the internal validation of analytical procedures for this compound.

References

Comparing Analytical Methods for Hexyl Acetate in E-Liquids: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of flavor compounds like hexyl acetate in e-liquids is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of the "dilute and shoot" method against alternative analytical approaches, supported by experimental data and detailed protocols.

Method Comparison: "Dilute & Shoot" vs. Alternative Extraction Methods

The "dilute and shoot" method is a straightforward and rapid approach for sample preparation in the analysis of e-liquids.[1][2] It involves diluting the e-liquid sample in a suitable solvent before direct injection into an analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS).[3][4][5] This method is often favored for its simplicity and high throughput.

Alternative methods often involve more extensive sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate analytes from the sample matrix.[6] While these methods can offer higher sensitivity and remove potential interferences, they are generally more time-consuming and labor-intensive.

The following tables summarize the performance characteristics of a typical "dilute and shoot" GC-MS method compared to a representative alternative method involving extraction.

Validation Parameter "Dilute & Shoot" GC-MS Method Alternative Method (e.g., LLE-GC-MS) Reference
Linearity (R²) > 0.990> 0.99[7]
Accuracy (Recovery %) 84 - 113%75.8 - 116.4%[1][8]
Precision (RSD %) Inter-day: 0.1 - 10% Intra-day: 1 - 11%< 15%[8]
Limit of Detection (LOD) 3 - 87 ng/mL0.3 - 20.0 ng/mL[1][8]
Limit of Quantification (LOQ) 0.02 - 0.63 mg/ml1.0 - 31.8 ng/mL[1][7]

Table 1: Comparison of Method Validation Parameters.

Feature "Dilute & Shoot" Method Alternative Extraction Methods
Sample Preparation Time ~5 minutes30 - 60 minutes
Solvent Consumption LowHigh
Throughput HighLow to Medium
Matrix Effect Potentially higherMinimized
Automation Potential HighModerate

Table 2: Qualitative Comparison of Analytical Methods.

Experimental Protocols

"Dilute & Shoot" GC-MS Method

This protocol is a generalized procedure based on common practices for the analysis of flavor compounds in e-liquids.[1][8]

1. Sample Preparation:

  • Vortex the e-liquid sample to ensure homogeneity.

  • Accurately weigh approximately 100 mg of the e-liquid into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or acetonitrile) to the flask to dilute the sample.[3][4][9]

  • Vortex the solution for 30 seconds to ensure complete mixing.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7250 Q-TOF or equivalent.[7]

  • Column: DB-624UI (30 m x 0.25 mm ID x 1.4 µm film thickness) or similar.[7]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 240°C at 10°C/min, and held for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (m/z 40-400).

Alternative Method: Liquid-Liquid Extraction (LLE) GC-MS

This protocol provides a representative example of an LLE-based method.[10][11]

1. Sample Preparation:

  • Vortex the e-liquid sample to ensure homogeneity.

  • Accurately weigh approximately 1 g of the e-liquid into a 15 mL centrifuge tube.

  • Add 5 mL of deionized water and vortex for 30 seconds.

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex vigorously for 2 minutes to facilitate extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer an aliquot of the dried extract into a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS instrumentation and conditions can be the same as those described for the "Dilute & Shoot" method.

Workflow Diagram

DiluteAndShootWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis eLiquid E-Liquid Sample vortex1 Vortex to Homogenize eLiquid->vortex1 weigh Weigh Sample vortex1->weigh dilute Dilute with Solvent (e.g., Methanol) weigh->dilute vortex2 Vortex to Mix dilute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer gcms GC-MS Analysis transfer->gcms data Data Acquisition & Processing gcms->data results Quantification of This compound data->results

Caption: "Dilute & Shoot" experimental workflow.

Conclusion

The "dilute and shoot" method offers a rapid, simple, and high-throughput option for the routine analysis of this compound and other flavor compounds in e-liquids. While alternative methods like LLE may provide cleaner extracts and potentially lower detection limits, the "dilute and shoot" approach often demonstrates acceptable accuracy and precision for quality control and monitoring purposes. The choice of method will ultimately depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and available resources. For methods requiring the highest sensitivity and removal of matrix interferences, an extraction step may be necessary. However, for rapid screening and quantification in many e-liquid formulations, the "dilute and shoot" method provides a validated and efficient solution.

References

Safety Operating Guide

Proper Disposal of Hexyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount to maintaining a secure and compliant laboratory environment. Hexyl acetate, a flammable liquid, requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. This substance is a flammable liquid and vapor, and it is toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood.[4]

Spill Response: In the event of a spill, immediately eliminate all ignition sources.[3] Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[2][5] The contaminated absorbent material must then be collected and disposed of as hazardous waste.[6] Do not allow the chemical to enter drains or waterways.[2][5]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 142-92-7
Physical State Liquid
Boiling Point 168 – 170 °C
Flash Point 58 °C at 101.8 kPa
Auto-ignition Temperature 242 °C at 100.9 kPa
Melting Point -80 °C

Source: Carl ROTH Safety Data Sheet[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[6] Never pour this compound down the drain or attempt to evaporate it as a method of disposal.[6][7]

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound. The container must be in good condition, with a secure, leak-proof screw cap.[8]

    • The container should be made of a material that will not react with or be degraded by this compound.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • List all constituents if it is a mixed waste stream. Accurate chemical identification is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[7][9]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][9]

    • The SAA must be a designated area away from ignition sources and incompatible chemicals.[8][10] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[8]

    • Ensure the waste container is kept closed at all times, except when adding waste.[6][7][9]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once this limit is reached, the waste must be removed by EHS within three days.[7][9]

  • Arranging for Disposal:

    • Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][9]

    • Complete any required waste disposal forms as per your institution's protocol.[7]

  • Empty Container Disposal:

    • An empty container that has held this compound can typically be disposed of as regular trash once all the liquid has been removed, leaving as little residue as possible.[6]

    • Before disposal, deface or remove all chemical and hazardous waste labels from the container and remove the cap.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

HexylAcetateDisposal start This compound Waste Generated is_empty Is the original container empty? start->is_empty collect_waste Collect waste in a designated, compatible, and labeled container. is_empty->collect_waste No deface_label Deface all labels and remove cap. is_empty->deface_label Yes store_saa Store sealed container in a Satellite Accumulation Area (SAA). collect_waste->store_saa is_full Is the waste container full? store_saa->is_full contact_ehs Contact EHS for waste pickup. is_full->contact_ehs Yes continue_collection Continue to collect waste. is_full->continue_collection No dispose_trash Dispose of empty container in regular trash. deface_label->dispose_trash

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Hexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyl Acetate, including detailed operational and disposal plans to foster a secure research environment.

Physicochemical and Toxicological Data

Understanding the properties of this compound is the first step toward safe handling. The following tables summarize key quantitative data.

Physical and Chemical PropertiesValue
CAS Number 142-92-7
Molecular Weight 144.21 g/mol
Appearance Colorless liquid[1]
Odor Mild, sweet, fruity odor[1][2][3]
Boiling Point 168 - 170 °C[4]
Melting Point -80 °C[4]
Flash Point 58 °C (136.4 °F)[4]
Auto-ignition Temperature 242 °C[4]
Density 0.87 g/cm³ at 25 °C
Solubility Insoluble in water; very soluble in alcohols and ethers[1][2]
Vapor Density Heavier than air[5][6]
Toxicological DataValue
Acute Oral Toxicity (LD50, rat) 41,500 uL/kg[7]
Acute Dermal Toxicity (LD50, rabbit) >5 g/kg[7]
Eye Irritation (rabbit) Mild irritant[7]
Skin Irritation (rabbit) Mild irritant[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure risks.

PPE CategorySpecifications
Eye/Face Protection Safety goggles with side protection.[4][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), tested according to EN 374.[4][8]
Skin and Body Protection Protective clothing that is impervious, flame-retardant, and antistatic.[8]
Respiratory Protection Required when vapors are generated. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[7][8]

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is essential for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[8][9]

  • Keep containers tightly closed and upright to prevent leakage.[8][9]

  • Store away from heat, sparks, open flames, and other ignition sources.[4][9] No smoking in storage areas.[4][5][8][9][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Store separately from incompatible materials such as strong oxidizing agents, alkalis, and acids.[3][4]

Handling and Use:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][7][8]

  • Use non-sparking tools and explosion-proof equipment.[7][9]

  • Avoid contact with skin, eyes, and clothing.[4][5][6][7][8] Do not breathe vapors or mist.[4][5][6][8]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8]

  • Do not eat, drink, or smoke when using this product.[4][5]

Emergency Procedures

Immediate and appropriate response to incidents can significantly mitigate harm.

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, seek medical advice.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth.[5][6] Do NOT induce vomiting.[8] Call a poison center or a doctor if you feel unwell.[8][10]

Spill Response:

  • Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[2][9]

  • Evacuate unnecessary personnel and ensure adequate ventilation.[10]

  • Wear appropriate personal protective equipment.[8]

  • For small spills, absorb with inert material (e.g., sand, diatomaceous earth, or universal binding agents).[4][5][6][9]

  • For large spills, dike the spilled material to prevent spreading.[9]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4][5][6][9][11]

  • Do not let the product enter drains, surface water, or ground water.[4][5][6]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Treatment:

  • Dispose of this compound and its container as hazardous waste.[9]

  • Do not dispose of it with household waste.

  • Do not allow the product to reach the sewage system.

  • Disposal must be in accordance with local, regional, national, and/or international regulations.[9][10]

Container Disposal:

  • Empty containers may retain product residue and can be dangerous.[7]

  • Do not reuse empty containers.[10]

  • Dispose of contaminated packaging in the same way as the substance itself.

Workflow for Safe Handling of this compound

HexylAcetate_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE ReceiveInspect Receive & Inspect Container SelectPPE->ReceiveInspect StoreProperly Store in Ventilated Area ReceiveInspect->StoreProperly UseInHood Use in Fume Hood StoreProperly->UseInHood GroundEquipment Ground Equipment UseInHood->GroundEquipment Spill Spill Occurs UseInHood->Spill Exposure Personal Exposure UseInHood->Exposure Decontaminate Decontaminate Work Area GroundEquipment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreRemaining Store Remaining Chemical DisposeWaste->StoreRemaining Evacuate Evacuate & Ventilate Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid ContainSpill Contain & Absorb Spill Evacuate->ContainSpill ContainSpill->DisposeWaste SeekMedical Seek Medical Attention FirstAid->SeekMedical

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.